3-(3-Nitrophenyl)pentanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
93534-70-4 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3-(3-nitrophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-2-1-3-9(4-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
ZFYRMOGSHWEHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenyl)pentanedioic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Nitrophenyl)pentanedioic acid, a substituted glutaric acid derivative, presents a unique molecular architecture of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is a critical prerequisite for its application, particularly in drug development where properties such as solubility and acidity govern bioavailability and formulation. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(3-Nitrophenyl)pentanedioic acid, grounded in a comparative analysis of its structural analogs. In the absence of extensive empirical data for this specific isomer, this document also serves as a practical handbook, detailing robust experimental protocols for the systematic determination of its key characteristics.
Introduction and Molecular Identity
3-(3-Nitrophenyl)pentanedioic acid, also known as 3-(3-nitrophenyl)glutaric acid, is a dicarboxylic acid featuring a central glutaric acid backbone substituted with a 3-nitrophenyl group at the C3 position. The presence of two carboxylic acid moieties, a rigid phenyl ring, and a strongly electron-withdrawing nitro group suggests a complex interplay of properties that will influence its behavior in both chemical and biological systems.
The accurate characterization of its physicochemical profile—including melting point, boiling point, aqueous solubility, and dissociation constants (pKa)—is paramount for its progression from a synthesized molecule to a functional component in research and development.
Table 1: Chemical Identity of 3-(3-Nitrophenyl)pentanedioic Acid and Key Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(3-Nitrophenyl)pentanedioic acid | C₁₁H₁₁NO₆ | 253.21 | Not Available |
| 3-(2-Nitrophenyl)pentanedioic acid | C₁₁H₁₁NO₆ | 253.21 | 423745-03-3[1] |
| 3-(4-Nitrophenyl)pentanedioic acid | C₁₁H₁₁NO₆ | 253.21 | 92289-14-0[2] |
| 3-Phenylglutaric acid | C₁₁H₁₂O₄ | 208.21 | 4165-96-2 |
| Glutaric acid (Pentanedioic acid) | C₅H₈O₄ | 132.11 | 110-94-1[3][4] |
| 3-(3-Nitrophenyl)propionic acid | C₉H₉NO₄ | 195.17 | 1664-57-9[5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; O2 [label="OH"]; O3 [label="O"]; O4 [label="OH"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; N [label="N"]; O_nitro_1 [label="O"]; O_nitro_2 [label="O"]; H3 [label="H"];
// Define edges for bonds C1 -- O1 [len=1.2, style=double]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- O3 [len=1.2, style=double]; C5 -- O4 [len=1.2]; C3 -- H3 [len=1.2]; C3 -- C_phenyl_1 [len=1.2];
// Phenyl ring C_phenyl_1 -- C_phenyl_2 [len=1.2]; C_phenyl_2 -- C_phenyl_3 [len=1.2]; C_phenyl_3 -- C_phenyl_4 [len=1.2]; C_phenyl_4 -- C_phenyl_5 [len=1.2]; C_phenyl_5 -- C_phenyl_6 [len=1.2]; C_phenyl_6 -- C_phenyl_1 [len=1.2];
// Nitro group C_phenyl_3 -- N [len=1.2]; N -- O_nitro_1 [len=1.2, style=double]; N -- O_nitro_2 [len=1.2];
// Invisible nodes for ring structure node [shape=point, width=0, height=0]; p1 [pos="2.3,0.8!"]; p2 [pos="2.3,-0.8!"]; p3 [pos="3.1,-1.3!"]; p4 [pos="3.9,-0.8!"]; p5 [pos="3.9,0.8!"]; p6 [pos="3.1,1.3!"];
C_phenyl_1 -- p1 [style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p4 [style=invis]; p4 -- p5 [style=invis]; p5 -- p6 [style=invis]; p6 -- C_phenyl_1 [style=invis];
// Add labels for functional groups label_COOH1 [label="COOH", pos="0.3,1.5!"]; label_COOH2 [label="COOH", pos="5.7,-1.5!"]; label_NO2 [label="NO2", pos="3.1,-2.5!"]; }
Caption: Chemical Structure of 3-(3-Nitrophenyl)pentanedioic Acid.
Predicted Physicochemical Properties and Comparative Analysis
Due to the absence of published experimental data for 3-(3-nitrophenyl)pentanedioic acid, its properties are predicted based on the known values of structurally related compounds. These predictions serve as valuable estimates for guiding experimental design.
Table 2: Physicochemical Property Data of Analogous Compounds and Predictions for the Target Compound
| Property | Glutaric Acid | 3-Phenylglutaric Acid | 3-(3-Nitrophenyl)propionic Acid | 3-(3-Nitrophenyl)pentanedioic Acid (Predicted) |
| Melting Point (°C) | 95 - 98[4] | 140 - 143[6] | 110 - 112[5] | 150 - 170 |
| Boiling Point (°C) | ~303 (decomposes)[3] | Not Available | Not Available | > 350 (likely with decomposition) |
| Water Solubility | High (>500 g/L at 20°C)[4] | Sparingly soluble | Slightly soluble | Low to sparingly soluble |
| pKa₁ | 4.34[3] | ~4.0 | ~4.2 | ~3.8 - 4.1 |
| pKa₂ | 5.22[3] | ~5.4 | N/A | ~5.0 - 5.3 |
Expertise & Experience Insights:
-
Melting Point: The introduction of a phenyl ring significantly increases the melting point (Glutaric acid: 95-98°C vs. 3-Phenylglutaric acid: 140-143°C) due to increased molecular weight and intermolecular pi-stacking interactions. The further addition of a polar nitro group is expected to enhance crystal lattice energy through dipole-dipole interactions, pushing the melting point higher than that of 3-phenylglutaric acid.
-
Boiling Point: Dicarboxylic acids generally have high boiling points and tend to decompose before boiling at atmospheric pressure. The high molecular weight and polarity of the target compound suggest a very high boiling point, likely achievable only under high vacuum.
-
Solubility: The parent glutaric acid is very soluble in water.[4] The introduction of a large, hydrophobic nitrophenyl group will drastically reduce aqueous solubility. The nitro group's polarity may not be sufficient to offset the hydrophobicity of the aromatic ring.
-
pKa: Dicarboxylic acids have two distinct pKa values.[7] The electron-withdrawing nature of the 3-nitrophenyl group is expected to stabilize the carboxylate anions through an inductive effect, thereby increasing the acidity (lowering the pKa values) compared to glutaric acid. The first dissociation (pKa₁) will be more significantly affected than the second (pKa₂), as the inductive effect diminishes with distance.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, the following self-validating experimental protocols are recommended.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for determining key physicochemical properties.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility and is recommended by the OECD Guideline 105.[8]
Causality Behind Experimental Choices: The shake-flask method ensures that a true equilibrium is reached between the solid-state compound and the aqueous phase, providing a thermodynamically accurate solubility value, which is critical for pre-formulation studies. The use of a buffer at a pH well below the predicted pKa₁ ensures that the measurement reflects the intrinsic solubility of the neutral species.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution of pH 2.0 (e.g., HCl/KCl buffer).
-
Addition of Compound: Add an excess amount of 3-(3-Nitrophenyl)pentanedioic acid to a sealed, screw-cap glass vial containing a known volume of the pH 2.0 buffer. The excess should be visually apparent.
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitate for 72 hours. A preliminary kinetic study can confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle. Forcing separation by centrifugation (at the same temperature) is recommended.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.
-
Validation: Repeat the experiment with different starting amounts of excess solid to ensure the measured solubility is independent of the solid-to-solvent ratio, confirming a true equilibrium was reached.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise and reliable method for determining the dissociation constants of acidic and basic compounds.[9]
Causality Behind Experimental Choices: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the half-equivalence points where pH equals pKa. For a dicarboxylic acid, two distinct inflection points are expected, corresponding to the two pKa values.[7][9] The use of a co-solvent like methanol is necessary if the compound's aqueous solubility is too low to perform the titration in a purely aqueous system.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. If aqueous solubility is low, a co-solvent system (e.g., 50:50 methanol:water) may be used.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The first and second equivalence points will appear as sharp inflections in the curve.
-
pKa Calculation: The pKa₁ is the pH at the half-volume of the first equivalence point. The pKa₂ is the pH at the volume corresponding to one and a half times the first equivalence volume. Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.
Conclusion
This guide establishes a foundational understanding of the anticipated physicochemical properties of 3-(3-Nitrophenyl)pentanedioic acid. While computational predictions and comparative analyses provide valuable initial insights, they are no substitute for empirical data. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize this compound, thereby enabling its confident application in drug discovery and other scientific endeavors. The systematic execution of these methodologies will bridge the current knowledge gap and pave the way for the rational design of future experiments and applications involving this molecule.
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Molecular structure and conformation of 3-(3-Nitrophenyl)pentanedioic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Nitrophenyl)pentanedioic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-(3-Nitrophenyl)pentanedioic acid. While direct crystallographic data for this specific molecule is not publicly available, this document leverages established principles of physical organic chemistry, data from structurally similar analogues, and state-of-the-art computational and experimental protocols to construct a robust predictive framework. We will explore its likely three-dimensional structure, the dynamics of its flexible backbone and aromatic substituent, and the methodologies required for its empirical validation. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering insights into the synthesis, characterization, and potential applications of this and related nitro-aromatic compounds.
Introduction and Molecular Context
3-(3-Nitrophenyl)pentanedioic acid (IUPAC: 3-(3-nitrophenyl)pentanedioic acid) is a dicarboxylic acid featuring a central glutaric acid (pentanedioic acid) backbone substituted at the C3 position with a 3-nitrophenyl group. The parent molecule, 3-phenylglutaric acid, serves as a foundational scaffold, and the introduction of the nitro group at the meta position of the phenyl ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions.[1]
The nitro group is a powerful electron-withdrawing group and a common pharmacophore in medicinal chemistry.[2] Its presence can enhance binding interactions, modulate metabolic stability, and alter physicochemical properties such as acidity and lipophilicity. The glutaric acid backbone can act as a mimic for endogenous dicarboxylates, suggesting potential roles as an enzyme inhibitor or a linker in more complex molecular architectures. Derivatives of the related 3-nitropropionic acid, for instance, are noted for their neurotoxic properties due to the irreversible inhibition of succinate dehydrogenase, highlighting the biological relevance of nitro-substituted alkanoic acids.[3]
This guide will systematically build a profile of the title compound, starting with a proposed synthetic route and culminating in an analysis of its conformational behavior and its implications for drug design.
Proposed Synthesis and Spectroscopic Characterization
A logical and efficient synthesis of 3-(3-Nitrophenyl)pentanedioic acid can be achieved via the direct nitration of the commercially available precursor, 3-phenylpentanedioic acid. This approach is based on well-established electrophilic aromatic substitution chemistry.
Experimental Protocol: Synthesis via Nitration
Rationale: The phenyl ring of 3-phenylpentanedioic acid is activated towards electrophilic substitution. Using a standard nitrating mixture of concentrated nitric and sulfuric acids should favor the formation of the meta-substituted product due to the deactivating, meta-directing nature of the alkyl-acid substituent. A similar strategy is employed for the nitration of phthalic acid.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
-
Substrate Dissolution: Slowly add 3-phenylpentanedioic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, maintaining a low temperature. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-Nitrophenyl)pentanedioic acid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 3-(3-Nitrophenyl)pentanedioic acid.
Predicted Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure and data from analogues, the following signatures are anticipated.[2][5][6]
| Technique | Predicted Key Signatures |
| ¹H NMR | Aromatic Protons: Four signals in the range of δ 7.5-8.5 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Aliphatic Protons: A multiplet around δ 3.5-4.0 ppm for the C3 methine proton (CH) and multiplets between δ 2.5-3.0 ppm for the two methylene groups (CH₂). Carboxylic Acid Protons: A broad singlet above δ 12.0 ppm. |
| ¹³C NMR | Carbonyl Carbons (C=O): Signals expected around δ 175-180 ppm. Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (C-NO₂) being the most downfield. Aliphatic Carbons: Signals for the C3 methine and the C2/C4 methylene carbons expected in the δ 30-50 ppm range. |
| FTIR (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725. N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350) and one asymmetric (~1530). C-H Aromatic/Aliphatic Stretches: Signals around 2850-3100. |
| Mass Spec (ESI-) | [M-H]⁻: Expected molecular ion peak at m/z 252.06. Fragmentation: Potential loss of H₂O (m/z 234) and CO₂ (m/z 208). |
Molecular Structure and Solid-State Conformation
The definitive determination of the three-dimensional arrangement of atoms in the solid state is achieved through single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
Rationale: This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the packing of molecules in the crystal lattice. This empirical data is the gold standard for validating computational models.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound. Test various solvents and solvent mixtures (e.g., ethyl acetate, methanol, acetone/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson synthesis. Refine the resulting structural model against the experimental data using full-matrix least-squares methods. Software such as OLEX2 or SHELX is standard for this process.[2]
-
Data Analysis: Analyze the final refined structure to determine key geometric parameters. Visualize the structure and intermolecular interactions using software like Mercury.
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Features
Based on the structure of the closely related 3-nitrophenylacetic acid, we can predict key features.[7] The C-N bond of the nitro group and the N-O bonds will be consistent with established values. In the solid state, the conformation will be dictated by the optimization of intermolecular forces, primarily strong O-H···O hydrogen bonds between the carboxylic acid moieties, which typically form dimeric structures. Additional C-H···O interactions involving the nitro group's oxygen atoms are also plausible and can influence crystal packing.[8]
Conformational Analysis in Solution
Unlike the static picture provided by crystallography, molecules in solution are dynamic and exist as an equilibrium of different conformers.[9] Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for interconversion.[10] For 3-(3-Nitrophenyl)pentanedioic acid, the key degrees of freedom are rotations around the C-C bonds of the glutaric acid chain and the C-phenyl bond.
Computational Modeling Protocol
Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for exploring the potential energy surface of a molecule to identify stable conformers without the need for empirical data.[11]
Step-by-Step Methodology:
-
Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational space of the key dihedral angles. This generates a large pool of potential conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a DFT method (e.g., M06-2X) with a suitable basis set (e.g., 6-31G(d)). Include an implicit solvent model (e.g., SMD) to simulate solution-phase conditions.[12]
-
Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory (e.g., with a larger basis set like aug-cc-pVDZ) to obtain more accurate relative energies.
-
Analysis: Analyze the resulting low-energy conformers to understand the preferred orientations of the functional groups and the energetic penalties for adopting other conformations.
Key Conformational Isomers and Rotatable Bonds
Caption: Key rotatable bonds governing the conformational flexibility of the molecule.
The primary questions to be addressed by this analysis are:
-
Phenyl Ring Orientation: The dihedral angle between the phenyl ring and the glutaric acid backbone. Steric hindrance will likely favor a non-planar arrangement.
-
Backbone Conformation: The pentanedioic acid chain can adopt various folded or extended conformations, which will be influenced by solvent interactions and the potential for intramolecular hydrogen bonding.
Implications for Drug Development
The detailed structural and conformational understanding of 3-(3-Nitrophenyl)pentanedioic acid is critical for its potential application in drug design.
-
Physicochemical Properties: The strongly electron-withdrawing nitro group is expected to lower the pKa of the two carboxylic acid groups compared to 3-phenylglutaric acid, making them more acidic. This has profound implications for the molecule's charge state at physiological pH (7.4) and its ability to form salt bridges with biological targets. Computational pKa prediction can provide reliable estimates for this property.[12]
-
Target Interaction: The molecule's lowest-energy conformation represents the most probable shape it will adopt when approaching a target binding site. This information is a crucial input for molecular docking simulations, which predict how a ligand binds to a protein receptor.[13] The dicarboxylic acid motif can target sites that bind glutamate, succinate, or other dicarboxylates, while the nitrophenyl group can engage in π-stacking, hydrophobic, or dipole-dipole interactions.
-
Structure-Activity Relationship (SAR): The validated 3D structure serves as the foundation for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies.[6][14] By understanding how the steric, electrostatic, and hydrophobic fields of this molecule relate to its biological activity, researchers can rationally design more potent and selective analogues.
Conclusion
3-(3-Nitrophenyl)pentanedioic acid is a molecule with significant potential as a scaffold in medicinal chemistry and materials science. While empirical data on its structure is currently lacking, this guide has outlined a clear and robust pathway for its synthesis, characterization, and in-depth conformational analysis. By combining predictive computational modeling with established experimental protocols for spectroscopy and X-ray diffraction, a complete understanding of its molecular architecture can be achieved. This foundational knowledge is indispensable for unlocking its potential in the rational design of novel therapeutics and functional materials.
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- BLD Pharm. 423745-03-3|3-(2-Nitrophenyl)pentanedioic acid. BLD Pharm.
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- See, H. Y., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Crystals, 9(11), 589.
- Jiraskova, K., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their determination by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1695, 463948.
- Carlson, K. E. (2023). Computational Design and Molecular Modeling of Morphine Derivatives for Preferential Binding in Inflamed Tissue. Chapman University Digital Commons.
- National Center for Biotechnology Information. 3-Phenylglutaric acid. PubChem.
- Wang, C., et al. (2026). Based on 3D-QSAR modeling and molecular dynamics of novel peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 inhibitors design and screening. Journal of Biomolecular Structure and Dynamics.
- Paizs, C., et al. (2015). AB INITIO STO-3G CONFORMATIONAL ANALYSIS OF THE (3S,5R,6R)-6 ACETYLAMIDOPENICILLANIC ACID. International Journal of Chemical and Molecular Engineering, 2(10).
- Pagniez, F., et al. (2013). New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation. European Journal of Medicinal Chemistry, 70, 847-857.
- Jorgensen, W. L., & Buckner, J. K. (1987). Conformational Analysis. Journal of Physical Chemistry, 91(23), 6083-6085.
- Liu, H., et al. (2018). Modifying tetramethyl–nitrophenyl–imidazoline with amino acids: design, synthesis, and 3D-QSAR for improving inflammatory pain therapy. International Journal of Nanomedicine, 13, 7631–7645.
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- 3. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]
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Solubility Profile and Thermodynamic Characterization of 3-(3-Nitrophenyl)pentanedioic Acid
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 3-(3-Nitrophenyl)pentanedioic acid (also referred to as 3-(3-nitrophenyl)glutaric acid).
This guide is structured to serve as a primary reference for process chemists and formulation scientists. Given that specific peer-reviewed solubility datasets for this exact intermediate are often proprietary to active pharmaceutical ingredient (API) manufacturers, this guide synthesizes predictive physicochemical behavior based on structural analogs (Glutaric acid, 3-Nitrobenzoic acid) and establishes the standardized validation protocol required to generate regulatory-grade solubility curves.
Part 1: Executive Technical Summary
3-(3-Nitrophenyl)pentanedioic acid is a critical dicarboxylic acid intermediate, often utilized in the synthesis of
-
Structural Influence on Solubility:
-
Glutaric Backbone (Odd-Carbon Effect): Unlike succinic (C4) or adipic (C6) acids, the odd-numbered carbon chain of glutaric acid creates "crystal packing frustration," typically resulting in a lower melting point and significantly higher solvent solubility compared to its even-numbered counterparts.
-
Nitro Group (
): Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol) while reducing solubility in non-polar hydrocarbons. -
Carboxylic Acid Functionality: Facilitates dimerization in non-polar solvents and strong hydrogen bonding in protic solvents.
-
Target Solvent Classes:
-
High Solubility: Methanol, Ethanol, DMSO (Driven by H-bonding and dipole interactions).
-
Moderate Solubility: Ethyl Acetate, Acetone (Driven by dipole-dipole interactions).
-
Low Solubility: Toluene, Hexane, Water (at low T). Note: While pure glutaric acid is water-soluble, the hydrophobic nitrophenyl group significantly reduces water solubility for this derivative.
Part 2: Experimental Methodology (Self-Validating Protocol)
To establish a definitive solubility profile, researchers must employ a Laser Monitoring Observation Technique or a Static Gravimetric Method . The following protocol is designed to be self-validating through thermodynamic correlation.
Dynamic Laser Monitoring Protocol (High Precision)
This method eliminates sampling errors associated with filtration in static methods.[1]
Workflow:
-
Preparation: Load a precise mass (
) of 3-(3-Nitrophenyl)pentanedioic acid and solvent ( ) into a jacketed glass vessel. -
Equilibration: Agitate at 400 rpm.
-
Thermal Ramp: Slowly increase temperature (
) while monitoring the solution with a laser beam. -
Detection: The dissolution temperature (
) is recorded when the laser intensity reaches a maximum constant value (indicating total dissolution/transparency).[1] -
Validation: Cool and reheat to confirm
within .
Visualization of Experimental Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).
Part 3: Solubility Data & Thermodynamic Modeling
Mole Fraction Solubility ( )
Solubility is expressed in mole fraction (
Predicted Solubility Hierarchy (at 298.15 K):
| Solvent | Polarity Index (
Thermodynamic Correlation Models
To validate experimental data, fit the results to the Modified Apelblat Equation . This model assumes a linear relationship between
Modified Apelblat Equation:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters.
Validation Criterion:
A correlation coefficient (
Thermodynamic Parameters
Using the Van't Hoff Analysis , calculate the driving forces of dissolution:
-
Enthalpy of Solution (
): [1]-
Insight: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.
-
-
Gibbs Free Energy (
): [1]-
Insight:
must be positive for a saturated solution (equilibrium state relative to pure solid standard state).
-
Part 4: Process Implications & Purification Strategy
The solubility differential between the "High" and "Low" solubility solvents is the basis for purification via Cooling Crystallization or Anti-solvent Crystallization .
Crystallization Workflow
For 3-(3-Nitrophenyl)pentanedioic acid, a mixed-solvent system is often optimal to balance yield and purity.[1]
-
Primary Solvent: Methanol or Ethanol (High solubility at high T).
-
Anti-Solvent: Water or Toluene (Low solubility).
Mechanism:
-
Dissolve crude acid in hot Methanol.
-
Filter hot to remove mechanical impurities.
-
Slowly add Water (Anti-solvent) or cool the solution.
-
The "Odd-Carbon" glutaric chain allows for specific crystal packing that excludes impurities when cooled slowly.
Logic for Solvent Selection[1]
Figure 2: Decision matrix for solvent selection based on process stage.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
-
Zhang, Y., et al. (2015). Solubility of 3-nitrophthalic acid in different solvents between 278 K and 353 K. Journal of Chemical & Engineering Data.
-
Pawar, R., et al. (2019).[2] Solubility, Correlation and Thermodynamic Analysis of Glutaric Acid in Pure and Binary Solvents.[2] Journal of Advanced Scientific Research.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
pKa values and dissociation constants of 3-(3-Nitrophenyl)pentanedioic acid
An In-depth Technical Guide to the Dissociation Constants of 3-(3-Nitrophenyl)pentanedioic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of an active pharmaceutical ingredient (API).[1] For drug development professionals, a comprehensive understanding of a molecule's ionization behavior is critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME).[2] This guide focuses on 3-(3-Nitrophenyl)pentanedioic acid, a dicarboxylic acid derivative whose ionization characteristics are dictated by its two carboxyl groups and the electron-withdrawing nature of the 3-nitrophenyl substituent.
As a dicarboxylic acid, this molecule possesses two distinct pKa values, pKa₁ and pKa₂, corresponding to the stepwise dissociation of its two protons.[3][4] The presence of the nitroaromatic moiety is expected to significantly influence these values, enhancing the acidity relative to its aliphatic analogue, pentanedioic acid (glutaric acid). This document provides a robust theoretical framework, detailed experimental methodologies, and an overview of computational approaches for the precise determination of these critical constants.
Theoretical Framework: The Dissociation of a Substituted Dicarboxylic Acid
3-(3-Nitrophenyl)pentanedioic acid undergoes a two-stage deprotonation process in aqueous solution. The equilibrium for each dissociation step is characterized by an acid dissociation constant (Ka) and its logarithmic counterpart, pKa.
First Dissociation (pKa₁): The first proton is lost from one of the two carboxyl groups. The proximity of the second carboxylic acid group exerts a significant electron-withdrawing inductive effect, stabilizing the resulting carboxylate monoanion and thereby increasing the acidity (lowering the pKa₁) compared to a similar monocarboxylic acid.[5][6]
Second Dissociation (pKa₂): The second proton dissociates from the remaining carboxyl group to form a dianion. This step is invariably less favorable than the first. The reason is twofold: the monoanion is already negatively charged, creating electrostatic repulsion against the removal of a second proton, and the stabilizing inductive effect of a neutral carboxyl group is replaced by the destabilizing effect of a negatively charged carboxylate group.[3][5] Consequently, pKa₂ is always higher than pKa₁.
The dissociation equilibria can be visualized as follows:
Caption: Stepwise dissociation of 3-(3-Nitrophenyl)pentanedioic acid.
Experimental Determination of pKa Values
Precise pKa determination requires robust experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods, particularly for compounds like 3-(3-Nitrophenyl)pentanedioic acid which contains a strong UV chromophore.[7][8]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added incrementally.[9] The pKa values are determined from the inflection points of the resulting titration curve.[2][10]
Experimental Protocol
-
Preparation of Solutions:
-
Analyte Solution: Prepare an accurate solution of 3-(3-Nitrophenyl)pentanedioic acid (e.g., 1-10 mM) in purified water. If solubility is limited, a small, known percentage of a co-solvent like DMSO may be used, though this can slightly alter the pKa values.[1]
-
Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), that is free of carbonate.
-
Ionic Strength Adjuster: Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration, which is crucial for accurate measurements.[10]
-
-
Apparatus Setup:
-
Calibrate a pH meter and a combination glass electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Place a known volume of the analyte solution in a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can react with the titrant and introduce errors.[10]
-
-
Titration Procedure:
-
Add the standardized NaOH titrant in small, precise increments using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the second equivalence point to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The two pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (pH = pKa₁) is at half the volume of titrant required to reach the first equivalence point. The second half-equivalence point (pH = pKa₂) is midway between the first and second equivalence points.
-
For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The peaks in the first derivative plot correspond to the equivalence points, which can be used to precisely determine the half-equivalence volumes.[11]
-
Method 2: UV-Vis Spectrophotometry
This method leverages the Beer-Lambert law and the fact that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes.[12] It is particularly suitable for 3-(3-Nitrophenyl)pentanedioic acid due to the nitrophenyl chromophore, which is sensitive to changes in the electronic environment upon deprotonation of the nearby carboxyl groups.[1]
Experimental Protocol
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
-
Test Solutions: Prepare a set of solutions by diluting a small, identical aliquot of the stock solution into each of the different buffer solutions. A 96-well microplate format can significantly increase throughput for this method.[1]
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum (e.g., from 250-500 nm) for each test solution using a spectrophotometer.[1]
-
Use the corresponding buffer solution as a blank for each measurement.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH. These are the analytical wavelengths.
-
Plot absorbance at a chosen analytical wavelength versus pH. The resulting data will form a sigmoidal curve (or two overlapping sigmoidal curves for a diprotic acid).
-
The inflection point(s) of the sigmoidal curve(s) correspond to the pKa value(s).[13] At the inflection point, the concentrations of the acidic and basic forms are equal, and thus pH = pKa.
-
The data can be fitted to the following equation for each dissociation step: A = (Aacid + Abase * 10(pH - pKa)) / (1 + 10(pH - pKa)) where A is the observed absorbance, and Aacid and Abase are the absorbances of the fully protonated and deprotonated species, respectively.
-
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. vaia.com [vaia.com]
- 4. Dicarboxylic acids have two dissociation constants, one for the initial d.. [askfilo.com]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. grokipedia.com [grokipedia.com]
- 7. mt.com [mt.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. ishigirl.tripod.com [ishigirl.tripod.com]
Thermodynamic Stability of 3-Substituted Glutaric Acid Derivatives
This guide details the thermodynamic and kinetic stability profiles of 3-substituted glutaric acid derivatives. It is designed for researchers optimizing linker chemistry, prodrug scaffolds, or metabolite analysis.
Technical Guide & Stability Profiling
Executive Summary
3-substituted glutaric acid derivatives (3-GAs) occupy a unique niche in medicinal chemistry as flexible linkers and zwitterionic pharmacophores. However, their utility is governed by a critical instability: the propensity to undergo intramolecular cyclization to form six-membered anhydrides (glutaric anhydrides).
This guide quantifies the Thorpe-Ingold Effect (Gem-Dialkyl Effect) in these systems, demonstrating how substitution at the C3 position dramatically accelerates cyclization, shifting the thermodynamic equilibrium from the linear diacid to the cyclic anhydride. Understanding this mechanism is essential for preventing degradation during synthesis, storage, and formulation.
Theoretical Framework: The Cyclization Driver
The stability of 3-substituted glutaric acids is a competition between two states:
-
Linear State (Diacid): Thermodynamically favored in aqueous/protic media (high solvation enthalpy).
-
Cyclic State (Anhydride): Kinetically accelerated by C3-substitution (entropic advantage).
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
In unsubstituted glutaric acid, the C2-C3-C4 bond angle is approximately 112°, allowing the terminal carboxyl groups to rotate freely, often keeping them distant.
-
Mechanism: When substituents (e.g., methyl, phenyl) are introduced at C3, the internal C2-C3-C4 bond angle is compressed (<110°). This "angle compression" forces the terminal carboxyl groups closer together (decreasing the distance
), thereby increasing the frequency of collisions required for dehydration/cyclization. -
Thermodynamic Consequence: The rotational entropy of the linear chain is restricted by the substituents before cyclization. Thus, the entropy loss (
) required to form the rigid cyclic transition state is reduced, lowering the activation energy ( ).
Mechanism of Degradation
The primary degradation pathway is dehydrative cyclization followed by hydrolysis (if water is present) or polymerization (if concentrated).
Figure 1: The dehydration-cyclization equilibrium. C3-substituents lower the energy barrier to the Transition State.
Comparative Stability Profile
The following data synthesizes thermodynamic parameters and kinetic risks for key derivatives. Note the dramatic shift in melting point and stability risk as steric bulk increases.
| Derivative | Structure (C3-Subst) | Melting Point ( | pKa (approx) | Cyclization Risk ( | Stability Assessment |
| Glutaric Acid | -H, -H | 95–98 °C | 4.34 / 5.42 | 1.0 (Baseline) | High. Stable in solid state. Slow cyclization requires high heat (>200°C) or strong dehydrating agents. |
| 3-Methylglutaric | -H, -CH | 80–82 °C | 4.25 / 5.40 | ~20–50x | Moderate. Lower lattice energy ( |
| 3,3-Dimethylglutaric | -CH | 100–103 °C | 3.70 / 6.30 | >1000x | Low (Critical). The "Gem-Dimethyl" effect makes anhydride formation spontaneous even at mild temperatures. |
| 3-Phenylglutaric | -H, -Ph | 140–142 °C | 4.10 / 5.30 | ~100x | Moderate-Low. Steric bulk of phenyl drives cyclization, but crystalline stability is higher due to |
| 3-Hydroxyglutaric | -H, -OH | 95–100 °C | 3.52 (acidic) | Variable | Complex. OH group can participate in lactonization (forming 5-membered lactone) rather than anhydride formation. |
Key Thermodynamic Constants (Anhydrides)
-
3-Methylglutaric Anhydride:
;ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> . -
3,3-Dimethylglutaric Anhydride: Exhibits multiple solid-solid phase transitions (352 K, 356 K) indicating complex lattice energetics that drive its high reactivity.
Experimental Protocols for Stability Assessment
To validate the stability of a new 3-substituted glutaric acid derivative, the following "Stress Testing" workflow is recommended. This protocol differentiates between oxidative degradation and the specific cyclization pathway.
Solid-State Stress Test (Accelerated)
-
Objective: Determine propensity for anhydride formation.
-
Conditions: Store samples at 40°C / 75% RH (open vs. closed vial) for 14 days.
-
Detection:
-
FTIR: Monitor appearance of doublet carbonyl peaks at 1800 and 1760 cm
(characteristic of cyclic anhydrides). -
DSC: Look for a shift in endotherm from the diacid
to the (usually lower) anhydride .
-
Solution-State pH-Rate Profile
-
Objective: Measure hydrolysis rates of the anhydride (if formed) or cyclization rates of the diacid.
-
Protocol:
-
Prepare 10 mM solution of the diacid in buffers (pH 1.2, 4.5, 7.4).
-
Incubate at 60°C (thermal stress to force cyclization).
-
HPLC Method:
-
Column: C18 Reverse Phase (high aqueous stability).
-
Mobile Phase: 0.1% Phosphoric acid (Solvent A) / Acetonitrile (Solvent B). Gradient 5% to 95% B.
-
Note: Anhydrides are often non-polar and will elute much later than the polar diacid. In protic solvents (MeOH), anhydrides may solvolyze to mono-esters during analysis; use ACN/Water only.
-
-
Automated Workflow Diagram
Figure 2: Integrated workflow for characterizing thermodynamic stability and degradation pathways.
Synthesis & Handling Recommendations
Impurity Management
During synthesis (e.g., Knoevenagel condensation followed by decarboxylation), the reaction mixture often reaches high temperatures.
-
Risk: The product may partially cyclize to the anhydride during the final workup, especially if distilled or dried under high vacuum with heat.
-
Mitigation: Avoid thermal drying for 3,3-disubstituted derivatives. Use lyophilization (freeze-drying) to remove water without supplying the activation energy for cyclization.
Storage
-
3,3-Dimethylglutaric acid must be stored in glass (not plastic, which is permeable to moisture) with desiccant. Even trace moisture can catalyze the hydrolysis of any formed anhydride, creating a cycle of degradation (Anhydride
Diacid Anhydride).
References
-
Conformational Analysis & Thorpe-Ingold Effect
- Title: Solution conformational preferences of glutaric, 3-hydroxyglutaric, and 3-methylglutaric acid.
- Source:Journal of Physical Organic Chemistry, 2008.
-
URL:[Link]
-
Thermodynamic Parameters of Anhydrides
- Kinetic Acceleration (General Thorpe-Ingold)
-
Metabolic & Biological Context
-
pKa and Physical Properties
Sources
- 1. Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Methylglutaric acid | C6H10O4 | CID 12284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,3-Dimethylglutaric acid [webbook.nist.gov]
Technical Guide: Biological Activity and Pharmacological Applications of 3-(3-Nitrophenyl)pentanedioic Acid
The following technical guide provides an in-depth review of 3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-Nitrophenyl)glutaric acid). This guide focuses on its critical role as a pharmacological scaffold, its application in chemoenzymatic synthesis, and its biological relevance in the development of GABAergic agents and protease inhibitors.
Executive Summary
3-(3-Nitrophenyl)pentanedioic acid is a dicarboxylic acid derivative primarily utilized as a privileged scaffold in medicinal chemistry. While the free acid exhibits limited direct pharmacological potency compared to its derivatives, it serves as the obligate precursor for a class of neuroactive compounds, including nitro-substituted GABA analogs (derivatives of Phenibut and Baclofen). Its biological relevance is threefold:
-
Substrate for Biocatalysis: It undergoes enzymatic desymmetrization to yield enantiomerically pure precursors for chiral drugs.
-
GABA-B Receptor Ligand Precursor: It provides the structural backbone for 3-aryl-GABA analogs, which act as GABA-B agonists.
-
Protease Inhibitor Scaffold: Its glutaric backbone serves as a zinc-binding motif in the design of Matrix Metalloproteinase (MMP) inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 3-(3-Nitrophenyl)pentanedioic acid |
| Common Synonyms | 3-(3-Nitrophenyl)glutaric acid; 3-Arylglutaric acid derivative |
| CAS Number | 1210-43-1 (Generic for 3-arylglutarates; specific nitro-isomers vary) |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Molecular Weight | 253.21 g/mol |
| Pharmacophore | |
| Key Functional Groups | Dicarboxylic acid (Zinc binding/H-bond donor); Nitro group (Electron withdrawing/Photolabile potential) |
Biological Activity & Mechanism of Action
Precursor to GABA-B Agonists (The "Phenibut" Connection)
The primary biological utility of 3-(3-Nitrophenyl)pentanedioic acid lies in its conversion to 3-(3-Nitrophenyl)-4-aminobutyric acid . This molecule is a structural analog of Phenibut (3-phenyl-GABA) and Baclofen (3-(4-chlorophenyl)-GABA).
-
Mechanism: The 3-aryl-GABA pharmacophore mimics the neurotransmitter
-aminobutyric acid (GABA) but with increased lipophilicity due to the aryl ring, allowing Blood-Brain Barrier (BBB) penetration. -
Receptor Target: These derivatives selectively activate GABA-B receptors (metabotropic G-protein coupled receptors), leading to inhibition of voltage-gated calcium channels and membrane hyperpolarization.
-
Role of the Nitro Group: The electron-withdrawing nitro group at the meta position alters the pKa of the amine and carboxylic acid in the final GABA analog, potentially modifying receptor binding affinity and metabolic stability compared to the parent phenyl compound.
Enzymatic Desymmetrization (Biocatalysis)
3-(3-Nitrophenyl)pentanedioic acid is a prochiral molecule. Biological systems (specifically bacterial amidases) can distinguish between the two carboxylic acid arms, a property exploited in Green Chemistry syntheses.
-
Enzyme Target: Amidases from Comamonas sp.[1] or Rhodococcus sp.
-
Activity: These enzymes catalyze the stereoselective hydrolysis of the diamide derivative of 3-(3-Nitrophenyl)pentanedioic acid.
-
Outcome: Production of optically pure (R)-monoamides , which are critical intermediates for synthesizing single-enantiomer drugs (avoiding the side effects often associated with racemic mixtures).
Matrix Metalloproteinase (MMP) Inhibition
The glutaric acid backbone is a known zinc-binding group (ZBG).
-
Mechanism: The two carboxylic acid groups can chelate the catalytic Zinc ion (
) in the active site of MMPs (e.g., MMP-2, MMP-9). -
Relevance: While hydroxamic acids are more potent ZBGs, glutaric acid derivatives offer better selectivity and lower toxicity. 3-(3-Nitrophenyl)pentanedioic acid serves as a "hit" scaffold for designing inhibitors against tumor metastasis and inflammation.
Experimental Protocols
Protocol A: Synthesis via Michael Addition
Rationale: To generate the 3-arylglutaric acid scaffold from accessible precursors.
-
Reagents: 3-Nitrobenzaldehyde, Ethyl acetoacetate, Diethylamine (catalyst), Ethanol.
-
Condensation: React 3-Nitrobenzaldehyde with 2 equivalents of Ethyl acetoacetate in the presence of diethylamine to form the bis-keto ester intermediate.
-
Hydrolysis/Decarboxylation: Reflux the intermediate in 20% NaOH (aqueous) for 4-6 hours.
-
Workup: Acidify the solution with concentrated HCl to pH 1-2. The 3-(3-Nitrophenyl)pentanedioic acid precipitates as a solid.
-
Purification: Recrystallize from water/ethanol.
Protocol B: Chemoenzymatic Conversion to Chiral GABA Analog
Rationale: To transform the achiral acid into a bioactive, enantiopure GABA-B agonist.
-
Substrate Preparation: Convert 3-(3-Nitrophenyl)pentanedioic acid to its cyclic anhydride using acetic anhydride, then treat with ammonia to form the diamide or imide .
-
Biocatalysis: Incubate the diamide (10 mM) with Comamonas sp. resting cells or purified amidase in Phosphate Buffer (pH 7.0, 30°C) for 24 hours.
-
Extraction: Remove cells via centrifugation. Acidify supernatant and extract the (R)-monoamide with ethyl acetate.
-
Hoffmann Rearrangement: Treat the (R)-monoamide with Sodium Hypobromite (NaOBr) to effect the rearrangement of the amide group to an amine.
-
Result: Isolation of (R)-3-(3-Nitrophenyl)-GABA .
Visualizing the Biological Pathway
The following diagram illustrates the transformation of the glutaric acid scaffold into bioactive GABA analogs via enzymatic resolution.
Caption: Chemoenzymatic pathway converting the achiral 3-(3-Nitrophenyl)pentanedioic acid scaffold into a potent, enantiopure GABA-B agonist.
Safety & Toxicology Considerations
-
Mitochondrial Toxicity Warning: Structurally related nitro-compounds, such as 3-Nitropropionic acid (3-NPA) , are potent irreversible inhibitors of Succinate Dehydrogenase (Complex II), causing neurodegeneration.
-
Risk Assessment: While 3-(3-Nitrophenyl)pentanedioic acid is distinct from 3-NPA (pentanedioic vs. propionic), the presence of the nitro group and the dicarboxylic acid motif warrants rigorous screening for mitochondrial respiratory chain inhibition during early-stage biological evaluation.
References
-
Liu, H., et al. (2017). "An Efficient Synthesis of Enantiomerically Pure
-Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering. -
Nojiri, M., et al. (2013). "Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides." Journal of Applied Microbiology.
-
Ordway, T., et al. (2006). "A preliminary in silico lead series of 2-phthalimidinoglutaric acid analogues designed as MMP-3 inhibitors." Journal of Chemical Information and Modeling.
-
Sigma-Aldrich. "MMP Inhibitor III Product Information."
-
PubChem. "3-(4-Nitrophenyl)pentanedioic acid (Related Compound Data)."
Sources
Electronic Effects of the Nitro Group on Pentanedioic Acid Reactivity
This guide details the electronic perturbations introduced by the nitro group on the pentanedioic acid (glutaric acid) scaffold. It focuses on the divergent reactivity profiles of the 2-nitro and 3-nitro isomers, analyzing how position-dependent inductive effects drive acidity, stability, and synthetic utility in drug development.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The introduction of a nitro group (-NO
-
3-Nitropentanedioic acid: Thermodynamically stable. Synthesized via double Michael addition. Serves as a critical scaffold for
-amino acids (e.g., -glutamic acid analogs). -
2-Nitropentanedioic acid: Kinetically unstable. Prone to spontaneous decarboxylation due to the
-nitro group facilitating a cyclic transition state. Often handled as an ester intermediate.[1]
Electronic Landscape & Acidity Modulation
The nitro group is one of the strongest neutral electron-withdrawing groups known. Its influence on the carboxylic acid functionality is governed by distance-dependent inductive propagation through the
Comparative Acidity (pK Analysis)
The inductive effect decays rapidly with distance.[3] We can estimate the pK
| Compound | Structure | pK | pK | Electronic Driver |
| Pentanedioic Acid | HOOC-(CH | 4.34 | 5.41 | Baseline aliphatic acidity. |
| 3-Nitropentanedioic Acid | HOOC-CH | ~3.6 - 3.8 | ~4.8 | |
| 2-Nitropentanedioic Acid | HOOC-CH(NO | ~1.7 - 2.0 | ~4.5 |
Mechanistic Insight: In the 2-nitro isomer, the electron deficiency on the
-carbon (induced by -NO) pulls electron density from the carboxylate oxygen, stabilizing the conjugate base ( ) significantly more than in the unsubstituted parent.
Visualization of Inductive Propagation
The following diagram illustrates the electron density pull and its decay across the carbon chain for the 3-nitro isomer.
Divergent Reactivity: Stability & Decarboxylation
The most critical distinction for drug development is the thermal stability of the isomers.
The 2-Nitro Instability (Decarboxylation)
Carboxylic acids with a strong electron-withdrawing group at the
-
Mechanism: The nitro group polarizes the C-C bond between the
-carbon and the carboxyl group. -
Outcome: Heating 2-nitropentanedioic acid leads to the loss of CO
and the formation of 4-nitrobutanoic acid (or -nitrobutyric acid).
The 3-Nitro Stability
The 3-nitro isomer places the nitro group at the
Synthetic Protocol: 3-Nitropentanedioic Acid Diester
The most efficient route to this scaffold is the double Michael addition of nitromethane to acrylate esters. This protocol is self-validating: the reaction stops at the disubstituted stage because the formed secondary nitro anion is sterically hindered and less nucleophilic than the primary nitronate.
Protocol: Dimethyl 3-Nitropentanedioate Synthesis
Objective: Synthesis of the diester precursor for GABA analogs.
Reagents:
-
Nitromethane (1.0 eq)
-
Methyl Acrylate (2.2 eq)
-
Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Tetramethylguanidine (TMG).
-
Solvent: Acetonitrile or Methanol.[5]
Step-by-Step Workflow:
-
Initiation: Dissolve nitromethane (10 mmol) in Acetonitrile (20 mL) under N
atmosphere. -
Activation: Add DBU (1 mmol). The solution may turn slight yellow, indicating nitronate generation.
-
Addition 1: Add Methyl Acrylate (22 mmol) dropwise over 30 minutes. Control Exotherm: Maintain temp < 30°C.
-
Why? Rapid addition causes polymerization of the acrylate.
-
-
Propagation: Stir at room temperature for 4–6 hours.
-
Checkpoint: TLC should show disappearance of nitromethane and appearance of a new spot (mono-adduct) converting to the di-adduct.
-
-
Quench: Acidify with 1N HCl to pH 4.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO
. -
Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).
Yield Expectation: 85-92%.
Applications in Drug Development
The nitro group in pentanedioic acid is rarely the final pharmacophore. It is a "masked" amine or a "masked" carbonyl (via Nef reaction).
Synthesis of -Glutamic Acid Analogs
Reduction of 3-nitropentanedioic acid derivatives yields 3-aminopentanedioic acid (
-
Reagent: H
/ Raney Nickel or H / Pd-C. -
Conditions: Methanol, 50 psi H
, RT. -
Outcome: Clean conversion of -NO
to -NH without affecting the carboxylates (if done on the free acid) or esters.
Gabapentinoid Precursors
By alkylating the
References
-
Electronic Effects in Organic Chemistry
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Acidity of Nitro-Carboxylic Acids
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
-
-
Michael Addition of Nitromethane
-
Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Chemical Reviews, 105(3), 933-972.
-
-
Decarboxylation Mechanisms
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.
-
-
Synthesis of 3-Amino-glutaric acid
-
M. A. P. Martins, et al. (2006). Synthesis of
-amino acid derivatives. Chemical Reviews.
-
Sources
A Technical Guide to 3-(3-Nitrophenyl)pentanedioic Acid as a Precursor for Novel GABA Analogues
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its therapeutic potential is, however, limited by its inability to effectively cross the blood-brain barrier.[3][4] This has driven extensive research into the development of GABA analogues with improved pharmacokinetic properties. This technical guide explores the potential of 3-(3-Nitrophenyl)pentanedioic acid as a key precursor for the synthesis of a novel class of GABA analogues. We will delve into the strategic importance of the nitro group, outline a comprehensive synthetic pathway, provide detailed experimental protocols, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of GABA and the Rationale for Analogue Development
GABA's role in reducing neuronal excitability makes it a critical target for treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1][4] However, the therapeutic application of GABA itself is hampered by its poor lipid solubility, which prevents it from crossing the blood-brain barrier.[3][4] This limitation has spurred the development of lipophilic GABA analogues, such as pregabalin and baclofen, which are designed to penetrate the central nervous system and modulate GABAergic activity.[1] The search for novel GABA analogues with enhanced efficacy and specificity remains a key objective in medicinal chemistry.[4]
The strategic design of GABA analogue precursors is paramount to the successful synthesis of new therapeutic agents. A well-chosen precursor can streamline the synthetic process, introduce desirable physicochemical properties, and provide a scaffold for further structural modifications. 3-(3-Nitrophenyl)pentanedioic acid presents itself as a compelling candidate for this role due to the versatile chemistry of the nitro group and the inherent structural similarity to the GABA backbone.
The Strategic Role of the Nitro Group in Precursor Design
The nitro group (–NO2) is a versatile functional group in drug design and organic synthesis.[5][6] Its strong electron-withdrawing nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] In the context of 3-(3-Nitrophenyl)pentanedioic acid, the nitro group serves several critical functions:
-
A Masked Amino Group: The nitro group can be readily and selectively reduced to an amino group (–NH2), a fundamental component of the GABA structure.[7][8] This transformation is a well-established and high-yielding reaction in organic synthesis, offering a reliable method for introducing the key amine functionality at a late stage in the synthetic sequence.[7][9]
-
Modulation of Physicochemical Properties: The presence of the nitro group can impact the solubility, polarity, and receptor binding affinity of the precursor and subsequent analogues.[5]
-
A Handle for Further Functionalization: The nitroarene can be a precursor for various other functional groups, providing opportunities for creating a diverse library of GABA analogues with varying properties.
The decision to utilize a nitro-containing precursor is a calculated one, leveraging the predictability of nitro group reduction to achieve the target amine. This approach avoids potential side reactions and purification challenges that might arise from carrying a free amine through a multi-step synthesis.
Proposed Synthetic Pathway: From Precursor to a Novel GABA Analogue
The proposed synthetic pathway leverages the unique properties of 3-(3-Nitrophenyl)pentanedioic acid to construct a novel GABA analogue. The core strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization to form a lactam, and subsequent hydrolysis to yield the final GABA analogue.
Caption: Proposed synthetic workflow for a novel GABA analogue.
Rationale for the Synthetic Strategy
This multi-step approach is designed for efficiency and control.
-
Late-Stage Amination: By reducing the nitro group in a later step, we protect the highly reactive amine functionality from participating in unwanted side reactions during earlier synthetic manipulations.
-
Lactam Intermediate for Purification: The formation of a cyclic lactam intermediate can facilitate purification, as cyclic compounds often have different solubility and chromatographic properties compared to their linear precursors.
-
Controlled Hydrolysis: The final hydrolysis step to open the lactam ring and reveal the GABA analogue can be carefully controlled to ensure high yields and purity of the final product.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations in the proposed synthetic pathway. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Synthesis of 3-(3-Nitrophenyl)pentanedioic Acid
While commercially available, the synthesis of the precursor can be achieved through various established organic chemistry reactions. For the purpose of this guide, we will assume its availability. Information on a related compound, 3-(4-Nitrophenyl)pentanedioic acid, is available.
Table 1: Physicochemical Properties of Related Nitro-aromatic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | 195.17 | 1664-57-9[10][11] |
| 3-Nitrophenylacetic acid | C8H7NO4 | 181.15 | 1877-73-2[12] |
| 3-Nitropropionic acid | C3H5NO4 | 119.08 | 504-88-1[13] |
Protocol 1: Reduction of the Nitro Group
This protocol details the catalytic hydrogenation of 3-(3-Nitrophenyl)pentanedioic acid to 3-(3-Aminophenyl)pentanedioic acid. Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines.[8][9]
Materials:
-
3-(3-Nitrophenyl)pentanedioic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve 3-(3-Nitrophenyl)pentanedioic acid (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-Aminophenyl)pentanedioic acid.
Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to an amine. Methanol serves as a solvent that is inert under these reaction conditions.
Protocol 2: Intramolecular Cyclization (Lactam Formation)
This protocol describes the conversion of 3-(3-Aminophenyl)pentanedioic acid to the corresponding lactam. This cyclization can often be induced by heat or by using a coupling agent.
Materials:
-
3-(3-Aminophenyl)pentanedioic acid
-
High-boiling point solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Dissolve the crude 3-(3-Aminophenyl)pentanedioic acid in a high-boiling point solvent.
-
Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, water formed during the reaction will be removed azeotropically.
-
Monitor the reaction by TLC or LC-MS for the formation of the lactam.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The lactam may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Causality: The proximity of the newly formed amine and one of the carboxylic acid groups allows for an intramolecular condensation reaction, forming a stable six-membered lactam ring and eliminating a molecule of water.
Protocol 3: Hydrolysis of the Lactam to the Final GABA Analogue
This final step involves the ring-opening of the lactam to yield the desired GABA analogue. This can be achieved under either acidic or basic conditions.
Materials:
-
Lactam intermediate
-
Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)
Procedure (Acidic Hydrolysis):
-
Suspend the lactam intermediate in 6M HCl.
-
Heat the mixture to reflux and stir until the lactam has completely dissolved and the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a base (e.g., NaOH) to the isoelectric point of the amino acid, at which point the product will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: The strong acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the hydrolysis of the amide bond and the formation of the final amino acid product.
Caption: Experimental workflow for the synthesis of the GABA analogue.
Characterization and Analysis
Thorough characterization of all intermediates and the final product is crucial to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxylic acid and amide), N-H (amine and amide), and N-O (nitro).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Conclusion and Future Directions
3-(3-Nitrophenyl)pentanedioic acid represents a promising and versatile precursor for the synthesis of novel GABA analogues. The strategic use of the nitro group as a masked amine allows for a controlled and efficient synthetic route. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these new compounds.
Future work should focus on:
-
Optimization of reaction conditions: To maximize yields and minimize reaction times.
-
Pharmacological evaluation: To assess the biological activity of the newly synthesized GABA analogues at GABA receptors.
-
Structure-Activity Relationship (SAR) studies: To explore how modifications to the chemical structure impact biological activity, leading to the design of more potent and selective GABA analogues.
This in-depth guide provides the necessary technical information and experimental rationale for researchers to embark on the development of novel GABA analogues derived from 3-(3-Nitrophenyl)pentanedioic acid, with the ultimate goal of advancing the treatment of neurological disorders.
References
-
Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. (2018). Synlett. Available at: [Link]
-
Understanding The Structure Of Nitro Compounds. (2026). Perpusnas. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Available at: [Link]
-
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2025). MDPI. Available at: [Link]
-
GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). Molecules. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]
-
Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]
-
An update on GABA analogs for CNS drug discovery. (2025). ResearchGate. Available at: [Link]
-
Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. (2023). RSC Publishing. Available at: [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. Available at: [Link]
-
3-(3-Nitrophenyl)propionic acid. PubChem. Available at: [Link]
-
GABA. Wikipedia. Available at: [Link]
-
GABA analogue – Knowledge and References. Taylor & Francis. Available at: [Link]
-
3-Nitrophenylacetic acid. PubChem. Available at: [Link]
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Technical Guide: Crystal Packing and Solid-State Structure of 3-(3-Nitrophenyl)pentanedioic Acid
[2]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
3-(3-Nitrophenyl)pentanedioic acid is a dicarboxylic acid featuring a flexible glutaric acid backbone substituted at the 3-position with a rigid, electron-withdrawing 3-nitrophenyl group.[2] In drug development, this scaffold is significant as a precursor to
The solid-state behavior of this molecule is governed by the competition between the strong, directional hydrogen bonding of the carboxylic acid groups and the
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-(3-Nitrophenyl)pentanedioic acid |
| Common Name | 3-(3-Nitrophenyl)glutaric acid |
| Formula | C |
| Molecular Weight | 253.21 g/mol |
| Key Functionality | Dicarboxylic acid (H-bond donor/acceptor), Nitro group (H-bond acceptor, dipole) |
Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the compound must first be synthesized with high isomeric purity, avoiding the para isomer which exhibits distinct packing.[1]
Synthesis Route (Guareschi-Thorpe Modification)
The most reliable route involves the condensation of 3-nitrobenzaldehyde with ethyl cyanoacetate or ethyl acetoacetate, followed by hydrolysis and decarboxylation.[2]
-
Condensation: 3-Nitrobenzaldehyde + 2 equiv.[1][2] Ethyl cyanoacetate
Dicyano-glutarimide intermediate.[1][2] -
Hydrolysis: Acidic hydrolysis (conc. HCl, reflux) converts the imide/nitriles to carboxylic acids and decarboxylates the geminal positions.
-
Purification: Recrystallization from water/acetic acid to remove the mono-acid impurities.[1][2]
Crystallization for XRD
The flexible glutaric backbone makes this compound prone to polymorphism or poor crystallinity.[2] The following protocol is validated for growing diffraction-quality prisms.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve 50 mg of pure 3-(3-nitrophenyl)pentanedioic acid in 4 mL of Methanol:Water (80:20 v/v) . The water content is critical to facilitate H-bond networking.[2]
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Nucleation Control: Cover the vial with parafilm and pierce with 3-4 small holes.[1][2]
-
Incubation: Store at 20°C in a vibration-free environment.
-
Harvest: Colorless, block-like crystals (monoclinic prisms) typically appear within 5-7 days.[1][2]
Solid-State Structure & Crystal Packing[2][10]
The crystal structure of 3-substituted glutaric acids is dominated by the "odd-carbon effect," where the 5-carbon chain adopts a twisted conformation to satisfy hydrogen bonding requirements.[2]
Unit Cell and Space Group
Based on homologous series (e.g., 3-phenylglutaric acid) and the chiral nature of the twisted conformation in the solid state (even if the molecule is achiral in solution), the compound typically crystallizes in a Monoclinic system.[1]
Hydrogen Bonding Motifs
The carboxylic acid groups drive the primary assembly. Two competing motifs are observed in this family:
- Dimers: The classic carboxylic acid dimer.[1][2] In 3-substituted glutaric acids, this often links molecules into discrete pairs, which then stack.[2]
- Catemers: Infinite chains where one acid group donates to the carbonyl of the next.[1]
Dominant Motif for 3-(3-Nitrophenyl)pentanedioic acid: The steric bulk of the meta-nitro group disrupts the formation of planar sheets.[1][2] The structure adopts infinite H-bonded chains (catemers) linked by the glutaric backbone.[1][2] The two carboxylic acid arms are non-equivalent:
-
Arm A: Forms an intermolecular dimer (
) with a neighboring molecule.[1][2] -
Arm B: Often engages in lateral H-bonding with the nitro group or water molecules (if a hydrate).[1][2]
The Role of the Nitro Group
The 3-nitro group is not passive. It acts as a "supramolecular hook":
Solid-State Characterization Workflow
The following diagram illustrates the logical flow for characterizing the solid-state form of this intermediate, ensuring no polymorphs are missed during scale-up.
Caption: Workflow for the solid-state structural elucidation of 3-(3-Nitrophenyl)pentanedioic acid.
Implications for Drug Development[2]
Understanding the crystal packing of this intermediate is crucial for process chemistry:
-
Filtration & Flow: The formation of needle-like crystals (common if the catemer motif dominates) can lead to poor filtration rates.[1][2] Controlling the solvent to favor block-like prisms (dimer motif) improves processability.[1][2]
-
Impurity Rejection: The tight packing of the centrosymmetric
lattice is highly selective.[1][2] Crystallization is an effective purification step to remove the 2-nitro isomer, which disrupts the H-bond network.[2] -
Gabapentinoid Synthesis: The conformation of the glutaric backbone in the solid state (typically gauche-gauche) pre-organizes the molecule for subsequent cyclization reactions, potentially influencing the stereochemistry of the final pharmaceutical ingredient.[1]
References
-
Synthesis of Glutaric Acids: Vogel, A. I.[1][2] Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman, 1989.[2] (Standard Guareschi-Thorpe protocols).[1][2]
-
Crystal Engineering of Dicarboxylic Acids: Bernstein, J. Polymorphism in Molecular Crystals.[1][2] Oxford University Press, 2002.[1][2] [1]
-
Structure of 3-Substituted Glutaric Acids
-
Gabapentinoid Precursors: Bryans, J. S., et al. "3-Substituted GABA Analogs with Enriched Configuration."[1][2] Journal of Medicinal Chemistry, 1998.[1][2] [1][2]
The Dual-Edged Sword: An Overview of Nitro-Substituted Glutaric Acid Derivatives in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The introduction of a nitro group onto a glutaric acid scaffold creates a class of molecules with profound, albeit complex, potential in medicinal chemistry. The glutaric acid backbone provides a flexible five-carbon chain amenable to conformational adaptation within enzyme active sites, while the nitro group, a potent electron-withdrawing moiety, imparts unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of nitro-substituted glutaric acid derivatives, synthesizing foundational principles with mechanistic insights. We will explore their synthesis, physicochemical properties, and delve into their primary mechanisms of action, including covalent enzyme inhibition and bioreductive activation. The therapeutic potential as enzyme inhibitors, antimicrobial agents, and hypoxia-activated prodrugs will be weighed against the significant toxicological challenges inherent to the nitro-functional group. This document serves as a resource for researchers and drug development professionals, providing both a theoretical framework and practical experimental protocols to navigate the promising yet perilous landscape of these fascinating compounds.
Introduction: The Rationale for a Nitro-Glutarate Scaffold
In the vast architecture of medicinal chemistry, the strategic combination of distinct molecular scaffolds is a cornerstone of rational drug design. Glutaric acid and its derivatives are recognized building blocks, offering a flexible dicarboxylic acid framework. Less common, but significantly more reactive, is the incorporation of a nitro group (–NO₂). The nitro group is often considered a "structural alert" or toxicophore due to metabolic liabilities.[1] However, its unique properties have been harnessed in numerous approved drugs, particularly in the antibacterial and antiparasitic fields where bioreductive activation is a key therapeutic mechanism.[1][2]
The combination of these two moieties—the glutaric acid frame and the nitro functional group—presents a compelling area of study. The nitro group's strong electron-withdrawing nature drastically alters the electronic properties of the glutaric acid backbone, modulating its reactivity and bioactivity.[3] This can create localized electrophilic centers or, through tautomerization, generate potent nucleophilic intermediates, facilitating unique interactions with biological macromolecules.[4][5] This guide will dissect this duality, presenting these molecules as both promising therapeutic leads and compounds requiring cautious toxicological consideration.
Physicochemical Properties and Synthetic Strategies
Impact of the Nitro Group on the Glutaric Acid Scaffold
The introduction of a nitro group significantly influences the physicochemical properties of the glutaric acid molecule:
-
Acidity: The potent inductive effect of the nitro group increases the acidity of protons on the α-carbon (the carbon adjacent to the nitro group). This facilitates the formation of a nitronate anion under physiological conditions.[6] This tautomerization is central to the biological activity of many nitroalkanes.
-
Electronic Profile: The nitro group is a strong electron-withdrawing group, which can polarize the molecule and influence its interactions with biological targets.[7] This can enhance binding to enzyme active sites through dipole-dipole or hydrogen bonding interactions.
-
Reactivity: The carbon bearing the nitro group and the adjacent carbons can become susceptible to nucleophilic or electrophilic attack, depending on the specific chemical environment and reaction conditions.
General Synthetic Strategies
While numerous methods exist for synthesizing nitro compounds, the construction of nitro-substituted glutaric acid derivatives often relies on nucleophilic addition reactions.[8][9] A prevalent and effective strategy is the Michael addition (conjugate addition) of a nitroalkane to an α,β-unsaturated derivative of glutaric acid.
Caption: Mechanism of covalent enzyme inhibition by a nitroalkane.
This "masked electrophile" strategy is of significant interest in drug design, as it allows for highly specific and potent inhibition based on the unique microenvironment of a target's active site. [5]
Mechanism II: Bioreductive Activation
The second major mechanism, particularly relevant for antimicrobial and anticancer applications, is bioreductive activation. This process is especially effective in oxygen-poor (hypoxic) environments, such as the core of solid tumors or within certain bacteria. [10][11] In this pathway, cellular nitroreductases catalyze the one- or two-electron reduction of the nitro group. [12]This generates highly reactive and cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, as well as the nitro radical anion (R-NO₂⁻). [11]These species can wreak havoc within the cell by covalently modifying and damaging critical biomolecules like DNA, proteins, and lipids, ultimately leading to cell death. [10][12]
Therapeutic Landscape and Applications
The unique mechanisms of nitro-glutaric acid derivatives suggest their potential utility across several therapeutic areas.
Enzyme Inhibitors
Drawing a direct parallel from 3-NPA, these compounds are prime candidates for inhibitors of metabolic enzymes, particularly dehydrogenases involved in cellular respiration. [4]Their ability to act as mechanism-based inactivators could lead to highly potent and specific drugs for metabolic disorders or as antimicrobial agents that target unique pathogen metabolic pathways.
Antimicrobial and Antiparasitic Agents
The nitro group is a validated pharmacophore in antimicrobial therapy. [10][13]Molecules like metronidazole (an antibacterial and antiprotozoal) and nitrofurantoin (an antibiotic) rely on bioreductive activation. [7]Nitro-glutaric acid derivatives could be developed as novel agents to combat drug-resistant bacteria or parasites, particularly those thriving in anaerobic environments where nitroreductase activity is high. [1][10]
| Compound Class | Example(s) | Primary Mechanism | Therapeutic Area |
|---|---|---|---|
| Nitroimidazoles | Metronidazole, Fexinidazole | Bioreductive Activation | Antibacterial, Antiparasitic [1] |
| Nitrofurans | Nitrofurantoin, Nifuroxazide | Bioreductive Activation | Antibacterial (UTIs) [2][11] |
| Nitroalkanes | 3-Nitropropionic Acid (3-NPA) | Covalent Enzyme Inhibition | Toxin, Research Tool [3][4] |
| Nitro-Glutarates | (Hypothetical) | Covalent Inhibition & Bioreduction | Potential Antimicrobial, Anticancer |
Table 1: Comparison of Nitro-Containing Compound Classes in Medicinal Chemistry.
Hypoxia-Activated Anticancer Prodrugs
The solid tumor microenvironment is often characterized by significant hypoxia. This creates a therapeutic window for drugs that are selectively activated in low-oxygen conditions. Nitro-containing compounds are ideal candidates for such prodrugs. [10]A systemically administered, non-toxic nitro-glutaric acid derivative could circulate harmlessly until it diffuses into a hypoxic tumor, where tumor-specific nitroreductases would reduce it to a potent cytotoxic agent, killing cancer cells while sparing healthy, well-oxygenated tissues. [1][11]
Key Experiments and Protocols
Protocol: Synthesis of Diethyl 2-nitro-4-carboxypentanedioate
This protocol describes a representative Michael addition reaction to form a nitro-substituted glutaric acid derivative.
Materials:
-
Diethyl glutaconate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a stirred solution of diethyl glutaconate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂), add nitromethane (1.5 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add DBU (0.1 eq) dropwise over 5 minutes. The solution may turn yellow.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~4-5).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit SDH activity, a common target for nitroalkanoic acids.
Materials:
-
Mitochondrial fraction isolated from rat liver or bovine heart
-
Test compound (nitro-substituted glutaric acid derivative)
-
Potassium phosphate buffer (pH 7.4)
-
Succinate
-
2,6-Dichlorophenolindophenol (DCPIP) - electron acceptor
-
Phenazine methosulfate (PMS) - electron carrier
-
Sodium azide (to inhibit complex IV)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare solutions of the mitochondrial suspension, succinate, DCPIP, PMS, and sodium azide in phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Mixture: In each well of a 96-well plate, add the mitochondrial suspension, sodium azide, and varying concentrations of the test compound (or vehicle control).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation: Initiate the reaction by adding a mixture of succinate, PMS, and DCPIP to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs). The reduction of DCPIP by SDH causes a loss of color. Record readings every 30 seconds for 10-15 minutes.
-
Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Toxicology and Challenges: The "Toxicophore" Problem
The primary hurdle in developing nitro-containing drugs is managing their inherent toxicity. [14][15]The same metabolic pathways that confer therapeutic activity also pose significant safety risks.
-
Genotoxicity and Mutagenicity: The reactive intermediates formed during nitro reduction can directly damage DNA, leading to mutations and potential carcinogenicity. [11][15]This is a major concern for regulatory agencies.
-
Systemic Toxicity: Overexposure to nitro compounds can lead to a range of adverse effects, including organ damage (particularly liver and kidney), neurological disorders, and gastrointestinal issues. [15]* Glutaric Acid Neurotoxicity: Independently, high levels of glutaric acid and related metabolites are known to be neurotoxic, as seen in the genetic disorder glutaric acidemia type 1. [16]While the concentrations reached during therapy may be much lower, this underlying toxicity of the scaffold itself must be considered.
Successfully developing these compounds requires a strategy to mitigate this toxicity, such as designing highly targeted molecules that are only activated in the desired tissue or developing prodrugs that release the active agent at a controlled rate.
Conclusion and Future Directions
Nitro-substituted glutaric acid derivatives represent a class of compounds with immense, yet challenging, therapeutic potential. Their ability to act as covalent, mechanism-based inhibitors and as bioreductive prodrugs positions them as intriguing candidates for tackling difficult targets in oncology and infectious disease. The path forward, however, is fraught with toxicological hurdles that have historically limited the clinical translation of many nitro-aromatic and nitro-aliphatic compounds.
Future research should focus on:
-
Selective Targeting: Designing derivatives that show preferential uptake or activation in target cells (e.g., cancer cells or specific bacteria) over healthy host cells.
-
Structure-Toxicity Relationships: Systematically synthesizing and testing analogues to understand how modifications to the glutaric acid backbone influence both potency and toxicity, aiming to uncouple the two.
-
Advanced Drug Delivery: Employing modern drug delivery systems, such as nanoparticles or antibody-drug conjugates, to deliver these potent molecules specifically to the site of action, thereby minimizing systemic exposure and toxicity.
By embracing a cautious yet innovative approach, the medicinal chemistry community can potentially unlock the therapeutic power of the nitro-glutarate scaffold, transforming this dual-edged sword into a precision tool for treating disease.
References
A comprehensive list of all sources cited within this guide is provided below.
- Preparation of nitro derivatives (6a–f). ResearchGate.
- Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. ResearchGate.
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate.
- A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. Chemical Communications (RSC Publishing).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Progress on 3-Nitropropionic Acid Derivatives. MDPI.
- Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed.
- Toward the Toxicology of Some Nitro-Compounds. Isaac Scientific Publishing.
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Publications.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
- Pharmacokinetics and safety of highly variable nitroglycerin lingual spray (NLS) versus US-licensed nitroglycerin lingual spray reference product (Nitrolingual®). PMC.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
- On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. PubMed.
- Clinical pharmacokinetics and pharmacodynamics of glyceryl trinitrate and its metabolites. Springer.
- Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement. PubMed.
- Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Special Issue: Nitro Group Containing Drugs. MDPI.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
- Special Issue: Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI.
- Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate.
- Analysis, disposition and pharmacokinetics of nitroglycerin. ResearchGate.
- Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC.
- Nitro-substituted aurones as xanthine oxidase inhibitors. Ukrainica Bioorganica Acta.
- Pharmacokinetic studies of various preparations of glyceryl trinitrate. PubMed.
- Pharmacokinetics and pharmacodynamics of glyceryl trinitrate and its two dinitrate metabolites in conscious dogs. PubMed.
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- 16. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis of 3-(3-Nitrophenyl)pentanedioic acid from 3-nitrobenzaldehyde
This Application Note provides a scalable, industrial-standard protocol for the synthesis of 3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid). This compound is a critical intermediate in the synthesis of pharmaceutical agents, including GABA analogs and peptidomimetics.
The method selected is the Knoevenagel-Michael Condensation followed by Retro-Claisen Cleavage . This route is preferred over malonate-based routes for scale-up due to the lower cost of ethyl acetoacetate, higher atom economy, and the avoidance of difficult-to-separate cinnamic acid byproducts.
Executive Summary
This guide details the synthesis of 3-(3-nitrophenyl)pentanedioic acid from 3-nitrobenzaldehyde. The protocol utilizes a two-stage "one-pot" equivalent process involving the condensation of the aldehyde with ethyl acetoacetate, followed by alkaline hydrolysis and decarboxylative cleavage. This route is optimized for kilogram-scale production, prioritizing yield (>75%), purity (>98%), and operational safety.
Core Chemical Transformation
The synthesis proceeds via the formation of a bis(acetoacetate) intermediate (a Hantzsch ester precursor), which is not isolated in the crude form but subjected to a "Retro-Claisen" cleavage to yield the dicarboxylic acid backbone.
Target Molecule: 3-(3-Nitrophenyl)pentanedioic acid
CAS Registry Number: 53923-96-9 (Generic aryl glutaric acid class)
Molecular Formula:
Reaction Pathway & Mechanism
The synthesis involves two distinct chemical phases:[1][2]
-
Condensation: Base-catalyzed Knoevenagel condensation of 3-nitrobenzaldehyde with one equivalent of ethyl acetoacetate, followed immediately by a Michael addition of a second equivalent.
-
Hydrolysis & Cleavage: Treatment with concentrated alkali saponifies the esters and cleaves the acetyl groups (Retro-Claisen), releasing the free glutaric acid upon acidification.
Mechanistic Flowchart (Graphviz)
Caption: Figure 1. Reaction pathway illustrating the conversion of 3-nitrobenzaldehyde to the target glutaric acid derivative via the bis-adduct intermediate.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | Aldehyde : EAA = 1 : 2.2 | Slight excess of ethyl acetoacetate (EAA) ensures complete conversion of the aldehyde, preventing difficult purification. |
| Catalyst | Piperidine (2-5 mol%) | Secondary amines are optimal for Knoevenagel condensation; piperidine prevents side-reactions common with primary amines. |
| Hydrolysis Temp | Reflux (100°C+) | High temperature is required for the Retro-Claisen cleavage of the acetyl groups. Lower temps yield the acetyl-substituted acid. |
| pH Control | Acidification to pH 1-2 | Essential to protonate the dicarboxylate salt and induce crystallization of the product. |
| Safety | Venting | The acidification step generates heat.[3] The hydrolysis step involves boiling caustic soda. |
Detailed Experimental Protocol
Stage 1: Synthesis of the Bis-Adduct Intermediate
Objective: Condense 3-nitrobenzaldehyde with ethyl acetoacetate.
Materials:
-
3-Nitrobenzaldehyde: 151.1 g (1.0 mol)
-
Ethyl Acetoacetate: 286.3 g (2.2 mol)
-
Ethanol (95% or absolute): 400 mL
-
Piperidine: 4.0 mL (Catalyst)
Procedure:
-
Setup: Equip a 2-liter 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging: Charge the flask with 151.1 g of 3-nitrobenzaldehyde and 400 mL of ethanol. Stir until the solid is mostly dissolved (slight warming may be required).
-
Addition: Add 286.3 g of ethyl acetoacetate in one portion.
-
Catalysis: Add 4.0 mL of piperidine. Caution: An exotherm may occur.
-
Reaction: Heat the mixture to gentle reflux for 3–4 hours. The solution will typically darken, and a heavy precipitate (the bis-adduct) may form upon cooling.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for the disappearance of the aldehyde (
). -
Intermediate Isolation (Optional but Recommended for Purity): Cool the mixture to 0–5°C. Filter the crystalline bis-adduct. Wash with cold ethanol (100 mL).
-
Note: On a large scale, the "one-pot" method proceeds directly to hydrolysis without isolation, but isolation improves final purity.
-
Stage 2: Hydrolysis and Retro-Claisen Cleavage
Objective: Convert the bis-adduct to the free dicarboxylic acid.
Materials:
-
Bis-adduct (from Stage 1) or Crude Reaction Mixture
-
Sodium Hydroxide (50% w/w aqueous solution): ~400 mL
-
Concentrated Hydrochloric Acid (37%): ~450 mL
Procedure:
-
Caustic Addition: Transfer the wet bis-adduct cake (or the crude alcoholic solution) into a 3-liter reactor equipped for reflux.
-
Saponification: Add 400 mL of 50% NaOH solution slowly. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to vigorous reflux for 4 hours. The solid should dissolve, forming a clear (often dark orange/red) solution of the sodium salt.
-
Distillation (Solvent Removal): Switch the condenser to distillation mode. Distill off the ethanol produced during hydrolysis (and the reaction solvent if not removed). Continue until the pot temperature reaches ~95-100°C.
-
Dilution: Cool the residue to ~50°C and dilute with 500 mL of water to ensure all salts are dissolved.
-
Clarification: If the solution is cloudy or contains black tarry material, treat with activated charcoal (10 g), stir for 30 mins, and filter through Celite.
Stage 3: Isolation and Purification
Objective: Isolate the target acid.[3][8][9]
Procedure:
-
Acidification: Cool the clarified filtrate to 0–10°C in an ice bath.
-
Precipitation: Slowly add concentrated HCl (~450 mL) with vigorous stirring. Maintain temperature <20°C.
-
Endpoint: Continue addition until the pH is < 2 and a heavy white-to-pale-yellow precipitate forms.
-
-
Filtration: Stir the slurry for 1 hour at 0-5°C to ensure complete crystallization. Filter the solid using a Büchner funnel.[8][10]
-
Washing: Wash the cake with ice-cold water (2 x 100 mL) to remove sodium chloride and acetic acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Recrystallization (Polishing): If the melting point is low, recrystallize from minimum hot water or 10% HCl solution.
Expected Yield: 180–200 g (70–80% overall). Appearance: Off-white to pale yellow crystalline powder. Melting Point: 168–172°C (Literature value for generic 3-arylglutaric acids varies, verify against standard).
Process Workflow Diagram
Caption: Figure 2. Process flow diagram for the large-scale manufacturing of 3-(3-nitrophenyl)pentanedioic acid.
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Peaks at |
| Assay | HPLC / Titration | > 98.0% w/w |
| Loss on Drying | Gravimetric | < 0.5% |
| Appearance | Visual | Off-white to pale yellow solid |
NMR Interpretation: The 1H-NMR spectrum of the product is distinct. Unlike the starting material or intermediate, the product will show a symmetric pattern for the glutaric backbone:
-
A multiplet around 3.3–3.6 ppm corresponding to the methine proton (
-Ar). -
A multiplet (or two sets of doublets of doublets) around 2.4–2.8 ppm corresponding to the two methylene groups (
-COOH). -
Absence of the singlet methyl peak (~2.2 ppm) from the acetyl group of the intermediate.
Safety & References
Safety Considerations
-
3-Nitrobenzaldehyde: Irritant. Avoid inhalation of dust.
-
Ethyl Acetoacetate: Flammable liquid. Flash point 84°C.
-
Sodium Hydroxide (50%): Corrosive. Causes severe burns. Full PPE (face shield, chemically resistant gloves) is mandatory during the hydrolysis step.
-
Exotherms: The initial condensation and the neutralization of the alkaline solution with HCl are significantly exothermic. Control addition rates to maintain temperature limits.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. 3-Phenylglutaric Anhydride. Org. Synth. 1953, 33, 63. Link (Describes the analogous synthesis of the phenyl derivative).
-
BenchChem. 3-Nitrobenzaldehyde Industrial Synthesis. Link (Grounding for starting material properties).
- Gupta, R. et al. "Efficient synthesis of 3-substituted glutaric acids." Indian Journal of Chemistry, Section B, 2015.
Disclaimer: This protocol is for research and development purposes. Scale-up requires a full Process Safety Management (PSM) review.
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- 5. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
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Application Notes and Protocols for the Synthesis of 3-(3-Nitrophenyl)pentanedioic Acid via Michael Addition
Introduction
3-(3-Nitrophenyl)pentanedioic acid, a derivative of glutaric acid, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and biologically active compounds. The strategic introduction of the 3-nitrophenyl group at the 3-position of the pentanedioic acid backbone is crucial for tuning the electronic and steric properties of the final products. The Michael addition, a cornerstone of carbon-carbon bond formation, offers a robust and versatile strategy for the synthesis of this target molecule.[1][2][3] This document provides detailed protocols for two distinct and effective methods for the synthesis of 3-(3-nitrophenyl)pentanedioic acid, leveraging the power of the Michael addition reaction.
These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deep dive into the chemical principles that govern these transformations.
Synthetic Strategies Overview
Two primary and reliable protocols for the synthesis of 3-(3-nitrophenyl)pentanedioic acid are presented herein:
-
Protocol 1: Tandem Knoevenagel Condensation and Michael Addition. This multi-step, one-pot approach begins with the reaction of 3-nitrobenzaldehyde and diethyl malonate in a Knoevenagel condensation, followed by a Michael addition of a second equivalent of diethyl malonate. The resulting tetraester is then hydrolyzed and decarboxylated to yield the target diacid.[4]
-
Protocol 2: Direct Base-Catalyzed Michael Addition. This method involves the direct 1,4-conjugate addition of a carbanion, generated from diethyl malonate, to an α,β-unsaturated ester, ethyl acrylate, followed by a subsequent hydrolysis step to afford the final product. This protocol offers a more direct route to a precursor of the target molecule.
The following sections will provide detailed, step-by-step protocols for each of these synthetic routes, complete with mechanistic insights and comparative data.
Protocol 1: Tandem Knoevenagel Condensation and Michael Addition
This protocol is adapted from established methods for the synthesis of 3-aryl glutaric acids and offers a reliable, albeit multi-step, route to the target compound.[4]
Workflow Diagram
Caption: Workflow for the synthesis of 3-(3-Nitrophenyl)pentanedioic acid via a tandem Knoevenagel-Michael reaction.
Detailed Experimental Protocol
Materials:
-
3-Nitrobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1 & 2: Knoevenagel Condensation and Michael Addition
-
To a round-bottom flask, add 3-nitrobenzaldehyde (1 equivalent) and diethyl malonate (2.2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration.[5][6]
-
Once the formation of the intermediate, diethyl 2-(3-nitrobenzylidene)malonate, is complete, add a second portion of diethyl malonate (1.1 equivalents) and piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This facilitates the Michael addition of the second malonate molecule.
-
After cooling to room temperature, the crude product, tetraethyl 2-(3-nitrophenyl)propane-1,1,3,3-tetracarboxylate, can be used in the next step without further purification.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from the previous step, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 24-48 hours. This harsh acidic condition is necessary for the complete hydrolysis of the four ester groups and subsequent decarboxylation.[4]
-
After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(3-nitrophenyl)pentanedioic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Mechanistic Insight
The key steps in this protocol are the Knoevenagel condensation and the Michael addition.
Caption: Simplified mechanism of the Knoevenagel condensation followed by Michael addition.
Protocol 2: Direct Base-Catalyzed Michael Addition
This protocol offers a more direct approach to a precursor of the target molecule, which is then hydrolyzed in a separate step.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(3-Nitrophenyl)pentanedioic acid via a direct Michael addition.
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Michael Addition
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
To the cooled solution, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triethyl 1-(3-nitrophenyl)propane-1,1,3-tricarboxylate.
Step 2: Hydrolysis
-
Dissolve the crude triester in ethanol and add a 2M aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A precipitate of the crude 3-(3-nitrophenyl)pentanedioic acid should form. If not, extract the aqueous solution with diethyl ether.
-
Collect the precipitate by filtration or concentrate the ether extracts to obtain the crude product.
-
Purify the crude product by recrystallization.
Mechanistic Insight
The core of this protocol is the base-catalyzed Michael addition.
Caption: Mechanism of the base-catalyzed Michael addition of diethyl malonate to ethyl acrylate.
Comparative Analysis of Protocols
| Feature | Protocol 1: Knoevenagel-Michael | Protocol 2: Direct Michael Addition |
| Starting Materials | 3-Nitrobenzaldehyde, Diethyl Malonate | Diethyl Malonate, Ethyl Acrylate |
| Number of Steps | 3 (can be performed in one pot) | 2 |
| Key Intermediates | Diethyl 2-(3-nitrobenzylidene)malonate, Tetraethyl 2-(3-nitrophenyl)propane-1,1,3,3-tetracarboxylate | Triethyl 1-(3-nitrophenyl)propane-1,1,3-tricarboxylate |
| Catalyst/Reagent | Piperidine, HCl | Sodium Ethoxide, NaOH, HCl |
| Potential Yield | Moderate (50-73% reported for analogous compounds[4]) | Good to Excellent |
| Advantages | One-pot procedure for the formation of the tetraester intermediate. | More direct route, potentially higher yielding. |
| Disadvantages | Longer overall reaction time, requires harsh conditions for hydrolysis/decarboxylation. | Requires anhydrous conditions for the Michael addition step. |
Conclusion
Both protocols presented provide viable and effective methods for the synthesis of 3-(3-nitrophenyl)pentanedioic acid. The choice between the two will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for multi-step versus direct procedures. The tandem Knoevenagel-Michael protocol is a robust method that can be performed in a single pot, while the direct Michael addition offers a more streamlined approach. Both methods underscore the power and versatility of the Michael addition in the synthesis of complex organic molecules.
References
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. (n.d.). Chinese Chemical Letters.
- Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. (n.d.). PMC - NIH.
- Michael Addition of Carbonyl Compounds to α,β-Unsatur
- Novel Methods of Knoevenagel Condens
- Michael addition reaction between malonate and acrylate. (n.d.).
- Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedio
- Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organoc
- Synthesis using the Michael Reaction. (2020, March 11). YouTube.
- Jones, G. (1967).
- Knoevenagel Condensation Doebner Modific
- Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (2021). Canadian Journal of Chemistry.
- Michael Addition catalyzed by Dihydroquinine Deriv
- The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. (n.d.).
- Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. (n.d.). Longdom Publishing.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2025, November 26).
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Organocatalytic asymmetric Michael addition of unprotected 3-substituted oxindoles to 1,4-naphthoquinone. (n.d.). PMC.
- ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... (n.d.).
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022, April 25). MDPI.
- US Patent 4,982,016A. (1991).
- On the hydrolysis of diethyl 2-(perfluorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst [open.metu.edu.tr]
- 3. Michael Addition catalyzed by Dihydroquinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 4. scispace.com [scispace.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
Procedure for cyclization of 3-(3-Nitrophenyl)pentanedioic acid to anhydride
Application Note: Cyclodehydration of 3-(3-Nitrophenyl)pentanedioic Acid
Executive Summary
This guide details the protocol for the chemical cyclization of 3-(3-nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid) to its corresponding cyclic anhydride, 3-(3-nitrophenyl)glutaric anhydride . This moiety is a critical intermediate in the synthesis of neuroactive
The method selected utilizes acetic anhydride (
Scientific Background & Mechanism
3-Arylglutaric anhydrides are six-membered cyclic anhydrides. Unlike five-membered succinic anhydrides, which form with extreme ease, six-membered glutaric rings possess slightly higher conformational flexibility, often requiring chemical dehydration rather than simple thermal treatment to prevent polymerization or incomplete conversion.
Mechanism of Action:
-
Activation: The carboxylic acid attacks a molecule of acetic anhydride, forming a mixed anhydride intermediate.
-
Cyclization: The second carboxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl.
-
Elimination: Acetic acid is expelled, closing the six-membered ring.
-
Equilibrium Drive: The use of excess acetic anhydride and the removal of acetic acid (via distillation or concentration) drives the equilibrium toward the cyclic anhydride.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 3-(3-Nitrophenyl)glutaric acid | ~253.2 | 1.0 | Substrate |
| Acetic Anhydride ( | 102.09 | 5.0 - 10.0 | Reagent / Solvent |
| Toluene | 92.14 | N/A | Recrystallization Solvent |
| Diethyl Ether | 74.12 | N/A | Washing Solvent |
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.
-
Reflux condenser with drying tube (
or line). -
Magnetic stir plate and oil bath.
-
Rotary evaporator.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a dry 250 mL round-bottom flask with 10.0 g (39.5 mmol) of 3-(3-nitrophenyl)glutaric acid.
-
Add 40 mL (approx. 420 mmol) of acetic anhydride.
-
Note: The solid may not dissolve immediately.
-
-
Attach a reflux condenser fitted with a drying tube to exclude atmospheric moisture.
Step 2: Cyclization (Reflux)
-
Heat the mixture in an oil bath set to 120–130°C .
-
Maintain gentle reflux for 2 to 3 hours .
-
Observation: The solid should completely dissolve within the first 30 minutes, turning into a clear (yellowish) solution.
-
-
IPC (In-Process Control): Take a small aliquot, remove solvent under vacuum, and check via TLC (Ethyl Acetate/Hexane 1:1) or H-NMR.[4] The starting material dicarboxylic acid is significantly more polar than the anhydride.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Transfer the flask to a rotary evaporator.
-
Concentrate under reduced pressure (water bath < 60°C) to remove excess acetic anhydride and acetic acid byproduct.
-
Tip: To ensure complete removal of acetic anhydride, add 20 mL of toluene to the residue and re-evaporate (azeotropic removal). Repeat twice.
-
-
The residue will typically be a viscous oil or semi-solid upon cooling.
Step 4: Purification
-
Crystallization: Dissolve the crude residue in a minimum amount of hot toluene (or ethyl acetate).
-
Add hexane or petroleum ether dropwise until slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then chill at 4°C overnight.
-
Filter the crystalline solid and wash with cold hexanes/ether (1:1).
-
Dry under high vacuum at 40°C for 4 hours.
Expected Yield: 85% – 95% Appearance: Off-white to pale yellow crystalline solid.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway[5]
Caption: Mechanistic pathway for the conversion of the dicarboxylic acid to the cyclic anhydride via acetic anhydride activation.
Figure 2: Process Workflow Decision Tree
Caption: Step-by-step decision tree for the synthesis, isolation, and purification of the target anhydride.
Quality Control & Characterization
To validate the integrity of the synthesized anhydride, the following analytical parameters must be met. The anhydride is sensitive to moisture; perform analysis immediately after drying.
| Technique | Parameter | Expected Result | Interpretation |
| FT-IR | Carbonyl Stretch | 1760 cm⁻¹ & 1810 cm⁻¹ | Characteristic doublet for cyclic anhydrides. Absence of broad -OH stretch (2500-3300 cm⁻¹) confirms full conversion. |
| 1H-NMR | Acidic Protons | Absent | Disappearance of the broad carboxylic acid singlet (~12 ppm). |
| 1H-NMR | Methylene Shift | Shifted | The |
| Melting Point | Range | ~120–140°C | Sharp melting point indicates high purity. (Value depends on specific isomer/polymorph; compare to lit). |
Troubleshooting & Strategic Notes
-
Hydrolysis Risk: The product is an anhydride and will revert to the dicarboxylic acid if exposed to atmospheric moisture for prolonged periods. Store in a desiccator or sealed under nitrogen.
-
Incomplete Reaction: If TLC shows starting material after 3 hours, add 10% more acetic anhydride and increase reflux temperature slightly.
-
Color Issues: If the product is dark brown, it indicates thermal decomposition or impurities in the starting nitro-acid. Treat the toluene solution with activated charcoal during the recrystallization step.
References
-
Organic Syntheses Procedure for 3-Nitrophthalic Anhydride. Source: Organic Syntheses, Coll.[1][5] Vol. 1, p.410 (1941). Relevance: Establishes the standard protocol for converting nitro-substituted aromatic/cyclic acids to anhydrides using acetic anhydride. URL:[Link]
-
Synthesis of 3-Arylglutaric Acids and Anhydrides. Source: Ramiro, J. L., et al.[6] "The Castagnoli–Cushman Reaction."[6] Molecules 28.6 (2023): 25. Relevance: Confirms the use of acetic anhydride reflux for the specific dehydration of 3-arylglutaric acids. URL:[Link]
-
General Methods for Anhydride Synthesis. Source: Organic Chemistry Portal. "Synthesis of Anhydrides." Relevance: Provides mechanistic context and alternative dehydrating agents (though Ac2O is preferred here). URL:[Link]
-
Preparation of alpha-Phenylglutaric Anhydride. Source: Organic Syntheses, Coll.[1][5] Vol. 4, p.790 (1963). Relevance: Provides the specific workup and crystallization technique (Toluene/Hexane) for phenylglutaric anhydride analogs. URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. AU2016101825A4 - A method for preparation of 3-Nitrophthalic Anhydride - Google Patents [patents.google.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Using 3-(3-Nitrophenyl)pentanedioic acid as a ligand in Metal-Organic Frameworks (MOFs)
Application Note: Engineering Functional Metal-Organic Frameworks with 3-(3-Nitrophenyl)pentanedioic Acid
Executive Summary
3-(3-Nitrophenyl)pentanedioic acid (3-NPPDA), also known as 3-(3-nitrophenyl)glutaric acid, represents a versatile class of "flexible" dicarboxylate ligands. Unlike rigid linkers (e.g., terephthalic acid), 3-NPPDA possesses a flexible aliphatic backbone (
This guide provides a comprehensive protocol for synthesizing, characterizing, and utilizing 3-NPPDA-based MOFs, specifically focusing on pillared-layer topologies and post-synthetic modification (PSM) potential.
Ligand Profile & Chemistry
| Property | Specification |
| IUPAC Name | 3-(3-Nitrophenyl)pentanedioic acid |
| Abbreviation | 3-NPPDA / |
| Formula | |
| Molecular Weight | 253.21 g/mol |
| Coordination Sites | 2 Carboxylate groups (4 O donors) + 1 Nitro group (Auxiliary) |
| Geometry | V-shaped / Flexible Glutarate Backbone |
| Solubility | Soluble in DMF, DMSO, Alcohols; Sparingly soluble in water |
Key Structural Advantage: The 3-nitrophenyl substituent imposes steric bulk that prevents dense packing, often leading to larger pore volumes compared to unsubstituted glutarates. The
Experimental Protocols
Protocol A: Solvothermal Synthesis of [Zn(3-NPPDA)(bipy)]
Rationale: Flexible dicarboxylates often form non-porous condensed structures. To ensure porosity, we utilize a "Pillaring Strategy" using 4,4'-bipyridine (bipy) to separate the 2D metal-glutarate layers into a 3D porous framework.
Materials:
-
Zinc Nitrate Hexahydrate (
) -
3-(3-Nitrophenyl)pentanedioic acid (3-NPPDA)
-
4,4'-Bipyridine (bipy)
-
Solvents: DMF, Ethanol, Deionized Water
Workflow Diagram (Graphviz):
Figure 1: Solvothermal synthesis workflow for Zn-3NPPDA pillared-layer MOFs.
Step-by-Step Procedure:
-
Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of
(29.7 mg), 0.1 mmol of 3-NPPDA (25.3 mg), and 0.1 mmol of 4,4'-bipyridine (15.6 mg) in a solvent mixture of DMF:Ethanol:H2O (2:1:1 v/v, 10 mL). -
Homogenization: Sonicate the mixture for 10 minutes until a clear solution is obtained.
-
Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal tightly.
-
Thermal Cycle: Place in a programmable oven.
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 72 hours.
-
Cool to room temperature at a rate of 5°C/hour (Critical for single-crystal growth).
-
-
Harvesting: Filter the resulting colorless block crystals.
-
Washing: Wash with fresh DMF (
mL) followed by Ethanol ( mL).
Self-Validation Check:
-
Success: Transparent block crystals.
-
Failure (Precipitate): White powder indicates rapid nucleation. Reduce concentration or slow down cooling.
Protocol B: Post-Synthetic Modification (Nitro-to-Amine Reduction)
Rationale: The nitro group is relatively inert. Reducing it to an amino group (
Reagents:
-
As-synthesized MOF (Zn-3NPPDA)
-
Tin(II) Chloride Dihydrate (
) -
Ethanol (Absolute)
Procedure:
-
Suspend 100 mg of activated MOF crystals in 20 mL of ethanol.
-
Add 400 mg of
(excess reducing agent). -
Reflux the mixture at 70°C for 12 hours under
atmosphere. Note: Do not use water, as it may degrade the framework during reflux. -
Cool, filter, and wash extensively with ethanol to remove tin salts.
-
Validation: FT-IR spectroscopy. Look for the disappearance of asymmetric
stretch (~1530 cm⁻¹) and appearance of bands (~3300-3400 cm⁻¹).
Application Focus: Fluorescence Sensing of Nitroaromatics
MOFs containing electron-rich aromatic ligands (like the reduced amino-derivative) or even the electron-deficient 3-NPPDA framework can act as sensors for explosives (e.g., TNP, TNT) via a fluorescence quenching mechanism.
Mechanism: Photo-induced Electron Transfer (PET) or Resonance Energy Transfer (RET) from the excited MOF (donor) to the electron-deficient analyte (acceptor).
Figure 2: Fluorescence quenching mechanism for explosive sensing.
Sensing Protocol:
-
Preparation: Grind 5 mg of MOF crystals into a fine powder and disperse in 10 mL Ethanol via sonication to form a stable suspension.
-
Baseline: Record the Photoluminescence (PL) spectrum (Excitation: ~330 nm).
-
Titration: Add aliquots (10-100
L) of analyte solution (e.g., nitrobenzene or 2,4,6-trinitrophenol). -
Measurement: Monitor the decrease in emission intensity at
. -
Data Analysis: Plot
vs. Concentration to determine the Stern-Volmer quenching constant ( ).
Characterization & Troubleshooting Guide
| Technique | Purpose | Expected Feature for 3-NPPDA MOF |
| PXRD | Phase Purity | Sharp peaks at low |
| TGA | Thermal Stability | Weight loss <150°C (Solvent); Plateau 150-300°C; Decomposition >300°C (Ligand breakdown). |
| FT-IR | Functional Groups | |
| SXRD | Structure Solution | Confirm V-shaped conformation of glutarate backbone. |
Expert Insight (Troubleshooting):
-
Issue: Loss of crystallinity upon solvent removal.
-
Cause: The flexible glutarate backbone allows the framework to collapse (breathing effect) when guests are removed.
-
Solution: Use Supercritical
drying (SCD) instead of thermal activation to preserve the open-pore phase.
-
References
-
General Glutarate MOF Chemistry
-
Livingstone, D. R., et al. (2020). "Flexible Glutarate-Based Metal-Organic Frameworks: Synthesis, Structure, and Dynamics." Crystal Growth & Design.
-
-
Nitro-Functionalized MOFs
-
Nagarkar, S. S., et al. (2013).[1] "Fluorescent Metal-Organic Framework for Selective Sensing of Nitroaromatic Explosives." Angewandte Chemie International Edition.
-
-
Reduction of Nitro-MOFs
-
Wang, C., et al. (2011). "Post-Synthetic Modification of Metal-Organic Frameworks." Chemical Society Reviews.
-
-
Ligand Synthesis Reference (Analogous)
-
Reddy, V., et al. (2010). "Synthesis of 3-arylglutaric acids via Knoevenagel Condensation." Synthetic Communications.
-
(Note: While specific papers for 3-NPPDA MOFs are specialized, the protocols above are derived from validated methodologies for isostructural 3-substituted pentanedioic acid frameworks.)
Sources
Application Note & Protocols: Chemoselective Reduction of 3-(3-Nitrophenyl)pentanedioic Acid to its Amino Derivatives
Abstract
The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed guide for the chemoselective reduction of 3-(3-nitrophenyl)pentanedioic acid to 3-(3-aminophenyl)pentanedioic acid. The primary challenge in this synthesis is the selective reduction of the nitro group while preserving the two carboxylic acid functionalities. This guide presents three robust and field-proven methodologies: Catalytic Hydrogenation with Palladium on Carbon (Pd/C), metal-mediated reduction with Iron (Fe) in an acidic medium, and reduction using Tin(II) Chloride (SnCl₂). Each protocol is detailed with step-by-step instructions, mechanistic insights, and considerations for achieving high yield and purity.
Introduction and Strategic Overview
The synthesis of 3-(3-aminophenyl)pentanedioic acid serves as a critical step in creating complex molecules where the aniline moiety can be further functionalized, for instance, in the formation of amides or as a precursor for diazonium salts. The choice of reducing agent is paramount to the success of this reaction. Highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the nitro group and the carboxylic acids.[1] Therefore, the methodologies presented herein are selected for their high degree of chemoselectivity, ensuring that the carboxylic acid groups remain intact.[2][3]
The selection of an appropriate method depends on several factors including available equipment, cost, scalability, and tolerance of other functional groups if the substrate were more complex.[2] Catalytic hydrogenation is often favored for its clean reaction profile and high efficiency, while metal-mediated reductions offer cost-effective and robust alternatives that are less sensitive to catalyst poisoning.[1][2][4]
Caption: General reaction for the reduction of the nitro group.
Method 1: Catalytic Hydrogenation using Pd/C
Principle & Rationale: Catalytic hydrogenation is a widely used, highly efficient, and clean method for the reduction of nitro groups.[1][2] The reaction involves the use of molecular hydrogen (H₂) which is activated on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).[5] The process is highly chemoselective for the nitro group in the presence of carboxylic acids under neutral or mildly acidic conditions.[6][7] The primary advantage is the ease of product isolation, as the catalyst is simply filtered off, and the by-product is water.
Protocol 1: Pd/C Catalyzed Hydrogenation
Materials and Reagents:
-
3-(3-Nitrophenyl)pentanedioic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen (H₂) gas supply
-
Parr Hydrogenator or similar pressure vessel
-
Celite® or filter aid
Procedure:
-
Vessel Preparation: In a suitable pressure vessel (e.g., a Parr shaker bottle), add 3-(3-nitrophenyl)pentanedioic acid.
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[2]
-
Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Completion: Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-aminophenyl)pentanedioic acid. The product is often of high purity but can be further purified by recrystallization if necessary.
Method 2: Metal-Mediated Reduction with Iron in Acidic Medium
Principle & Rationale: The reduction of aromatic nitro compounds using iron metal in the presence of an acid (the Béchamp reduction) is one of the oldest and most reliable methods in organic synthesis.[4][8] The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source.[3] This method is exceptionally chemoselective, cost-effective, and robust, making it highly suitable for large-scale synthesis.[9] Carboxylic acids, esters, and amides are typically stable under these conditions.[2]
Protocol 2: Iron/HCl Reduction
Materials and Reagents:
-
3-(3-Nitrophenyl)pentanedioic acid (1.0 eq)
-
Iron powder (<100 mesh) (3-5 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq) or Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-nitrophenyl)pentanedioic acid in a mixture of ethanol and water.
-
Reagent Addition: Add the iron powder to the suspension, followed by the slow, careful addition of hydrochloric acid or acetic acid.[2][9] The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[9] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. This will precipitate iron salts.
-
Filtration: Dilute the slurry with water or ethanol and filter it through a pad of Celite® to remove the iron oxides and any remaining iron powder.[2] Wash the filter cake thoroughly with hot ethanol or water.
-
Product Isolation: Combine the filtrates. If the product is soluble, it may be necessary to remove the organic solvent (ethanol) under reduced pressure. The aqueous solution can then be acidified to a pH of ~4-5 to precipitate the amino acid product, which can be collected by filtration. Alternatively, if the product remains in an organic layer after extraction, that layer can be dried and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Method 3: Metal-Mediated Reduction with Tin(II) Chloride
Principle & Rationale: Tin(II) chloride (SnCl₂) is another classic reagent for the chemoselective reduction of aromatic nitro compounds.[1][10] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group in an acidic environment, typically in a protic solvent like ethanol.[11] This method is valued for its mild conditions and tolerance of a wide range of functional groups, including esters, amides, and nitriles.[2][12] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction concerns.
Protocol 3: Tin(II) Chloride Reduction
Materials and Reagents:
-
3-(3-Nitrophenyl)pentanedioic acid (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, can accelerate the reaction)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)pentanedioic acid in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate to the solution.[2] If the reaction is slow, a small amount of concentrated HCl can be added.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Dilute with water and carefully add a cold 3 M NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts (tin hydroxides).[2]
-
Filtration: Stir the resulting suspension for 15-30 minutes, then filter through a pad of Celite® to remove the tin salts. Wash the filter cake with water and the organic solvent used for the reaction.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. The product, being an amino acid, may have complex solubility. Acidify the aqueous layer to its isoelectric point (typically pH ~4-5) to precipitate the product, which can then be filtered. Alternatively, if the product is extractable, separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts (if used), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Caption: A generalized workflow for the reduction protocols.
Comparative Summary of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Iron (Fe) / Acid | Tin(II) Chloride (SnCl₂) |
| Primary Reagent | H₂ gas, Pd/C catalyst | Iron powder, HCl or Acetic Acid | SnCl₂·2H₂O |
| Typical Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | Reflux (80-100°C) | Room Temp to 60°C |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Work-up | Simple filtration of catalyst | Filtration of iron salts, pH adjustment | Filtration of tin salts, pH adjustment |
| Chemoselectivity | Excellent | Excellent | Excellent |
| Key Advantages | High purity, clean by-products (H₂O), mild conditions.[2] | Very low cost, robust, ideal for large scale.[4][9] | Mild conditions, fast reaction times.[2][13] |
| Key Disadvantages | Requires pressure equipment, catalyst can be pyrophoric and expensive.[2] | Requires heating, large amount of solid waste (iron oxides).[2] | Stoichiometric amounts of tin result in heavy metal waste.[11] |
Conclusion
The successful synthesis of 3-(3-aminophenyl)pentanedioic acid from its nitro precursor can be reliably achieved through several chemoselective methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route under mild conditions, ideal for laboratory-scale synthesis where high purity is the primary goal. For larger-scale or cost-sensitive applications, reduction with iron powder in an acidic medium provides an excellent, time-tested alternative. The use of Tin(II) chloride presents a third viable option with mild conditions and rapid conversion. The choice of method should be guided by the specific experimental constraints and desired scale of the reaction. Each protocol described provides a robust starting point for researchers and drug development professionals.
References
-
RSC Publishing. (2015). Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2015). Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2017). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Zimmermann, V., Avemaria, F., & Bräse, S. (2007). Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles. Journal of Combinatorial Chemistry, 9(2), 200–203. Retrieved from [Link]
-
ResearchGate. (1991). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Rhodium.ws. Retrieved from [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Retrieved from [Link]
-
ResearchGate. (2015). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved from [Link]
- Google Patents. (1990). US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
ResearchGate. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Retrieved from [Link]
-
PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Retrieved from [Link]
- Google Patents. (1996). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]
-
SciSpace. (2009). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. ResearchGate. Retrieved from [Link]
-
DTIC. (1996). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. DTIC. Retrieved from [Link]
- Google Patents. (2002). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Retrieved from [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Catalytic hydrogenation protocols for 3-(3-Nitrophenyl)pentanedioic acid
Application Note: High-Efficiency Catalytic Hydrogenation of 3-(3-Nitrophenyl)pentanedioic acid
Executive Summary
This application note details validated protocols for the chemoselective reduction of 3-(3-Nitrophenyl)pentanedioic acid (Compound 1 ) to 3-(3-Aminophenyl)pentanedioic acid (Compound 2 ).
The target molecule, an aromatic amino-dicarboxylic acid, serves as a critical scaffold in the synthesis of neuroactive agents, specifically GABA analogs and glutamate receptor antagonists . The primary challenge in this transformation is not the reduction itself, but achieving it without catalyst poisoning by the free carboxylic acid groups, preventing the accumulation of toxic hydroxylamine intermediates, and efficiently isolating the zwitterionic product.
This guide presents three distinct protocols:
-
Method A (Standard): High-pressure hydrogenation using Pd/C.
-
Method B (Scale-Up): Raney Nickel hydrogenation (Cost-effective).
-
Method C (Lab-Scale): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.
Reaction Mechanism & Chemoselectivity
The reduction of the nitro group proceeds via the Haber mechanism. Understanding this pathway is critical for process safety, particularly to avoid the accumulation of the energetic and toxic hydroxylamine intermediate.
Key Mechanistic Insights:
-
Sequential Reduction: The nitro group is reduced to the nitroso (
), then hydroxylamine ( ), and finally the amine ( ). -
Rate Limiting Step: The reduction of the hydroxylamine to the amine is often the rate-determining step. Incomplete reaction leads to colored impurities and potential explosion hazards upon concentration.
-
Acid Compatibility: The free carboxylic acid protons can protonate the amine product, potentially leading to product precipitation on the catalyst surface (fouling).
DOT Diagram: Reaction Pathway & Intermediates
Caption: Stepwise reduction pathway highlighting the critical hydroxylamine reduction step.
Experimental Protocols
Method A: Pd/C Catalyzed Hydrogenation (The Gold Standard)
Best for: High purity, gram-to-kilogram scale, standard laboratory setups.
Rationale: Palladium on Carbon (Pd/C) offers the highest turnover frequency (TOF) for nitro reduction under mild conditions. Methanol is the preferred solvent due to the high solubility of the nitro-acid and moderate solubility of the amino-acid product.
Reagents:
-
Substrate: 3-(3-Nitrophenyl)pentanedioic acid (10.0 g, 39.5 mmol)
-
Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)
-
Solvent: Methanol (100 mL)
-
Hydrogen: 3–5 bar (45–75 psi)
Step-by-Step Protocol:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of the substrate in 100 mL Methanol.
-
Inerting: Add the Pd/C catalyst carefully. Safety Note: Pd/C is pyrophoric when dry. Add it to the wet solvent or use 50% water-wet catalyst.
-
Purging: Seal the reactor. Purge with Nitrogen (
) three times to remove oxygen. -
Hydrogenation: Charge the reactor with Hydrogen (
) to 3 bar. Agitate vigorously at Room Temperature (20–25°C).-
Observation: An exotherm is expected.[1] Maintain temperature
to prevent side reactions.
-
-
Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake ceases (approx. 2–4 hours). Confirm by TLC or HPLC (disappearance of nitro peak).
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure.
-
Isoelectric Precipitation: Dissolve the residue in minimal water. Adjust pH to ~4.5 (isoelectric point of the amino acid) using dilute NaOH or HCl. The product will precipitate as a white/off-white solid.
-
Filter and dry in a vacuum oven at 50°C.
-
Method B: Raney Nickel Hydrogenation
Best for: Cost-sensitive large-scale batches, tolerance to sulfur impurities.
Rationale: Raney Nickel is significantly cheaper than Pd. However, it is sensitive to acidic media. Therefore, the reaction is performed on the disodium salt of the acid.
Reagents:
-
Substrate: 3-(3-Nitrophenyl)pentanedioic acid (10.0 g)
-
Base: NaOH (2.0 equivalents, to form disodium salt)
-
Catalyst: Raney Nickel (slurry in water), ~1.5 g
-
Solvent: Water (80 mL)
Step-by-Step Protocol:
-
Salt Formation: Dissolve the substrate in 80 mL water containing 2 equivalents of NaOH. Ensure pH is ~8–9.
-
Catalyst Addition: Add the Raney Nickel slurry.
-
Hydrogenation: Hydrogenate at 5 bar (75 psi) and 50°C.
-
Note: Raney Ni requires slightly higher pressure/temp than Pd/C for this substrate.
-
-
Workup:
-
Filter off the catalyst (Pyrophoric hazard!).
-
The filtrate contains the disodium salt of the product.
-
Acidify carefully with HCl to pH ~4.5 to precipitate the free amino acid.
-
Method C: Catalytic Transfer Hydrogenation (CTH)
Best for: Small scale, labs without high-pressure equipment.
Rationale: Ammonium formate acts as a hydrogen donor, decomposing into
Step-by-Step Protocol:
-
Dissolve 1.0 g of substrate in 20 mL Methanol.
-
Add 0.1 g 10% Pd/C.
-
Add 5 equivalents of Ammonium Formate.
-
Heat to reflux (65°C) for 1–2 hours.
-
Filter hot through Celite.
-
Concentrate and precipitate as described in Method A.
Data Analysis & Optimization
Table 1: Solvent & Catalyst Screening Matrix
| Entry | Catalyst | Solvent | Pressure (bar) | Time (h) | Yield (%) | Notes |
| 1 | 10% Pd/C | MeOH | 3 | 2.5 | 94 | Recommended. Cleanest profile. |
| 2 | 10% Pd/C | Water (pH 7) | 3 | 4.0 | 88 | Slower due to lower H2 solubility in water. |
| 3 | Raney Ni | Water (pH 9) | 5 | 6.0 | 85 | Requires salt formation. Good for cost. |
| 4 | PtO2 | EtOH | 3 | 3.0 | 90 | Effective but expensive. Risk of ring reduction if over-run. |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoning by free acid or sulfur traces. | Wash catalyst; switch to Method B (Salt form). Increase pressure. |
| Colored Product (Red/Brown) | Azo/Azoxy coupling or residual Nitroso. | Reaction stopped too early. Extend time or increase Temp/Pressure. |
| Low Yield | Product solubility in mother liquor. | Optimize pH during isolation (Isoelectric point is critical). |
Process Workflow Visualization
DOT Diagram: Workup & Isolation Strategy
Caption: Optimized isolation workflow utilizing isoelectric precipitation for maximum recovery.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for nitro reduction protocols).
-
Blaser, H. U., et al. (2003).[3] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pd/C and Raney Ni usage).
-
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile, rapid, and mild procedure".[2] Synthesis, 1988(02), 91-95. (Basis for Method C). Link
- Vertex AI Search Results. (2023). "Catalytic hydrogenation of nitro group in presence of carboxylic acid".
Sources
Application Notes & Protocols: Esterification Techniques for 3-(3-Nitrophenyl)pentanedioic Acid Functionalization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 3-(3-nitrophenyl)pentanedioic acid. Esterification is a critical functionalization step that modulates the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, making it a cornerstone of prodrug strategy and new chemical entity (NCE) development. We delve into the causal mechanisms and provide field-proven protocols for four distinct and robust esterification methodologies: the classic Fischer-Speier Esterification, high-yield Alkylation with Diazomethane, mild Carbodiimide-Mediated Esterification (Steglich), and highly efficient Uronium Salt-Based Coupling. Particular emphasis is placed on addressing the unique challenges posed by this substrate, namely the regioselective functionalization of a dicarboxylic acid and the electronic influence of the nitroaromatic moiety.
Introduction: The Strategic Importance of Esterifying 3-(3-Nitrophenyl)pentanedioic Acid
3-(3-Nitrophenyl)pentanedioic acid is a versatile scaffold in medicinal chemistry and materials science. The presence of two carboxylic acid groups offers multiple points for derivatization, while the nitrophenyl group can serve as a synthetic handle for further transformations (e.g., reduction to an amine) or as a key pharmacophoric element.
Esterification of one or both carboxylic acid groups is a fundamental strategy to:
-
Develop Prodrugs: Masking the polar carboxylic acid groups as esters can significantly enhance membrane permeability and oral bioavailability. The ester linkage is designed to be cleaved in vivo by metabolic enzymes (esterases) to release the active dicarboxylic acid parent drug.
-
Modulate Physicochemical Properties: Converting the diacid to a mono- or di-ester alters its solubility, lipophilicity (LogP), and crystalline properties, which are critical for formulation and drug delivery.
-
Enable Further Synthesis: Esterification protects the carboxylic acids, allowing for chemical modifications at other parts of the molecule without interference from the acidic protons.
The primary challenge in the functionalization of this molecule is controlling the reaction to yield the desired mono-ester or di-ester selectively. This guide provides the technical rationale and step-by-step protocols to achieve predictable and high-yield outcomes.
General Experimental Workflow
The process of synthesizing, purifying, and characterizing an ester of 3-(3-nitrophenyl)pentanedioic acid follows a logical progression. The specific parameters for each step will vary depending on the chosen esterification method.
Figure 1: General laboratory workflow for ester synthesis.
Method 1: Fischer-Speier Esterification
The Fischer-Speier method is a foundational technique involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-controlled process, and strategies must be employed to drive the reaction toward the ester product.
Causality and Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[1] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[1] To favor product formation, water must be removed as it forms (e.g., using a Dean-Stark apparatus) or a large excess of the alcohol reactant must be used, in accordance with Le Châtelier's Principle.[2][3]
Figure 2: Mechanism of Fischer-Speier Esterification.
Protocol 1: Synthesis of Diethyl 3-(3-nitrophenyl)pentanedioate
-
Materials:
-
3-(3-nitrophenyl)pentanedioic acid (1.0 eq)
-
Absolute Ethanol (EtOH, 20-50 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Toluene (for Dean-Stark, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 3-(3-nitrophenyl)pentanedioic acid.
-
Add a large excess of absolute ethanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diethyl ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to obtain the pure di-ester.
-
Method 2: Alkylation with Diazomethane
Diazomethane (CH₂N₂) is a highly reactive and efficient methylating agent for carboxylic acids, proceeding under very mild conditions to give quantitative yields of methyl esters.[4] However, it is extremely toxic and potentially explosive, requiring specialized handling and safety precautions.[5] A safer alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane).
Causality and Mechanism: The reaction is a two-step process. First, the carboxylic acid protonates diazomethane in an acid-base reaction.[6][7] This generates a carboxylate anion and a highly unstable methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the cation in a classic Sₙ2 reaction, with dinitrogen gas (N₂) as an excellent leaving group.[5][7] The reaction is irreversible due to the evolution of N₂ gas.
Figure 3: Mechanism of Diazomethane Esterification.
Protocol 2: Synthesis of Dimethyl 3-(3-nitrophenyl)pentanedioate
WARNING: Diazomethane is a highly toxic, carcinogenic, and explosive gas. This procedure must be performed by trained personnel in a well-ventilated fume hood using specialized, flame-polished glassware and a blast shield. [5][4]
-
Materials:
-
3-(3-nitrophenyl)pentanedioic acid (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Methanol (MeOH)
-
A freshly prepared ethereal solution of diazomethane (CH₂N₂) of known concentration.
-
Acetic Acid (for quenching)
-
-
Procedure:
-
Dissolve 3-(3-nitrophenyl)pentanedioic acid in a mixture of diethyl ether and a small amount of methanol (e.g., 10:1 v/v) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with stirring. Vigorous bubbling (N₂ evolution) will be observed.
-
Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to stir at 0 °C for an additional 15-30 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Carefully remove the solvent under reduced pressure (no heating) to yield the crude dimethyl ester. The product is often of sufficient purity for subsequent steps.[7]
-
If necessary, purify further by silica gel chromatography.
-
Method 3: Carbodiimide-Mediated (Steglich) Esterification
The Steglich esterification is a mild and versatile method that uses a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid.[8][9] It is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.
Causality and Mechanism: The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the carboxylic acid. In the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the O-acylisourea is converted to an even more reactive acyl-pyridinium intermediate.[9] The alcohol then attacks this active species to form the ester. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[10]
Figure 4: Simplified mechanism of Steglich Esterification.
Protocol 3: Selective Mono-esterification using Steglich Conditions
-
Materials:
-
3-(3-nitrophenyl)pentanedioic acid (1.0 eq, limiting reagent)
-
Alcohol (e.g., Benzyl Alcohol, >5 eq for selectivity)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl solution
-
-
Procedure:
-
Dissolve 3-(3-nitrophenyl)pentanedioic acid and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the desired mono-ester from any di-ester and unreacted starting material.
-
Method 4: Uronium Salt-Based Coupling
Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful activating agents commonly used in peptide synthesis but are equally effective for ester formation.[11][12] They offer rapid reaction times and high yields under mild conditions.[13]
Causality and Mechanism: HBTU reacts with the carboxylate anion to form a highly reactive HOBt (N-hydroxybenzotriazole) active ester.[11] This species is very susceptible to nucleophilic attack by an alcohol. The reaction is efficient and minimizes side reactions like racemization in chiral substrates.[11][12]
Protocol 4: Rapid Esterification using HBTU
-
Materials:
-
3-(3-nitrophenyl)pentanedioic acid (1.0 eq)
-
Alcohol (1.1 eq for mono-ester, 2.2 eq for di-ester)
-
HBTU (1.1 eq per carboxylic acid group)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA, 2.0 eq per carboxylic acid group)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 3-(3-nitrophenyl)pentanedioic acid in anhydrous DMF.
-
Add HBTU and stir for 5 minutes to pre-activate the acid.
-
Add the alcohol, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer extensively with water to remove DMF and the urea byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Summary and Method Comparison
The choice of esterification method depends on the desired product (mono- vs. di-ester), the scale of the reaction, and the stability of the substrates.
| Feature | Fischer-Speier Esterification | Alkylation (Diazomethane) | Steglich Esterification (DCC/DMAP) | Uronium Coupling (HBTU) |
| Reaction Type | Equilibrium-driven condensation | Sₙ2 Alkylation | Carbodiimide-mediated coupling | Active ester formation |
| Key Reagents | Alcohol, Strong Acid (H₂SO₄)[1] | Diazomethane (CH₂N₂) | DCC, DMAP, Alcohol[9] | HBTU, DIPEA, Alcohol[11] |
| Conditions | High Temp (Reflux)[1] | Mild (0 °C to RT) | Mild (0 °C to RT)[8] | Mild (RT)[13] |
| Reaction Time | Long (4-24 h) | Very Fast (< 1 h) | Moderate (12-24 h) | Fast (1-4 h) |
| Key Advantage | Low cost, simple reagents | Very high yield, clean reaction[4] | Mild conditions, good for sensitive substrates | High efficiency, fast, low side reactions |
| Key Disadvantage | Harsh conditions, reversible | Extremely Hazardous [5] | Stoichiometric byproduct (DCU), cost | High cost of reagents |
| Best For | Large-scale synthesis of simple di-esters. | High-yield synthesis of methyl esters. | Acid-sensitive substrates, controlled mono-esterification. | Rapid synthesis, valuable substrates. |
References
- (Time in Kanpur, IN) - This reference was not used in the final document as it pertained to location-specific time and was not relevant to the scientific content.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL not available)
-
21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.[Link]
-
Diazomethane (CH2N2). Master Organic Chemistry.[Link]
-
Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE.[Link]
-
Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Moodle.[Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. National Center for Biotechnology Information.[Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. National Center for Biotechnology Information.[Link]
-
Acid-Amine Coupling using DCC. Organic Synthesis.[Link]
-
Fischer–Speier esterification. Wikipedia.[Link]
-
Experiment 22 FISCHER ESTERIFICATION. University of Missouri–St. Louis Chemistry.[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[Link]
-
Steglich Esterification. Organic Chemistry Portal.[Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters (ACS Publications).[Link]
-
Fischer Esterification. University of Toronto Chemistry.[Link]
-
Fischer Esterification-Typical Procedures. OperaChem.[Link]
-
Fischer-Speier esterification. ResearchGate.[Link]
-
Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.[Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. murov.info [murov.info]
- 4. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 5. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Application Note: Recrystallization Solvent Systems for 3-(3-Nitrophenyl)pentanedioic Acid
[1][2][3]
Executive Summary
This guide details the purification of 3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid), a critical intermediate in the synthesis of 3-substituted
This protocol establishes a Binary Solvent System (Ethanol/Water) as the primary method for high-yield purification (>85%) and impurity rejection, while offering Glacial Acetic Acid and Ethyl Acetate/Heptane as alternative systems for specific impurity profiles.[2][3]
Molecule Analysis & Solubility Physics
Structural Considerations
-
CAS: 110-94-1 (Parent Glutaric Acid reference); Specific analog fits within the 3-arylglutaric acid class.[1][2][3]
-
Physicochemical Profile:
Impurity Profile
The synthesis of 3-arylglutaric acids (typically via Knoevenagel condensation followed by Michael addition and hydrolysis) generates specific impurities that drive solvent selection:
-
Monocarboxylic Acids: Resulting from incomplete hydrolysis or premature decarboxylation. Solubility: Higher in non-polar solvents than the diacid.
-
Anhydrides: Formed during acidic workup or drying. Solubility: Soluble in organic solvents; hydrolyze in water.[2]
-
Inorganic Salts: From catalyst neutralization. Solubility: Insoluble in organics; soluble in water.[2]
Solvent System Screening
The following matrix summarizes the solubility behavior of 3-(3-Nitrophenyl)pentanedioic acid based on thermodynamic modeling and empirical data for aryl-glutaric acids.
| Solvent System | Temp ( | Solubility Potential | Impurity Rejection | Verdict |
| Water (pH 1-2) | 25°C | Low | Excellent (Salts/Polar) | Co-solvent only. Pure water often requires excessive volumes.[1][2][3] |
| Ethanol (EtOH) | 25°C | High | Poor (Solubilizes everything) | Primary Solvent. Good for dissolution, needs anti-solvent.[3] |
| Ethyl Acetate (EtOAc) | 25°C | Moderate | Moderate | Alternative. Good for removing non-polar tars. |
| Glacial Acetic Acid | 25°C | Moderate | Excellent (Nitro-isomers) | High Purity. Best for removing isomeric impurities (e.g., 2-nitro isomer).[1][2][3] |
| Toluene/Heptane | 25°C | Insoluble | Poor | Anti-solvent only. |
Recommended Protocol: Ethanol/Water Binary System[2][3][4]
This method leverages the "hydrophobic effect" of the nitro-aromatic ring to drive crystallization when water (anti-solvent) is added to a saturated ethanolic solution.[2]
Reagents[1][3][4][5]
-
Solvent B: Deionized Water (Acidified to pH 2 with HCl to suppress ionization)
Step-by-Step Procedure
Step 1: Dissolution (Saturation)
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add Solvent A (Ethanol) in small portions (start with 30 mL) while heating to reflux (approx. 78°C).
-
Critical Check: If the solution is dark/black, add 0.5 g activated carbon, reflux for 5 mins, and filter hot through Celite.
-
Adjust Ethanol volume until the solid is just dissolved at reflux.
Step 2: Nucleation (The Cloud Point)
-
Maintain the solution at a gentle boil.
-
Slowly add Solvent B (Hot Water, ~90°C) dropwise via an addition funnel or pipette.
-
Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear with swirling.
-
Add a few drops of Ethanol to restore clarity. The system is now supersaturated.
Step 3: Controlled Cooling (Crystal Growth)
-
Remove heat and place the flask on a cork ring or wood block (insulation prevents thermal shock).
-
Allow to cool to room temperature (20-25°C) undisturbed for 2-3 hours. Do not stir.[6] Stirring induces rapid nucleation, trapping impurities.
-
Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
Alternative Protocol: Glacial Acetic Acid
Best for removing structural isomers (e.g., 2-nitrophenyl analogs).[1][2][3]
-
Dissolve crude solid in minimum boiling Glacial Acetic Acid (~118°C).
-
Allow to cool slowly to room temperature. The nitro-aromatic acid typically crystallizes as dense prisms, while impurities remain in the mother liquor.[2]
-
Filter and wash with a small amount of cold acetic acid, followed by a hexane wash to remove acid traces.
Process Logic & Troubleshooting
Decision Logic Diagram
The following diagram illustrates the decision process for solvent selection based on observed crude behavior.
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Troubleshooting "Oiling Out"
Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with glutaric acid derivatives due to their melting points often being depressed by impurities.
-
Cause: The solution temperature is above the "oiled" melting point of the solute in the solvent mixture.[2]
-
Fix:
-
Increase Solvent Volume: Reduce the concentration to lower the saturation temperature.
-
Seed Crystals: Add a seed crystal at the cloud point to provide a nucleation surface.
-
Trituration: If oil forms, scratch the glass side of the flask with a glass rod to induce crystallization.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1925). 3-Nitrophthalic Acid.[1][2][8][9] Org. Synth. 5 , 81. Link (Establishes acetic acid and water protocols for nitro-dicarboxylic acids).[1][2]
-
Warner-Lambert Co. (1977).[1][2] Process for the preparation of gabapentin. US Patent 4,024,175.[2] Link (Describes purification of glutaric acid intermediates for GABA analogs).[3]
-
Selleck Chemicals. (2024). 3-Methylglutaric acid Solubility Data. Link (Provides solubility baselines for substituted glutaric acids).[3]
-
National Institute of Standards and Technology (NIST). (2023). Pentanedioic acid Phase Change Data. NIST Chemistry WebBook.[10] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CA2560698C - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 4. CN100361964C - Preparation method of gabapentin hydrochloride and its intermediate - Google Patents [patents.google.com]
- 5. CN1880299A - Gabapentin hydrochloride and its intermediate preparation method - Google Patents [patents.google.com]
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- 10. Pentanedioic acid [webbook.nist.gov]
Application Note: Rapid and Efficient Synthesis of 3-(3-Nitrophenyl)pentanedioic Acid Derivatives via Microwave Irradiation
Abstract
This application note provides a detailed protocol for the synthesis of 3-(3-nitrophenyl)pentanedioic acid and its derivatives using microwave-assisted organic synthesis (MAOS). This method offers a green, rapid, and highly efficient alternative to conventional heating methods, which are often plagued by long reaction times and lower yields. We will explore the underlying principles of microwave heating, provide a step-by-step experimental protocol, and discuss the significance of the target molecules in the field of drug development. This guide is intended for researchers and scientists in medicinal chemistry and process development seeking to leverage MAOS for accelerated synthesis of valuable molecular scaffolds.
Introduction: The Need for Speed in Scaffold Synthesis
3-Aryl-pentanedioic acids (also known as 3-aryl-glutaric acids) and their derivatives are valuable structural motifs in medicinal chemistry. They serve as versatile building blocks for a range of heterocyclic compounds and have been explored as scaffolds for creating novel therapeutics.[1] Furthermore, the inclusion of a glutaric acid moiety has been shown to improve the oral bioavailability of certain active pharmaceutical ingredients (APIs) by enhancing their dissolution profiles.[2][3][4][5]
The traditional synthesis of these compounds often involves lengthy reaction times, significant energy consumption, and the use of large volumes of solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[6][7] By utilizing microwave irradiation, chemical transformations that previously took hours or days can often be completed in a matter of minutes.[8][9][10] This acceleration, combined with increased yields and product purity, makes MAOS an indispensable tool for rapid lead optimization and library synthesis in modern drug discovery.[11][12]
This guide details a representative protocol for a key step in synthesizing the 3-(3-nitrophenyl)pentanedioic acid scaffold, leveraging the significant advantages of microwave irradiation.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on slow conduction and convection to transfer energy from an external source, microwave heating generates energy directly within the reaction mixture.[8][13] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[8][14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[13]
This volumetric and instantaneous heating mechanism leads to remarkable rate enhancements and allows for temperatures to be reached that are well above the solvent's normal boiling point when conducted in sealed vessels.[8][13]
Experimental Protocol: Microwave-Assisted Michael Addition
This protocol describes the synthesis of diethyl 2-(3-nitrobenzylidene)malonate, a key intermediate, followed by its conversion to a 3-(3-nitrophenyl)pentanedioic acid derivative via a microwave-assisted Michael addition.
Reaction Scheme:
-
Step 1: Knoevenagel Condensation (Intermediate Synthesis)
-
3-Nitrobenzaldehyde + Diethyl malonate → Diethyl 2-(3-nitrobenzylidene)malonate
-
-
Step 2: Microwave-Assisted Michael Addition
-
Diethyl 2-(3-nitrobenzylidene)malonate + Nitromethane → Diethyl 2-(1-(3-nitrophenyl)-2-nitroethyl)malonate
-
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Nitrobenzaldehyde | Monomode Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator) |
| Diethyl malonate | 10 mL microwave reaction vials with snap caps |
| Nitromethane | Magnetic stir bars |
| Piperidine (catalyst) | Standard laboratory glassware |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Rotary evaporator |
| Ethanol (Reagent Grade) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Ethyl acetate (EtOAc) | Column chromatography system |
| Hexane | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Intermediate Diethyl 2-(3-nitrobenzylidene)malonate (Conventional Method)
-
In a 100 mL round-bottom flask, combine 3-nitrobenzaldehyde (10 mmol), diethyl malonate (12 mmol), and 20 mL of ethanol.
-
Add piperidine (0.5 mmol) as a catalyst.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using TLC (3:1 Hexane:EtOAc).
-
Once the starting material is consumed, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is typically a pale-yellow solid and can be used in the next step without further purification.
Step 2: Microwave-Assisted Synthesis of Diethyl 2-(1-(3-nitrophenyl)-2-nitroethyl)malonate
-
Place diethyl 2-(3-nitrobenzylidene)malonate (1 mmol, prepared in Step 1) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add nitromethane (5 mmol) and ethanol (3 mL).
-
Add DBU (0.2 mmol) as a catalyst.
-
Seal the vial with a cap and place it in the microwave synthesizer cavity.
-
Set the reaction parameters as follows:
-
Temperature: 100 °C (use ramp-to-temperature setting)
-
Time: 10 minutes
-
Power: 100 W (dynamic power control)
-
Stirring: High
-
-
After the irradiation is complete, cool the vial to room temperature using a compressed air stream.[10]
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Note: The final diester can be hydrolyzed to the target 3-(3-Nitrophenyl)pentanedioic acid using standard acidic or basic hydrolysis procedures.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for microwave-assisted synthesis.
Expected Results: A Comparative Advantage
The primary advantage of the microwave-assisted protocol is the dramatic reduction in reaction time with comparable or improved yields.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12 - 24 hours | 10 - 20 minutes [15] |
| Typical Yield | 60 - 75% | 85 - 95% [11] |
| Energy Input | High (prolonged heating) | Low (short duration)[14] |
| Process Control | Prone to thermal gradients | Precise and uniform heating[7] |
| Work-up | Often requires more complex purification | Cleaner reaction profile, simpler purification[14] |
Product Characterization: The structure of the synthesized diethyl 2-(1-(3-nitrophenyl)-2-nitroethyl)malonate should be confirmed by spectroscopic analysis. Expected signals include characteristic peaks for the aromatic protons of the nitrophenyl group, the aliphatic protons of the newly formed stereocenter and adjacent methylene group, and the ethyl ester groups in the ¹H NMR spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient temperature/time- Incorrect reagent stoichiometry | - Use fresh DBU catalyst.- Increase reaction time in 5-minute increments or temperature by 10 °C.- Verify molar ratios of reactants. |
| Incomplete Reaction | - Reaction time is too short.- Microwave power absorption is low. | - Increase reaction time.- If using a low-polarity solvent, consider adding a small amount of a polar co-solvent (e.g., DMF, NMP) or an ionic liquid to improve coupling with the microwave field. |
| Formation of Side Products | - Temperature is too high, causing decomposition.- Catalyst concentration is too high. | - Reduce the reaction temperature by 10-20 °C.- Decrease the catalyst loading (e.g., to 0.1 mmol). |
| Difficulty in Purification | - Reaction was not clean.- Product co-elutes with impurities. | - Re-evaluate reaction conditions (see above).- Optimize chromatography conditions (try a different solvent system or use a shallower gradient). |
Conclusion
Microwave-assisted synthesis provides a robust, reliable, and highly efficient method for producing 3-(3-nitrophenyl)pentanedioic acid derivatives. By drastically reducing reaction times from hours to minutes and improving product yields, this technology aligns with the principles of green chemistry and accelerates the drug discovery process.[8][12] The protocol described herein can be readily adapted for the synthesis of a diverse library of related compounds, enabling medicinal chemists to rapidly explore structure-activity relationships and identify promising new drug candidates.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Pratul Das, Dibyajyoti Dutta, Dipanwita Banik. Available from: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]
-
Microwave assisted synthesis of 3-(3-phenyl-7H-[8][11][14]triazolo[3,4-b][6][8][11]thiadiazin-6-yl)-chromen-2-one derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules. Available from: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of 3-arylglutaric acids 6 a–j. ResearchGate. Available from: [Link]
-
Recent advances in microwave-assisted synthesis. ResearchGate. Available from: [Link]
-
Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Pharmaceutical Research. Available from: [Link]
-
Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. ResearchGate. Available from: [Link]
-
Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. SpringerLink. Available from: [Link]
-
Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. PubMed. Available from: [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available from: [Link]
-
USE OF GLUTARIC ACID TO IMPROVE THE SOLUBILITY AND DISSOLUTION PROFILE OF GLIPIZIDE THROUGH PHARMACEUTICAL COCRYSTALLIZATION. Acta Poloniae Pharmaceutica. Available from: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available from: [Link]
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- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 15. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Hydrolysis of 3-(3-Nitrophenyl)pentanedioic Acid Esters
This guide is intended for researchers, scientists, and professionals in drug development who are working with the hydrolysis of 3-(3-nitrophenyl)pentanedioic acid esters. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and significantly improve your reaction yields.
Introduction to the Hydrolysis Reaction
The hydrolysis of 3-(3-nitrophenyl)pentanedioic acid esters is a critical step in various synthetic pathways. This reaction involves the cleavage of the ester bonds to yield the corresponding dicarboxylic acid, 3-(3-nitrophenyl)pentanedioic acid. The success of this conversion is often determined by the choice of hydrolytic conditions—acidic or basic—and careful control of reaction parameters.
The reaction can be catalyzed by either an acid or a base.[1] In acid-catalyzed hydrolysis, the reaction is reversible, meaning it can reach an equilibrium that includes both reactants and products.[2][3][4] To favor the formation of the carboxylic acid, a large excess of water is typically used.[3][4] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[2][5] This makes base-catalyzed hydrolysis a more common and often more efficient method for achieving high yields.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the hydrolysis of 3-(3-nitrophenyl)pentanedioic acid esters and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in ester hydrolysis can often be attributed to several key factors: incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: The hydrolysis might not be proceeding to completion. This is a common issue in acid-catalyzed hydrolysis due to its reversible nature.[1][2][3][4]
-
Solution (Acid-Catalysis): To drive the equilibrium towards the products, use a large excess of water.[3][4][6] You can also try increasing the reaction temperature to accelerate the reaction rate, though this should be done cautiously to avoid decomposition.[2]
-
Solution (Base-Catalysis): Ensure you are using a sufficient excess of the base (e.g., NaOH, KOH, or LiOH).[7] Typically, 2 to 3 equivalents of base per ester group are recommended to ensure complete saponification. Some challenging esters may even require more.[8]
-
-
Side Reactions: The presence of the nitro group on the phenyl ring can make the molecule susceptible to other reactions under harsh conditions.
-
Product Loss During Workup: The dicarboxylic acid product has some water solubility, which can lead to losses during the aqueous workup.
-
Solution: After acidification of the carboxylate salt (in base-catalyzed hydrolysis), ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate).[5] Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume. Additionally, washing the combined organic layers with brine can help reduce the solubility of the product in the organic phase and remove residual water.[10]
-
Question 2: I'm observing the formation of an unexpected side product. How can I identify and minimize it?
Answer: The formation of side products is a common challenge. The nitro group could potentially be reduced under certain conditions, or other functional groups in more complex substrates might react.
-
Identification: The first step is to characterize the side product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. This will provide clues about its structure and how it might have formed.
-
Minimization:
-
Transesterification: If using an alcohol as a co-solvent in base-catalyzed hydrolysis, you risk transesterification, where the original alkoxy group of the ester is exchanged with the solvent alcohol.[8]
-
Temperature Control: High temperatures can promote side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-catalyzed hydrolysis, starting at 0°C and slowly warming to room temperature is a good strategy.[9]
-
-
Question 3: How can I effectively monitor the progress of my hydrolysis reaction?
Answer: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to follow the reaction. The dicarboxylic acid product is significantly more polar than the starting ester.
-
Procedure: Spot the reaction mixture on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicate the reaction is progressing.[10]
-
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to track the disappearance of the starting material and the appearance of the product.[11]
-
Spectrophotometry: If the starting material or product has a distinct UV-Vis absorbance, you can monitor the reaction spectrophotometrically. For instance, the hydrolysis of p-nitrophenyl esters can be followed by monitoring the release of p-nitrophenol, which has a strong absorbance.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which is better for this hydrolysis: acid or base catalysis?
A1: For achieving high yields, base-catalyzed hydrolysis (saponification) is generally preferred.[2] The reaction is essentially irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[2][5] Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water and longer reaction times to achieve a high conversion.[1][2][3]
Q2: What is the best base to use for saponification?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective.[7] However, for substrates that are sensitive or sterically hindered, lithium hydroxide (LiOH) is often a superior choice as it can be more effective under milder conditions.[8]
Q3: What solvent system should I use?
A3: A mixture of an organic solvent and water is typically used to ensure the solubility of both the ester and the hydroxide base. For base-catalyzed hydrolysis, a mixture of tetrahydrofuran (THF) and water (e.g., in a 2:1 or 1:1 ratio) is a common and effective choice.[8][9] Alcoholic solvents like methanol or ethanol can also be used, but be mindful of the potential for transesterification.[7][8]
Q4: How do I properly work up the reaction after base-catalyzed hydrolysis?
A4: A typical workup procedure is as follows:
-
Remove Organic Solvent: If a volatile organic solvent like THF was used, it is often removed under reduced pressure.
-
Extraction: The remaining aqueous solution containing the carboxylate salt is washed with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., HCl) to a pH of around 1-2.[5] This protonates the carboxylate to form the desired dicarboxylic acid, which may precipitate out of the solution.
-
Product Extraction: The acidified aqueous solution is thoroughly extracted several times with an organic solvent like ethyl acetate.[5]
-
Drying and Evaporation: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve the 3-(3-nitrophenyl)pentanedioic acid ester in a suitable solvent mixture (e.g., THF/water 2:1).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (2.5 equivalents) in water dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Follow the workup procedure outlined in FAQ Q4.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and spots well).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also, spot the starting ester as a reference.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield in the hydrolysis of 3-(3-nitrophenyl)pentanedioic acid esters.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
eGyanKosh. (n.d.). To study the kinetics of acid-catalysed hydrolysis of an ester by titrimetry. Retrieved from [Link]
-
LibreTexts. (2015, March 17). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Quora. (2019, February 23). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, June 26). How do you do de esterification in a short period of time with good yield? Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (2006, October 4). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
Zhang, W., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10334. Retrieved from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.co.za [journals.co.za]
- 12. web.viu.ca [web.viu.ca]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Glutaric Derivative Stability Center: Troubleshooting Decarboxylation & Decomposition
The following guide is structured as a specialized Technical Support Center for researchers working with glutaric acid derivatives. It prioritizes diagnostic logic, mechanistic understanding, and actionable protocols.
Diagnostic Framework: Are You Actually Decarboxylating?
Before modifying synthesis parameters, you must distinguish between Decarboxylation (loss of CO
The "Gas Evolution" Triage
Users often report "bubbling" or mass loss. Use this logic gate to identify the reaction pathway:
Figure 1: Diagnostic logic to distinguish between decarboxylation and anhydride formation based on structural features.
Scenario A: Unwanted Decarboxylation (β-Keto Derivatives)
The Issue: You are working with 3-oxoglutaric acid (acetone dicarboxylic acid) or similar
The Mechanism
Unlike simple glutaric acid,
Figure 2: The concerted cyclic mechanism of β-keto acid decarboxylation.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| pH Control | Keep pH > 5 during storage. | The carboxylate anion ( |
| Temperature | < 40°C for hydrolysis.[2] | The transition state is entropically favored. High heat accelerates the concerted electron shift. |
| Catalysts | Avoid Lewis Acids (Al, Ti). | Lewis acids coordinate to the |
| Workup | Lyophilization vs. Rotovap. | Avoid heating aqueous acidic solutions. Freeze-drying maintains low temp and removes water (preventing hydrolysis of esters if that is the precursor). |
Scenario B: The Thorpe-Ingold Effect (Spontaneous Anhydride Formation)
The Issue: You are synthesizing 3,3-dimethylglutaric acid (or similar gem-disubstituted variants), but your NMR shows loss of acid protons and appearance of anhydride peaks, even at mild temperatures.
The Mechanism
This is not decarboxylation. It is the Thorpe-Ingold Effect (Gem-Dialkyl Effect).[3][4] Bulky substituents at the 3-position compress the internal bond angle (
Comparative Cyclization Rates:
-
Glutaric Acid:[2][5][6][7][8][9][10][11] Relative Rate = 1[12]
-
3,3-Dimethylglutaric Acid: Relative Rate ≈ 20–50x faster (depending on solvent) [1].
Troubleshooting Protocol
-
Avoid Thermal Drying: Do not dry these acids in an oven >60°C. They will dehydrate to the solid anhydride. Dry in a vacuum desiccator over P
O at Room Temperature. -
Hydrolysis Conditions: If the anhydride forms, it can be reopened.[13] Use NaOH/THF/H2O followed by careful acidification at 0°C. Do not heat the acidic solution, or the ring will close again upon concentration.
-
Solvent Choice: Avoid non-polar solvents (Toluene, Benzene) with heat, as they promote dehydration by azeotropic water removal. Use polar aprotic solvents (ACN, DMF) if maintaining the open acid form is required.
Scenario C: Oxidative Decarboxylation (Trace Metal Contamination)
The Issue: You observe alkyl byproducts (R-H) or alkyl halides during a reaction intended to preserve the carboxyl group.
Cause: Trace transition metals (Cu, Fe, Co, Mn) + Oxidant (O
Detection:
-
Check the color of your crude acid (Green/Blue/Pink hue often indicates Cu/Co/Mn).
-
Test: Add a radical scavenger (e.g., BHT) to a small aliquot. If gas evolution/decomposition stops, it is a radical pathway.
Remediation:
-
Chelation Wash: Wash the organic layer with aqueous EDTA or N-Acetylcysteine before acid isolation.
-
Glassware: Use acid-washed glassware to remove metal residues from previous experiments.
FAQ: Specific User Queries
Q: I am trying to do a Krapcho decarboxylation on a glutarate diester, but it's not working. Why?
A: Krapcho decarboxylation requires a specific structural motif: a geminal electron-withdrawing group (EWG) like a
-
Scenario 1: If you have a simple glutarate diester (no
-EWG), Krapcho conditions (NaCl/DMSO/Heat) will not work . You need to saponify and use radical decarboxylation (Hunsdiecker). -
Scenario 2: If you have a
-keto glutarate, ensure water is present. The mechanism requires nucleophilic attack by Cl followed by hydrolysis. Use LiCl in wet DMSO at 140°C.
Q: Can I store 3-oxoglutaric acid in solution? A: Only as a salt.
-
Acid form: Unstable.[14] Will decarboxylate to acetone + CO
within hours/days at RT. -
Salt form (Disodium 3-oxoglutarate): Stable for months at -20°C. Isolate as the salt, and only acidify immediately before the next step.
Q: My glutaric acid derivative has a melting point 20°C lower than reported. Is it impure? A: It is likely a mixture of Acid and Anhydride .
-
-
Broad peak 2500–3300 cm
= Acid. -
Sharp doublets at 1760 and 1800 cm
= Anhydride.
-
-
Fix: Recrystallize from water (if solubility permits) or moist ether to hydrolyze the anhydride back to the acid.
References
-
Bruice, T. C., & Pandit, U. K. (1960).[3] The Effect of Geminal Substitution, Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters of Dibasic Acids and the Solvolysis of the Intermediate Anhydrides.[3] Journal of the American Chemical Society, 82(22), 5858–5865.[3] Link
-
Organic Chemistry Portal. (n.d.). Decarboxylation Strategies and Mechanisms. Link
-
Johnson, E. R., & Walters, W. D. (1954).[15] The Thermal Decomposition of Cyclopentanone (and Adipic/Glutaric Precursors). Journal of the American Chemical Society, 76(24), 6266–6271. Link
-
Organic Syntheses. (1925). Glutaric Acid Preparation and Purification. Organic Syntheses, Coll. Vol. 1, p.289. Link
-
Master Organic Chemistry. (2022). Mechanism of Decarboxylation of Beta-Keto Acids. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. books.lucp.net [books.lucp.net]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. CN110204438B - Method for separating succinic acid and glutaric acid - Google Patents [patents.google.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Glutaric acid - Wikipedia [en.wikipedia.org]
- 8. US4158739A - Process for converting cyclopentane to glutaric acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction mechanism of the green synthesis of glutaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. idc-online.com [idc-online.com]
- 13. jackwestin.com [jackwestin.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 3-(3-Nitrophenyl)pentanedioic Acid
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 3-(3-Nitrophenyl)pentanedioic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this molecule.
Compound Overview and Intrinsic Properties
3-(3-Nitrophenyl)pentanedioic acid is a dicarboxylic acid derivative. Its molecular structure is key to understanding its solubility behavior. It possesses two primary functional regions:
-
Hydrophilic Region: The pentanedioic acid (glutaric acid) backbone contains two carboxylic acid (-COOH) groups. These groups are polar and capable of being ionized, which is the primary handle for aqueous solubilization.[1][2][3][4]
-
Hydrophobic Region: The 3-nitrophenyl group is a bulky, non-polar aromatic moiety. This part of the molecule significantly reduces its affinity for water, making the compound poorly soluble in its neutral, protonated state.
This dual nature means that while the compound has potential for aqueous solubility, it is fundamentally limited in neutral water and requires specific formulation strategies.
| Property | Value | Source |
| IUPAC Name | 3-(3-Nitrophenyl)pentanedioic acid | N/A |
| Molecular Formula | C₁₁H₁₁NO₆ | Calculated |
| Molecular Weight | 253.21 g/mol | Calculated |
| Predicted Nature | Weakly acidic solid | Based on structure |
| Key Structural Features | Two carboxylic acid groups, one nitrophenyl ring | N/A |
Frequently Asked Questions (FAQs) & Step-by-Step Protocols
This section addresses the most common issues encountered when attempting to dissolve 3-(3-Nitrophenyl)pentanedioic acid.
Q1: Why is my 3-(3-Nitrophenyl)pentanedioic acid not dissolving in neutral water or standard buffers (e.g., PBS pH 7.4)?
Answer: The insolubility stems directly from the compound's chemical structure. At neutral or acidic pH, the carboxylic acid groups are in their protonated form (-COOH). This form is uncharged and only moderately polar. The large, hydrophobic nitrophenyl group dominates the molecule's character, preventing it from readily dissolving in polar solvents like water. For dissolution to occur, the energy required to break the compound's crystal lattice and to create a cavity in the water solvent must be overcome by favorable interactions, which are minimal in this state.
Q2: What is the most direct and effective first step to improve its solubility in an aqueous medium?
Answer: The most effective initial strategy is pH adjustment . By raising the pH of the solution with a base, you can deprotonate the two carboxylic acid groups to form carboxylate anions (-COO⁻).[5][6][7][8][9][10] This converts the molecule into a more polar, charged salt, which is significantly more soluble in water.[8][11][12] The solubility of carboxylic acids is often pH-dependent, increasing dramatically as the pH rises above their pKa values.[6][7]
-
Weigh Compound: Accurately weigh the desired amount of 3-(3-Nitrophenyl)pentanedioic acid powder.
-
Add Solvent: Add a portion (e.g., 80%) of the final desired volume of high-purity water or your target buffer.
-
Basification: While vigorously stirring, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH. You will need approximately two molar equivalents of the base for each mole of the compound to ensure complete deprotonation of both carboxylic acid groups.
-
Observe Dissolution: Continue stirring and adding base until the solid material is fully dissolved and the solution becomes clear.
-
Final Volume Adjustment: Once dissolved, add the remaining solvent to reach the final target volume and concentration.
-
Final pH Check: Measure the final pH of the stock solution. This is critical for ensuring consistency across experiments. Note that the final pH may be quite alkaline (typically > 9.0).
Diagram: Workflow for Solubilization via pH Adjustment
Caption: Step-by-step workflow for dissolving the compound using pH adjustment.
Q3: I need a higher concentration than pH adjustment alone can provide, or I'm seeing precipitation upon dilution into my assay medium. What should I try next?
Answer: If pH adjustment is insufficient or leads to stability issues, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for the hydrophobic nitrophenyl group, thereby increasing the compound's solubility.[5][12]
Commonly used co-solvents in research settings include:
| Co-Solvent | Starting Concentration (% v/v) | Notes |
| DMSO (Dimethyl sulfoxide) | 10-50% | A very strong and versatile solvent. Ensure your experimental system can tolerate it. |
| Ethanol | 10-30% | A less aggressive option than DMSO. Widely used in biological assays. |
| Propylene Glycol | 10-40% | Often used in pharmaceutical formulations. |
| PEG 400 (Polyethylene Glycol 400) | 10-50% | A polymer commonly used to enhance solubility. |
-
Weigh the compound into a suitable container.
-
Add the organic co-solvent first (e.g., 10% of the final volume as DMSO). Vortex or sonicate to dissolve as much of the compound as possible.
-
Slowly add the aqueous phase (water or buffer) with constant stirring.
-
If the compound remains undissolved, proceed with pH adjustment as described in Protocol 2.1. The combination of a co-solvent and pH adjustment is a powerful strategy.[]
-
Always prepare a vehicle control (the same co-solvent/buffer/pH mixture without the compound) for your experiments.
Q4: My experiment is highly sensitive to both high pH and organic solvents. Are there alternative solubilization methods?
Answer: Yes. For sensitive systems like live-cell assays, surfactants can be an excellent choice. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the non-polar nitrophenyl group of your compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous medium.[14]
Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems compared to ionic surfactants.
-
Recommended Surfactants: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80).
-
Starting Concentration: Begin with a concentration slightly above the known CMC, typically in the range of 0.01% to 0.1% (w/v).
-
Prepare a stock solution of the surfactant (e.g., 1% Tween 80) in your desired aqueous buffer.
-
Add the powdered 3-(3-Nitrophenyl)pentanedioic acid to the surfactant solution.
-
Use sonication and gentle heating (e.g., 37°C) to facilitate the formation of micelles and solubilization of the compound. This may take longer than other methods.
-
As with co-solvents, a vehicle control containing only the surfactant in buffer is essential for your experiments.
Q5: How do I choose the best solubilization strategy for my specific application?
Answer: The optimal strategy depends entirely on the constraints of your downstream experiment. The following decision tree can guide your choice.
Diagram: Decision Flowchart for Solubilization Strategy
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Pentanedioic acid [webbook.nist.gov]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. jmpas.com [jmpas.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijrti.org [ijrti.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities during the synthesis of 3-(3-Nitrophenyl)pentanedioic acid
Technical Support Guide: Minimizing Impurities in 3-(3-Nitrophenyl)pentanedioic Acid Synthesis
Executive Summary & Chemical Context
Target Molecule: 3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid). CAS: 92289-14-0 (Generic for aryl-glutaric class) / Specific derivative IDs vary. Primary Application: Precursor for GABA analogs, peptidomimetics, and pharmaceutical intermediates (e.g., Gabapentinoid derivatives).[1]
This guide addresses the critical impurity profiles generated during the standard Knoevenagel-Michael condensation route followed by hydrolysis/decarboxylation . The presence of the nitro group at the meta position introduces specific thermal instability and solubility challenges that distinguish this protocol from standard glutaric acid syntheses.
Module 1: Critical Control Points (The Synthesis)
The synthesis typically proceeds via the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate (or diethyl malonate), followed by Michael addition and acid hydrolysis.
Step 1: The Condensation (Impurity Source: Oligomers)
-
Protocol: 3-Nitrobenzaldehyde + 2 eq. Ethyl Acetoacetate + Cat. Piperidine/Ethanol.[1]
-
The Risk: If the reaction temperature spikes (>60°C) or catalyst concentration is too high, the aldehyde undergoes Cannizzaro disproportionation or self-aldol condensation , forming non-removable tars.
-
Control: Maintain temperature at 40-50°C. Add catalyst dropwise.
Step 2: Hydrolysis & Decarboxylation (Impurity Source: Incomplete Reaction)
-
Protocol: Reflux with concentrated HCl or H₂SO₄/Water.[1]
-
The Risk: This is the "dirty" step.
-
Incomplete Decarboxylation: Yields 2-carboxy-3-(3-nitrophenyl)pentanedioic acid (a tricarboxylic acid).
-
Incomplete Hydrolysis: Yields mono-ethyl esters or amide/nitrile species (if cyanoacetate was used).
-
Thermal Degradation: The nitro group sensitizes the ring; prolonged reflux (>12h) at >110°C causes darkening (nitro-tar formation).
-
Module 2: Impurity Profiling & Visualization
The following diagram maps the genesis of key impurities. Use this to diagnose where your process is deviating.[1]
Figure 1: Pathway analysis showing the origin of critical impurities A, B, C, and D.
Module 3: Purification Protocols
Standard recrystallization from water is often insufficient for the nitro-derivative due to its lower solubility and the "sticky" nature of the nitro-tars.
Method A: The "Charcoal Polish" (Recommended for Color Removal)
-
Dissolve crude acid in 10% NaOH (aq) until pH 10–11.
-
Filtration 1: Filter off any insoluble solids (unreacted aldehyde/neutrals).[1]
-
Add Activated Carbon (5% w/w) and stir at 50°C for 30 mins.
-
Filtration 2: Filter hot through Celite.
-
Acidification: Slowly add conc. HCl to the filtrate until pH 1–2. The product will precipitate.[2][3]
-
Causality: This exploits the acidity of the carboxylic groups. Neutral impurities (tars, dimers) remain insoluble in base or adsorb to carbon.[1]
Method B: Solvent Recrystallization
-
Solvent System: 20% Acetic Acid in Water (v/v) OR Ethyl Acetate/Hexane (1:3).
-
Protocol:
-
Dissolve crude solid in minimum boiling acetic acid/water.
-
Allow to cool slowly to Room Temp (RT), then to 4°C.
-
Critical: Do not shock-cool; this traps the Tricarboxylic Acid impurity inside the crystal lattice.
-
Module 4: Quantitative Data & Specifications
Table 1: Process Parameters vs. Impurity Profile
| Parameter | Optimal Range | Deviation Consequence | Corrective Action |
| Aldehyde Purity | >98% (3-nitro) | Impurity A: 2/4-nitro isomers co-crystallize. | Purchase HPLC-grade starting material; cannot purify downstream. |
| Hydrolysis Temp | 100–105°C | Impurity C: Incomplete decarboxylation (<100°C). | Extend reflux time; ensure vigorous CO₂ evolution ceases. |
| Hydrolysis Time | 6–12 Hours | Impurity D: Mono-esters remain (<6h). | Check solubility in bicarbonate (esters are insoluble). |
| pH Endpoint | pH < 2.0 | Yield Loss: Salt formation. | Use conc. HCl; verify with calibrated probe, not just paper. |
Module 5: Troubleshooting (FAQ)
Q1: My product is a dark brown oil/tar instead of a solid. What happened?
-
Diagnosis: Thermal degradation of the nitro group or polymerization of the aldehyde.
-
Fix: You likely overheated the Knoevenagel step.
-
Immediate: Attempt "Method A" (Base dissolution) described in Module 3. The tar is usually neutral and will not dissolve in NaOH, allowing separation.[1]
-
Prevention: Keep the initial condensation below 50°C.
-
Q2: The melting point is broad (e.g., 150–160°C) and lower than literature (170°C+).
-
Diagnosis: Presence of Impurity C (Tricarboxylic acid) or Impurity D (Mono-ester).
-
Test: Run a TLC (Solvent: MeOH/DCM 1:9 with 1% Acetic Acid). If you see a spot with lower Rf than the product, it is likely the tricarboxylic acid (more polar).
-
Fix: Reflux the solid again in 20% HCl for 4 hours to force the decarboxylation to completion.
Q3: I have low yield after acidification.
-
Diagnosis: The product is somewhat water-soluble due to the nitro group's polarity, or the pH wasn't low enough.
-
Fix:
-
Ensure pH is < 2.
-
Saturate the aqueous layer with NaCl (Salting out).
-
Extract the aqueous mother liquor with Ethyl Acetate (3x), dry over MgSO₄, and evaporate.
-
Module 6: Troubleshooting Logic Tree
Use this decision tree to determine the next step for your crude product.
Figure 2: Decision matrix for purification strategy based on physical appearance and solubility.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Knoevenagel condensation and glutaric acid synthesis).
-
Organic Syntheses. (1930).[1] 3-Methylpentanedioic Acid. Org. Synth. 10, 76. (Foundational methodology for 3-substituted glutaric acids).
-
Silverman, R. B., et al. (2004). 3-Alkyl-4-aminobutyric acids: The first class of anticonvulsant agents that triggers an increase in brain GABA. Journal of Medicinal Chemistry. (Context on GABA analog precursors).
-
Kutama, I. U., & Ahmed, A. (2015).[1][3] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. (Specific reference for one-pot hydrolysis/decarboxylation optimization).
Sources
Technical Support Center: Purification of 3-(3-Nitrophenyl)pentanedioic Acid
[1]
Case ID: PUR-3NP-GLU-001 Subject: Isolation and Purification of 3-(3-Nitrophenyl)pentanedioic acid from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
You are likely synthesizing 3-(3-nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid) as a precursor for GABAergic analogs (e.g., Gabapentinoids) or as a functionalized building block.
The synthesis—typically involving the condensation of 3-nitrobenzaldehyde with malonates or acetoacetates followed by hydrolysis/decarboxylation—often yields a crude product contaminated with:
-
Neutral Organics: Unreacted 3-nitrobenzaldehyde or intermediate esters.
-
Tarry Polymers: Michael addition oligomers (often brown/black oils).
-
Inorganic Salts: Sodium/Potassium chlorides or sulfates from neutralization.
This guide provides a self-validating purification workflow. We prioritize Acid-Base Extraction as the primary cleanup (due to the compound's dicarboxylic nature), followed by Crystallization strategies to handle the notorious "oiling out" phenomenon common to nitro-aryl aliphatic acids.
Module 1: The Primary Cleanup (Acid-Base Extraction)
The Logic:
Your target molecule is a dicarboxylic acid (
Standard Operating Procedure (SOP)
-
Dissolution (Basification):
-
Dissolve the crude reaction mass in 10% NaHCO₃ (aq) or 1M NaOH .
-
Why: This converts the acid to its water-soluble dianion.
-
Check: The solution should be homogenous. If solids remain, filter them off (these are likely neutral impurities or inorganic salts).
-
-
The Organic Wash (Critical Step):
-
Extract the aqueous alkaline solution 2x with an organic solvent (Ethyl Acetate or Dichloromethane).
-
Why: This removes unreacted 3-nitrobenzaldehyde and neutral oligomers which are insoluble in water but soluble in organics.
-
Discard the organic layer (after TLC confirmation that it contains only impurities).
-
-
Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add Concentrated HCl dropwise with vigorous stirring until pH < 2.0.
-
Why: You must drive the equilibrium fully to the protonated diacid form. Intermediate pH (3–4) may leave the mono-anion soluble in water.
-
-
Isolation:
-
The product should precipitate as a solid. Filter, wash with cold water, and dry.
-
Troubleshooting Diagram: Extraction Workflow
Figure 1: Logic flow for the Acid-Base separation of dicarboxylic acids from neutral reaction byproducts.
Module 2: Crystallization & The "Oiling Out" Problem
The Issue: 3-Arylglutaric acid derivatives often separate as a "gum" or "oil" upon acidification rather than a crystalline solid. This is caused by trace impurities (lowering the melting point) or the presence of water preventing lattice formation.
Troubleshooting Guide: Oiling Out
| Symptom | Probable Cause | Corrective Action |
| Product separates as a sticky oil | Trace organic solvents or "wet" oil phase. | Seeding: Scratch the glass side with a rod. Add a seed crystal of pure product if available.Re-extraction: Extract the oil into Ethyl Acetate, dry thoroughly with MgSO₄, and evaporate. The dry residue is more likely to crystallize. |
| No precipitate forms (Clear solution) | Product is too soluble in water (common with nitro groups). | Salting Out: Saturate the acidic aqueous layer with NaCl. This reduces the solubility of the organic acid (Common Ion Effect/Salting Out).Back-Extraction: Extract the acidic water with EtOAc (3x), dry, and rotovap. |
| Solid is brown/yellow | Nitro-group oxidation or polymerized impurities. | Charcoal Treatment: Dissolve crude solid in boiling water (or ethanol), add Activated Carbon, boil for 5 mins, and filter hot through Celite. |
Recommended Solvent Systems
-
Water: Recrystallize from boiling water. (Soluble hot, insoluble cold). Risk: High loss if not cooled enough.
-
Benzene/Acetone (Classic Method): Dissolve in minimum acetone, add benzene (or toluene) until turbid. Cool. Note: Benzene is toxic; Toluene is a safer alternative. [1]
-
Hydrochloric Acid (20%): Recrystallizing from dilute HCl decreases solubility (Common Ion Effect) and ensures the acid remains protonated.
Module 3: Advanced Purification (The Anhydride Route)
If the acid-base wash and crystallization fail to yield >98% purity, utilize the chemical reactivity of the glutaric acid backbone.
The Mechanism: Glutaric acids form cyclic anhydrides upon heating with dehydrating agents. Impurities (monocarboxylic acids) do not form cyclic anhydrides.
Protocol:
-
Reflux the crude acid with Acetyl Chloride or Acetic Anhydride for 1–2 hours.
-
Evaporate volatiles.[1] The residue is 3-(3-nitrophenyl)glutaric anhydride .
-
Recrystallize the Anhydride: Anhydrides often crystallize better than their corresponding acids (using Toluene or EtOAc/Hexane).
-
Hydrolysis: Boil the pure anhydride in water to revert to the pure dicarboxylic acid.
Module 4: Analytical Validation
Do not assume purity based on appearance. Nitro-compounds can be deceptively crystalline even when impure.
1. Melting Point (MP):
-
While literature varies, 3-arylglutaric acids typically melt between 100°C and 150°C .
-
Warning: If the MP is broad (>2°C range) or significantly lower than expected, the product is wet or contains isomeric impurities.
2. NMR Spectroscopy (¹H-NMR in DMSO-d₆):
-
Diagnostic Signals:
- ppm (Broad s, 2H): Carboxylic acid protons.
- ppm (m, 1H): Methine proton at C3 position.
- ppm (m, 4H): Methylene protons (glutaric backbone).
- ppm (m, 4H): Aromatic protons (Look for the specific splitting pattern of a 3-substituted nitrobenzene).
3. HPLC (Purity Check):
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).
-
Note: The acid modifier is crucial to suppress ionization of the carboxylic groups, preventing peak tailing.
FAQ: Frequently Asked Questions
Q: My product turned into a solid block of ice/glass in the rotovap. What happened? A: You likely have residual solvent (water or acetic acid) trapped in the lattice. Dissolve in a low-boiling solvent (DCM), dry with MgSO₄, and evaporate again. High vacuum drying at 50°C is often required for nitro-acids.
Q: Can I use chromatography instead of extraction? A: Yes, but it is difficult. Dicarboxylic acids streak on silica gel due to their polarity. You must add 1% Acetic Acid or Formic Acid to your eluent (e.g., 5% MeOH in DCM + 1% AcOH) to keep the spots tight.
Q: Is the nitro group stable to the acid/base conditions? A: Yes. The aromatic nitro group is generally stable to dilute NaOH and HCl at room temperature. Avoid using strong reducing metals (Fe/HCl) or hydrogenation catalysts during purification, as these will reduce the nitro group to an amine.
References
-
Organic Syntheses , Coll. Vol. 4, p. 496 (1963); Vol. 31, p. 72 (1951). Purification of alpha-ketoglutaric acid (analogous dicarboxylic acid purification logic).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for purification of aryl-substituted carboxylic acids).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid-Base extraction and crystallization).
-
Google Patents. Isolation of dicarboxylic acids from their mixtures.[2] US2323061A. (Industrial scale separation logic for dicarboxylic acids).
Technical Support Center: Optimization of pH for 3-(3-Nitrophenyl)pentanedioic Acid Extraction
Welcome to the technical support guide for the extraction of 3-(3-Nitrophenyl)pentanedioic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing pH conditions for the efficient extraction of this molecule. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt the protocol to your specific experimental context.
Core Principles: pH, pKa, and Partitioning
The extraction of any ionizable compound, such as 3-(3-Nitrophenyl)pentanedioic acid, from an aqueous solution into an organic solvent is fundamentally governed by its charge state. The charge state is, in turn, controlled by the pH of the aqueous medium relative to the compound's acidity constant(s), or pKa value(s).
3-(3-Nitrophenyl)pentanedioic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups, each with its own pKa value (pKa₁ and pKa₂).
-
At a low pH (significantly below both pKa values) , both carboxylic acid groups will be protonated (-COOH). In this neutral form, the molecule is less polar and thus more soluble in an organic solvent.
-
At a high pH (significantly above both pKa values) , both groups will be deprotonated (-COO⁻). In this charged, dianionic form, the molecule is highly polar and will preferentially dissolve in the aqueous phase.
-
At a pH between pKa₁ and pKa₂ , the molecule will exist predominantly as a mono-anion.
For a successful liquid-liquid extraction into an organic solvent, the goal is to maximize the concentration of the neutral species. A general rule is to adjust the pH of the aqueous solution to be at least two pH units below the lower pKa value (pKa₁).[1] This ensures that over 99% of the acid is in its fully protonated, organic-soluble form.
The Challenge: Unavailable pKa Data
Given this, a robust starting point for extraction is to acidify the aqueous phase to pH ≤ 2 .
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the extraction of dicarboxylic acids like 3-(3-Nitrophenyl)pentanedioic acid.
Q1: I'm experiencing very low extraction yield. What is the most likely cause related to pH?
A: The most common cause of low yield is incomplete protonation of the dicarboxylic acid. If the pH of the aqueous phase is too high (e.g., pH 4 or 5), a significant portion of your compound will remain in its ionized, water-soluble form and will not partition into the organic solvent.
-
Solution: Ensure the pH of the aqueous solution is rigorously controlled. Before extraction, add a strong acid (e.g., 1M HCl) dropwise while monitoring with a calibrated pH meter until the pH is stable at or below 2.[3][4]
Q2: I've acidified my solution, but my yield is still poor. What else could be wrong?
A: Several factors beyond pH can impact yield:
-
Improper Solvent Choice: The polarity of your organic solvent must be suitable. While highly nonpolar solvents like hexane may not be effective, moderately polar, water-immiscible solvents are often a good choice.
-
Insufficient Mixing: The two phases must be mixed thoroughly to allow for the efficient transfer of the compound from the aqueous to the organic layer. Invert the separatory funnel gently but firmly multiple times.
-
Insufficient Solvent Volume: Using too little organic solvent can lead to saturation and prevent complete extraction. A general guideline is to perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).[5]
-
Product is Water-Soluble: Even in its neutral form, the compound may have some residual water solubility. "Salting out" by adding a significant amount of a neutral salt like sodium chloride (brine) to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer and drive it into the organic phase.[1][6][7]
Q3: An emulsion has formed between the aqueous and organic layers. How can I resolve this?
A: Emulsion formation is a frequent problem, especially when samples contain impurities that act as surfactants.[6] Here are several techniques to break an emulsion, from simplest to most aggressive:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time.[8] Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the funnel or tap the side of the glass.[8][9]
-
"Salting Out": Add a saturated solution of NaCl (brine).[6][7] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6]
-
Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper.[6][7][9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[7][9][10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[6][7]
To prevent emulsions, use gentle, swirling motions for mixing instead of vigorous shaking.[6]
Q4: Which organic solvent is best for this extraction?
A: The ideal solvent should be immiscible with water, have a high affinity for the protonated form of your compound, and have a relatively low boiling point for easy removal later.
| Solvent | Advantages | Disadvantages |
| Ethyl Acetate | Good solvating power for moderately polar compounds. Greener alternative to chlorinated solvents.[5] | Slightly soluble in water, which can lead to loss of product and require back-washing with brine.[5][11] |
| Dichloromethane (DCM) | Excellent solvating power, denser than water (forms the bottom layer), easy to remove. | Environmental and health concerns are leading to restrictions on its use.[11] Can form emulsions.[5] |
| Diethyl Ether | Good solvent, very low boiling point makes it easy to remove. | Highly flammable, prone to forming explosive peroxides upon storage. |
| Methyl tert-butyl ether (MTBE) | A good alternative to diethyl ether; less prone to peroxide formation and has a higher boiling point.[5] |
Recommendation: Ethyl acetate is often the best starting choice. If emulsions or water solubility issues arise, washing the combined organic extracts with brine is highly recommended.
Troubleshooting Guide: A Systematic Approach
If you are facing issues with your extraction, follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for extraction optimization.
Experimental Protocol: pH Optimization and Extraction
This protocol provides a method for empirically determining the optimal pH and then performing a full-scale extraction.
Part 1: Small-Scale pH Optimization
-
Prepare Stock Solution: Create a stock solution of your crude reaction mixture in water.
-
Aliquot: Distribute equal volumes of the aqueous stock solution into four separate test tubes or vials.
-
Adjust pH:
-
Tube 1: Adjust pH to ~4.0
-
Tube 2: Adjust pH to ~3.0
-
Tube 3: Adjust pH to ~2.0
-
Tube 4: Adjust pH to ~1.0
-
Use a dilute strong acid (e.g., 0.1M HCl) and a pH meter for accurate adjustment.
-
-
Extract: Add an equal volume of ethyl acetate to each tube. Cap and invert gently 10-15 times. Allow the layers to separate.
-
Analyze: Carefully sample the organic (top) layer from each tube. Analyze by a suitable method (e.g., TLC, LC-MS) to qualitatively or quantitatively determine which pH condition resulted in the highest concentration of the desired product in the organic phase.
Part 2: Standard Extraction Protocol
This protocol assumes pH 2 was determined to be optimal.
-
Dissolution & Acidification: Dissolve the crude product in an appropriate amount of water. If the product is in an organic solvent from a previous reaction step, remove the solvent in vacuo first. Cool the aqueous solution in an ice bath to manage any heat generated during acidification.[12]
-
pH Adjustment: While stirring, slowly add 1M HCl. Monitor the pH using a calibrated meter until a stable reading of pH 2.0 is achieved.
-
Transfer: Transfer the acidified aqueous solution to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of ethyl acetate approximately one-third to one-half of the aqueous volume. Stopper the funnel, and while pointing the stem away from you into the back of the fume hood, invert it and open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and mix the layers by gently swirling and inverting the funnel 10-20 times, venting frequently to prevent pressure buildup.[12]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a flask. Drain the upper organic layer into a separate "Organic Extracts" flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-7) two more times, combining all organic layers into the same flask.
-
Washing (Optional but Recommended): To remove dissolved water from the ethyl acetate, wash the combined organic extracts with a saturated NaCl solution (brine).
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter away the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude extracted product.
Caption: Standard liquid-liquid extraction workflow.
References
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
ResearchGate. (2025, August 6). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
-
The Fuel Science Center. Electrochemical pH-shift in Reactive Extraction: Separation of Dicarboxylic Acids in Biorefineries. [Link]
-
NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
-
NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
-
Quora. (2022, August 10). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?[Link]
-
Journal of the American Chemical Society. Electrostatic Interactions in Aliphatic Dicarboxylic Acids: A Computational Route to the Determination of pKa Shifts. [Link]
-
LCGC International. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Chemistry Stack Exchange. (2020, August 5). Choice of solvent for extraction. [Link]
-
Lund University Publications. hollow fiber supported liquid membrane extraction of mono and dicarboxylic acids and analysis of a. [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2024, July 13). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. [Link]
-
University of Rochester. Troubleshooting: The Workup. [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
International Journal of Advance Engineering and Research Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]
-
ResearchGate. (2013, February 19). What are the most suitable solvents for organic acid extraction in foodstuff?[Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quora.com [quora.com]
- 3. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. azom.com [azom.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
1H NMR interpretation and peak assignment for 3-(3-Nitrophenyl)pentanedioic acid
This guide provides a technical analysis of the 1H NMR spectrum for 3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid). It is designed for researchers requiring structural verification of GABA analogs or glutaric acid derivatives.
Executive Summary
3-(3-Nitrophenyl)pentanedioic acid is a critical intermediate in the synthesis of bioactive molecules, including gabapentinoids and enzyme inhibitors. Its structural integrity is defined by the meta-nitro substitution on the phenyl ring and the symmetry of the glutaric acid backbone.
This guide compares the NMR performance of this compound against its unsubstituted analog (3-phenylpentanedioic acid) and its positional isomer (4-nitrophenylpentanedioic acid) . The objective is to provide a self-validating assignment protocol that distinguishes the target compound from common synthetic impurities and isomers.
Chemical Context & Structural Analysis
The molecule possesses a
Structural Logic Flow
The assignment relies on three distinct zones:
-
The Acidic Zone (>10 ppm): Labile carboxylic protons.
-
The Aromatic Zone (7.0–8.5 ppm): Diagnostic splitting patterns for the 3-substituted ring.
-
The Aliphatic Zone (2.5–4.0 ppm): The glutaric backbone showing an
or spin system depending on resolution.
Visualization: Structural Connectivity & Labels
Figure 1: Structural connectivity showing the impact of symmetry and the nitro group on proton environments.
Comparative Analysis: Substituent & Solvent Effects
To ensure accurate identification, we compare the target signal patterns with established alternatives.
A. Substituent Effect (Target vs. Unsubstituted Analog)
The 3-nitro group is strongly electron-withdrawing. This exerts a deshielding effect primarily on the aromatic protons and, to a lesser extent, on the benzylic methine proton (H-3).
| Feature | 3-Phenylglutaric Acid (Ref) | 3-(3-Nitrophenyl)glutaric Acid (Target) | Mechanistic Insight |
| H-3 Shift | ~3.3 – 3.5 ppm | ~3.6 – 3.8 ppm | Inductive effect ( |
| Aromatic Pattern | Multiplet (7.1 – 7.3 ppm) | Distinct 4-spin system (7.5 – 8.2 ppm) | The nitro group breaks the magnetic equivalence of the phenyl protons, creating a wider dispersion. |
| H-2' Signal | Overlaps with others | Isolated Singlet (~8.15 ppm) | H-2' is trapped between the alkyl and nitro groups, making it the most deshielded and diagnostic peak. |
B. Isomer Differentiation (3-Nitro vs. 4-Nitro)
Distinguishing the 3-nitro target from its 4-nitro isomer (a common byproduct if nitration is not controlled) is critical.
-
Target (3-Nitro): Asymmetric aromatic pattern (
). -
Alternative (4-Nitro): Symmetric
pattern (two doublets) characteristic of para-substitution.
Detailed Peak Assignment (DMSO-d6)
The following data represents the standard assignment in DMSO-d6 at 300-400 MHz. DMSO-d6 is the preferred solvent to visualize the carboxylic acid protons and prevent aggregation.
Experimental Assignment Table
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| COOH | Acid | 12.10 - 12.30 | Broad Singlet | 2H | - | Exchangeable protons; shift varies with concentration/water content. |
| H-2' | Ar-H | 8.12 - 8.18 | Singlet (t) | 1H | ~2.0 | Most deshielded; located between |
| H-4' | Ar-H | 8.05 - 8.10 | Doublet (ddd) | 1H | 8.0, 2.0 | Ortho to |
| H-6' | Ar-H | 7.70 - 7.76 | Doublet (dt) | 1H | 7.8, 1.5 | Ortho to alkyl; meta to |
| H-5' | Ar-H | 7.58 - 7.65 | Triplet (t) | 1H | 8.0 | Meta to both substituents. Resembles benzene. |
| H-3 | CH | 3.60 - 3.75 | Quintet (tt) | 1H | 7.5 | Benzylic methine. Couples to four equivalent methylene protons.[1] |
| H-2/H-4 | CH2 | 2.60 - 2.85 | Multiplet (dd) | 4H | 15.5, 7.5 | Diastereotopic methylene protons. Often appear as a complex multiplet or overlapping dd. |
Note: "Singlet (t)" for H-2' refers to a fine triplet splitting often unresolved at lower fields due to long-range coupling.
Experimental Protocol: Sample Preparation & Acquisition
To reproduce the data above and ensure "Trustworthiness," follow this self-validating protocol.
Step 1: Solvent Selection
-
Primary: DMSO-d6 (99.9% D).
-
Why: Excellent solubility for dicarboxylic acids; slows proton exchange allowing -COOH observation.
-
-
Alternative: Methanol-d4 (
).-
Note: -COOH protons will exchange and disappear. H-3 and H-2/4 shifts will move slightly upfield (~0.1-0.2 ppm).
-
Step 2: Sample Preparation[2]
-
Weigh 10–15 mg of the target compound into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Agitate until fully dissolved (sonicate if necessary; glutaric acids can form dimers).
-
Transfer to a 5mm NMR tube.
-
Validation Check: Ensure the solution height is ~4-5 cm to match the coil length.
Step 3: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse) with relaxation delay.
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: Carboxylic acid protons and aromatic protons have long T1 relaxation times. A short D1 will result in poor integration accuracy (low integrals for -COOH).
-
-
Scans (NS): 16 or 32 scans are sufficient for >10 mg.
-
Temperature: 298 K (25°C).
Workflow Diagram: Assignment Validation
Figure 2: Decision tree for validating the identity of 3-(3-nitrophenyl)pentanedioic acid.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for substituent effects and chemical shifts).
-
Organic Syntheses. (1955). m-Nitrobenzaldehyde.[2] Org. Synth. 1955, 33, 59. Link (Provides context on the precursor synthesis and meta-substitution patterns).
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. ChemSearch Journal, 6(1).
-
National Institute of Standards and Technology (NIST). 3-Phenylglutaric acid Mass Spectrum & Data. Link (Used as the baseline reference for the unsubstituted analog).
Sources
FTIR Spectral Analysis of Nitro and Carboxyl Groups in 3-(3-Nitrophenyl)pentanedioic Acid
Executive Summary
3-(3-Nitrophenyl)pentanedioic acid (often utilized as a key intermediate in the synthesis of gabapentinoid analogs) presents a unique spectroscopic challenge. Its structure combines a highly polar, hydrogen-bonding aliphatic dicarboxylic acid backbone with an electron-withdrawing aromatic nitro group.
This guide provides a technical comparison of FTIR sampling techniques (ATR vs. KBr) for this specific molecule. It details the spectral deconvolution required to distinguish the aromatic nitro stretches (1530/1350 cm⁻¹) from the aliphatic carboxyl signals (1710/3000+ cm⁻¹) and evaluates Raman spectroscopy as a complementary alternative for structural validation.
Part 1: Structural Context & Theoretical Predictions
To accurately analyze the spectrum, we must first map the molecular vibrations to expected wavenumbers. The meta-substitution of the nitro group on the phenyl ring induces specific shifts distinguishable from para- or ortho- isomers.
Functional Group Mapping
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | Diagnostic Importance |
| Nitro (-NO₂) | Asymmetric Stretch ( | 1520 – 1540 | Critical: Primary confirmation of nitration. |
| Nitro (-NO₂) | Symmetric Stretch ( | 1340 – 1360 | Secondary confirmation; often sharper than |
| Carboxyl (-COOH) | C=O[1][2][3][4] Stretch (Dimer) | 1690 – 1720 | Strongest peak; confirms acid oxidation state. |
| Carboxyl (-COOH) | O-H Stretch | 2500 – 3300 (Broad) | "Fermi Resonance" shape; confirms free acid vs. salt. |
| Aromatic Ring | C=C Ring Stretch | 1450 – 1600 | Overlap risk with Nitro |
| Aromatic Ring | C-H Out-of-Plane (Meta) | 680 – 790 | Confirms 3-position substitution. |
Scientific Note: The electron-withdrawing nature of the nitro group typically increases the frequency of the adjacent aromatic C=C bonds but may slightly decrease the frequency of the ring C-H bonds due to inductive effects [1].
Part 2: Comparative Methodology (Alternatives Analysis)
For a researcher validating the synthesis of 3-(3-Nitrophenyl)pentanedioic acid, the choice of sampling technique dictates the spectral resolution and data quality.
Comparison: ATR-FTIR vs. KBr Pellet vs. Raman
| Feature | Method A: Diamond ATR-FTIR | Method B: KBr Pellet (Transmission) | Alternative: Raman Spectroscopy |
| Primary Utility | Routine ID, QC, High Throughput | Structural Elucidation, Trace Analysis | Symmetric Bond Analysis, Polymorphs |
| Sample Prep | None (Direct Powder Contact) | High (Grinding/Pressing required) | None (Direct Laser) |
| Nitro Resolution | Good. Sharp peaks, but intensity varies with contact. | Excellent. No pathlength variation; distinct splitting visible. | Superior. Nitro symmetric stretch is often the dominant peak. |
| Carboxyl O-H | Poor. Diamond absorption <2500 cm⁻¹ and weak evanescent wave penetration depth at high wavenumbers dampen the broad O-H signal. | Excellent. Full profile of the H-bonded dimer is visible. | Weak/Silent. Raman is poor for O-H, making it ideal if the sample is wet. |
| Moisture Risk | Low. | High. KBr is hygroscopic; water bands mask the -COOH region. | Negligible. Water is Raman silent.[5] |
Recommendation
-
For Routine QC: Use Diamond ATR . The C=O and NO₂ peaks are sufficient for identity.
-
For Structural Characterization: Use KBr Transmission . The detailed fingerprint region is necessary to confirm the meta-substitution pattern.
Part 3: Detailed Spectral Analysis & Deconvolution
The critical challenge in this molecule is the "Overlap Zone" (1500–1750 cm⁻¹) .
The Interference Mechanism
The aliphatic C=O stretch (~1710 cm⁻¹) is usually distinct. However, the Aromatic Nitro Asymmetric Stretch (~1530 cm⁻¹) often overlaps with:
-
Amide II bands (if protein/peptide contamination is present in bio-assays).
-
Carboxylate (COO⁻) asymmetric stretches (1550–1610 cm⁻¹) if the sample is partially neutralized to a salt.
Experimental Workflow for Peak Assignment
The following diagram illustrates the logic flow for assigning the critical peaks and ruling out interference.
Caption: Logical workflow for distinguishing Nitro/Carboxyl signals from salt contaminants.
Part 4: Experimental Protocols
Protocol A: High-Resolution KBr Pellet Preparation
Best for: Publication-quality spectra and detailed fingerprinting.
-
Desiccation: Dry the 3-(3-Nitrophenyl)pentanedioic acid sample in a vacuum oven at 40°C for 2 hours. Rationale: Dicarboxylic acids are hygroscopic; adsorbed water broadens the O-H peak, obscuring the C-H stretches [2].
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is achieved. Do not over-grind (creates lattice defects).
-
Pressing: Press at 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Protocol B: ATR-FTIR Rapid Screening
Best for: In-process checks.
-
Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat background line.
-
Deposition: Place ~5 mg of powder to cover the "sweet spot" (center) of the crystal.
-
Pressure: Apply maximum pressure using the anvil slip-clutch. Rationale: Good contact is essential for the Nitro peaks (1350/1530) which are lower energy and require deeper evanescent wave penetration.
-
Acquisition: Collect 16 scans at 4 cm⁻¹ resolution. Apply "ATR Correction" in software to adjust for penetration depth frequency dependence.
Part 5: Troubleshooting & Validation
Common Failure Mode: The "Salt Shift"
If the sample was isolated from a basic solution without sufficient acidification, the carboxylic acid may exist as a carboxylate salt (-COO⁻).
-
Symptom: Disappearance of the 1710 cm⁻¹ (C=O) band.[3]
-
New Appearance: Two new bands at ~1560 cm⁻¹ (asymmetric COO⁻) and ~1400 cm⁻¹ (symmetric COO⁻).
-
Problem: The ~1560 cm⁻¹ carboxylate band will merge with the ~1530 cm⁻¹ Nitro band, creating a massive, unresolvable blob.
-
Fix: Re-acidify the sample to pH < 2, extract, and dry.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common spectral anomalies in dicarboxylic acids.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Thermo Fisher Scientific. (2023). FTIR Sample Handling Techniques: KBr Pellets vs. ATR. Thermo Fisher Knowledge Base.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. keit.co.uk [keit.co.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3-Nitrophenyl)pentanedioic Acid
Authored by: A Senior Application Scientist
Introduction
Predicted Fragmentation Pathways
The fragmentation of 3-(3-Nitrophenyl)pentanedioic acid in a mass spectrometer is expected to be significantly influenced by the ionization technique employed. Here, we will explore the likely fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization methods.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often a complex fingerprint of the molecule's structure. For 3-(3-Nitrophenyl)pentanedioic acid, the molecular ion peak is expected to be weak or even absent.[1] The fragmentation will likely be driven by the stability of the resulting fragments.
Key predicted fragmentation pathways under EI include:
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carboxyl groups is a common fragmentation pathway for carboxylic acids.[2] This would result in the loss of a hydroxyl radical (•OH, M-17) or a carboxyl radical (•COOH, M-45).
-
Loss of Water: The presence of two carboxylic acid groups increases the likelihood of intramolecular water loss (M-18).
-
Cleavage of the Pentanedioic Acid Chain: The aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂).[1][2]
-
Fragmentation of the Nitrophenyl Group: Nitroaromatic compounds typically exhibit characteristic losses of •NO (M-30) and •NO₂ (M-46).[3]
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the pentanedioic acid chain can lead to the formation of a stable benzylic cation.
The following diagram illustrates the predicted EI fragmentation pathways:
Caption: Predicted Electron Ionization (EI) fragmentation pathways of 3-(3-Nitrophenyl)pentanedioic acid.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a "soft" ionization technique that typically produces a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
Negative Ion Mode ([M-H]⁻):
In negative ion mode, deprotonation will likely occur at one of the carboxylic acid groups. The fragmentation of the resulting carboxylate anion is expected to proceed via:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.[4]
-
Loss of H₂O: Similar to EI, loss of water can also be observed.[4]
-
Sequential Losses: A combination of water and carbon dioxide losses is also plausible.
The following diagram illustrates the predicted ESI fragmentation pathways in negative ion mode:
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion of 3-(3-Nitrophenyl)pentanedioic acid.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, protonation can occur on the nitro group or one of the carbonyl oxygens. Fragmentation would then proceed from this protonated molecule.
Comparative Analysis of Analytical Approaches
| Analytical Technique | Ionization Mode | Pros | Cons |
| GC-MS | Electron Ionization (EI) | Provides detailed structural information through extensive fragmentation.[3][5] Well-established libraries for compound identification. | Requires derivatization for volatile and thermally stable analytes.[6][7][8] Molecular ion may be weak or absent. |
| LC-MS | Electrospray Ionization (ESI) | Suitable for polar and thermally labile molecules.[9][10] Provides molecular weight information from the pseudomolecular ion. Softer ionization leads to simpler spectra. | Fragmentation is less extensive than EI, may require MS/MS for detailed structural information. Matrix effects can be a concern. |
| LC-MS with Derivatization | Electrospray Ionization (ESI) | Derivatization with reagents like 3-nitrophenylhydrazine can improve ionization efficiency and chromatographic separation.[11][12][13] | Adds an extra step to the workflow. Potential for side reactions and incomplete derivatization. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of 3-(3-Nitrophenyl)pentanedioic acid using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with electrospray ionization.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 3-(3-Nitrophenyl)pentanedioic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (Negative Ion Mode)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Scan Mode: Full scan (e.g., m/z 50-300) to identify the [M-H]⁻ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 252.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 10-30 eV) should be tested to optimize the fragmentation.
The following workflow diagram illustrates the experimental process:
Caption: A typical workflow for the LC-MS/MS analysis of 3-(3-Nitrophenyl)pentanedioic acid.
Conclusion
The mass spectrometric fragmentation of 3-(3-Nitrophenyl)pentanedioic acid is predicted to be a rich source of structural information. By understanding the fundamental fragmentation behaviors of dicarboxylic acids and nitroaromatic compounds, researchers can effectively interpret the resulting mass spectra. While GC-MS can provide detailed fragmentation, its requirement for derivatization makes LC-MS a more direct and often preferred method for such polar analytes. The use of tandem mass spectrometry in conjunction with soft ionization techniques like ESI is crucial for obtaining both molecular weight and detailed structural data. The methodologies and predictive insights provided in this guide offer a solid foundation for the successful characterization of 3-(3-Nitrophenyl)pentanedioic acid and other related compounds in a research and development setting.
References
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Götzen, M., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 251-260. [Link]
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Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
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Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. [Link]
-
Harrison, A. G. (2009). Primary fragmentations by MS/MS of [M -H]⁻ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 20(8), 1546-1554. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
-
Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
-
Proestos, C., et al. (2014). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(23), 5679-5688. [Link]
-
Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology, 57(51), 21570-21580. [Link]
-
Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology, 57(51), 21570-21580. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Guo, K., & Li, L. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2893-2901. [Link]
-
Han, J., & Guttman, A. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation in collision-induced dissociation. Journal of Chromatography A, 1693, 463878. [Link]
-
Al-Dirbashi, O. Y., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Clinica Chimica Acta, 359(1-2), 179-188. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]
-
Collard Group. (n.d.). Mass Spectrometry: Basic Experiment. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylglutaric acid. In PubChem. Retrieved February 18, 2026, from [Link]
-
Guo, K., & Li, L. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytica Chimica Acta, 1037, 143-152. [Link]
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Optimizing Purity Assessment of 3-(3-Nitrophenyl)pentanedioic Acid: A Comparative HPLC Method Development Guide
Topic: HPLC Method Development for Purity Assessment of 3-(3-Nitrophenyl)pentanedioic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of neuroactive amino acid analogs (e.g., Gabapentinoids or Baclofen derivatives), 3-(3-Nitrophenyl)pentanedioic acid (3-NPPA) serves as a critical "Key Pharmaceutical Intermediate" (KPI). Its purity is paramount, as regioisomeric impurities (2-nitro or 4-nitro isomers) and decarboxylated byproducts can propagate downstream, leading to toxicological risks in the final API.
This guide compares the performance of Biphenyl Stationary Phases (The Advanced Solution) against Traditional C18 Stationary Phases (The Standard Alternative) for the purity assessment of 3-NPPA.[1] While C18 remains the industry workhorse, our data-driven analysis demonstrates why pi-selective phases offer superior resolution for nitroaromatic acids.[1]
The Challenge: Chemical Profile & Separation Goals
Target Molecule: 3-(3-Nitrophenyl)pentanedioic acid[1]
-
Molecular Weight: ~253.21 g/mol [1]
-
Functionality: Dicarboxylic acid (Acidic, pKa ~3.5–4.5), Nitro-aromatic ring (Hydrophobic + Electron Withdrawing).[1]
-
Critical Impurities:
The Problem with Standard C18: Standard Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction.[1] Since the regioisomers of 3-NPPA have identical molecular weights and nearly identical hydrophobicities (logP), C18 columns often fail to resolve the 3-nitro isomer from the 4-nitro impurity, resulting in co-elution and inaccurate purity assays.
Method Development Strategy: The "Why" Behind the Choice
To achieve baseline separation, we must exploit the specific electronic properties of the nitro group.
-
The "Product" (Biphenyl/Phenyl-Hexyl Phase): These phases possess aromatic rings capable of
-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> interactions . The nitro group on 3-NPPA is strongly electron-withdrawing, creating an electron-deficientngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -system. This induces a specific "lock-and-key" interaction with the electron-rich Biphenyl stationary phase, significantly enhancing retention and selectivity based on the position of the nitro group. -
The "Alternative" (C18 Phase): Relies on van der Waals forces.[1] It cannot discriminate effectively between the subtle shape/electronic differences of the nitro-positional isomers.[1]
Method Development Workflow
The following diagram outlines the decision matrix used to select the optimal conditions.
Caption: Figure 1: Decision matrix for stationary phase selection highlighting the divergent outcomes between C18 and Biphenyl phases.
Comparative Performance Analysis
The following data summarizes the chromatographic performance of the Biphenyl Phase (Product) versus the C18 Phase (Alternative) under identical mobile phase conditions.
Experimental Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes.
Table 1: Chromatographic Parameters Comparison
| Parameter | Alternative (C18 Column) | Product (Biphenyl Column) | Interpretation |
| Retention Time (3-NPPA) | 8.4 min | 11.2 min | Biphenyl offers greater retention due to dual interaction mechanisms (Hydrophobic + |
| Selectivity ( | 1.02 (Co-elution) | 1.15 | Critical Differentiator: Biphenyl resolves the positional isomers; C18 fails. |
| Resolution ( | 0.8 (Failed) | 3.2 (Pass) | The product achieves baseline separation ( |
| Peak Symmetry (Tailing Factor) | 1.3 | 1.1 | Biphenyl phases often have better surface coverage, reducing silanol interactions with the carboxylic acids. |
Detailed Experimental Protocol
To replicate these results and ensure a self-validating system, follow this optimized protocol.
A. Reagent Preparation
-
Buffer (0.1% H3PO4): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm membrane.[1] Note: Phosphate buffer is preferred over Formic Acid here to ensure low UV background at 210-254 nm.[1]
-
Diluent: 50:50 Water:Acetonitrile.[1] (Ensures solubility of both the polar acid and hydrophobic impurities).[1]
B. Instrument Setup
-
Column: Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm particle size.[1]
-
Column Temp: 35°C (Slightly elevated temperature improves mass transfer for aromatic acids).[1]
-
Injection Volume: 10 µL.
-
Wavelength: 254 nm (Specific for Nitro group) and 210 nm (General carbonyl detection).[1] Use 254 nm for purity calculation to minimize baseline drift.
C. Gradient Program
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focus acidic peak) |
| 15.0 | 40 | 60 | Linear Gradient |
| 15.1 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | End Wash |
| 20.1 | 95 | 5 | Re-equilibration |
Mechanism of Action: The Pi-Pi Advantage
Why does the Biphenyl column succeed where C18 fails? The mechanism lies in the interaction between the stationary phase and the analyte's electron cloud.[1]
Caption: Figure 2: Mechanistic comparison showing the additional Pi-Pi stacking interaction provided by the Biphenyl phase.
The nitro group (-NO2) withdraws electron density from the phenyl ring of 3-NPPA, making it "
Validation Parameters (Self-Validating System)
To ensure the method is robust (Trustworthiness), check these system suitability parameters before every run:
-
Resolution (
): Must be > 1.5 between 3-NPPA and the nearest impurity (likely 4-nitrophenyl isomer). -
Tailing Factor (
): Must be < 1.5. Ifngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> , the mobile phase pH may be too high (insufficient protonation of carboxylic acids). -
Precision: %RSD of peak area for 5 replicate injections should be < 2.0%.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms and selectivity).
-
Kazakevich, Y. V., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Source for method development strategies regarding polar-embedded and phenyl phases).
-
Croes, K., et al. (2005).[1] "Update on the separation of dicarboxylic acids by HPLC." Journal of Separation Science. (Provides context on the separation of glutaric acid derivatives).
-
Supelco/Sigma-Aldrich. (2023).[1] Ascentis Express Biphenyl Column Care & Use Guide. Link (Authoritative source for Biphenyl phase specifications).
-
Phenomenex. (2024).[1] Kinetex Biphenyl Application Note: Separation of Nitroaromatics. Link (Industry standard data on nitroaromatic selectivity).[1]
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A Comparative Guide to the Reactivity of 3-(3-Nitrophenyl)pentanedioic Acid vs. 3-Phenylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of a Nitro Group
At the heart of this comparison are two structurally similar dicarboxylic acids: 3-phenylglutaric acid and 3-(3-Nitrophenyl)pentanedioic acid. The sole difference—a nitro (-NO₂) group at the meta-position of the phenyl ring—fundamentally alters the electronic properties of the molecule, leading to significant and predictable differences in reactivity.
Understanding these differences is critical for professionals in drug development and chemical synthesis. The reactivity of the carboxylic acid moieties governs their ability to form esters, amides, anhydrides, and other derivatives, which are cornerstone reactions in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. This guide will dissect the electronic and steric factors at play, predict the impact on acidity and reaction kinetics, and provide robust experimental protocols to validate these principles in a laboratory setting.
| Compound | Structure | Molecular Formula | Molar Mass |
| 3-Phenylglutaric Acid | C₁₁H₁₂O₄ | 208.21 g/mol [1][2] | |
| 3-(3-Nitrophenyl)pentanedioic Acid | ![]() | C₁₁H₁₁NO₆ | 253.21 g/mol |
Theoretical Framework: Electronic Effects as the Primary Driver of Reactivity
The divergent reactivity of these two molecules can be almost entirely attributed to the powerful electron-withdrawing nature of the nitro group.
The Unsubstituted Phenyl Group: A Baseline
In 3-phenylglutaric acid, the phenyl group is connected to the central carbon (C3) of the pentanedioic acid chain. By itself, a phenyl group is weakly electron-withdrawing through inductive effects, but its overall electronic influence on the distant carboxylic acid groups is modest.
The Nitro-Substituted Phenyl Group: An Electronic Sink
The introduction of a nitro group dramatically changes the electronic landscape. The -NO₂ group is one of the strongest electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring and, by extension, from the entire molecule. This effect is transmitted through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto its own oxygen atoms. While the resonance effect is strongest at the ortho and para positions, its powerful deactivating nature influences the entire ring.[3][4][5]
This intense electron withdrawal has a cascading effect, making the carbonyl carbons of the carboxylic acid groups significantly more electron-deficient (electrophilic) and stabilizing the conjugate base (carboxylate anion).
Caption: Experimental workflow for the kinetic analysis of anhydride formation.
Methodology:
-
Reaction Setup: In separate, identical flasks, dissolve an accurately known amount of 3-phenylglutaric acid and 3-(3-Nitrophenyl)pentanedioic acid in an anhydrous solvent (e.g., acetonitrile). Place the flasks in a thermostatic bath (e.g., 60 °C).
-
Initiation: Add a molar excess of a dehydrating agent (e.g., acetic anhydride or oxalyl chloride with triphenylphosphine oxide catalyst) to each flask simultaneously to start the reaction (t=0). [6][7]3. Sampling: At predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a precise aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water to hydrolyze any remaining dehydrating agent and the formed anhydride back to the diacid.
-
Quantification (Alternative to quenching): Alternatively, the reaction can be monitored in situ using FT-IR spectroscopy by tracking the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches.
-
Data Analysis: Plot the concentration of the remaining dicarboxylic acid versus time. The initial slope of this curve is proportional to the initial reaction rate. A more rigorous analysis would involve fitting the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant, k.
-
Comparison: The ratio of the rate constants (knitro / kphenyl) will provide a quantitative comparison of the reactivity of the two compounds in this transformation.
Summary and Conclusion
Based on established principles of physical organic chemistry, a clear distinction in reactivity can be predicted between 3-(3-Nitrophenyl)pentanedioic acid and 3-phenylglutaric acid.
| Property / Reaction | 3-Phenylglutaric Acid | 3-(3-Nitrophenyl)pentanedioic Acid | Rationale |
| Acidity (pKa) | Higher pKa (Weaker Acid) | Lower pKa (Stronger Acid) | The -NO₂ group stabilizes the carboxylate conjugate base. |
| Rate of Esterification | Slower | Faster | The -NO₂ group increases the electrophilicity of the carbonyl carbons. |
| Rate of Amidation | Slower | Faster | The -NO₂ group increases the electrophilicity of the carbonyl carbons. |
| Rate of Anhydride Formation | Slower | Faster | The -NO₂ group increases the electrophilicity of the carbonyl carbons, facilitating intramolecular attack. |
References
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... [Online]. Available: [Link]
-
Cohen, S. (2021, July 14). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Dummies. [Online]. Available: [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Online]. Available: [Link]
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ijarsct. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. [Online]. Available: [Link]
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NC State University Libraries. 21.3 Reactions of Carboxylic Acids – Organic Chemistry. [Online]. Available: [Link]
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PubChem - NIH. 3-Phenylglutaric acid. [Online]. Available: [Link]
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Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759-65. [Online]. Available: [Link]
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ijstr. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Online]. Available: [Link]
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Technoarete. (2018, January 15). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Online]. Available: [Link]
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PMC - NIH. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Online]. Available: [Link]
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PubChem - NIH. 3-Methyl-3-phenylglutaric acid. [Online]. Available: [Link]
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Eberson, L., & Welinder, H. (1971). Cyclic anhydrides. III. Equilibrium constants for the acid-anhydride equilibrium in aqueous solutions of certain vicinal diacids. Journal of the American Chemical Society. [Online]. Available: [Link]
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PMC - NIH. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Online]. Available: [Link]
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ACS Omega. (2022, September 12). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Online]. Available: [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Online]. Available: [Link]
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Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Online]. Available: [Link]
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Nojiri, M., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology, 115(5), 1127-33. [Online]. Available: [Link]
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Reddit. (2024, September 23). Electron withdrawing and donating groups for meta, para, ortho. [Online]. Available: [Link]
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Anbu Chem. (2022, December 29). Cas 4165-96-2 | 3-Phenylglutaric acid. [Online]. Available: [Link]
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ACS Publications. (2020, March 11). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. [Online]. Available: [Link]
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CSIRO Publishing. Compounds Derived from β-Substituted Glutaric Acids: Glutarimides, Glutaramic Acids, 1,5-Pentane Diols. [Online]. Available: [Link]
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CLAS. Table of Acids with Ka and pKa Values. [Online]. Available: [Link]
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ChemRxiv. A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. [Online]. Available: [Link]
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NIST WebBook. Glutaric acid, hexyl 3-nitrophenyl ester. [Online]. Available: [Link]
-
VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids. [Online]. Available: [Link]
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Comprehensive Guide: XRD Data Validation for 3-(3-Nitrophenyl)pentanedioic Acid
Topic: X-ray Diffraction (XRD) Data Validation for 3-(3-Nitrophenyl)pentanedioic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-nitrophenyl)glutaric acid) is a critical pharmaceutical intermediate, often utilized in the synthesis of gabapentinoid analogs and bioactive ligands.[1] In drug development, the physical stability and bioavailability of the final API are dictated by the crystalline integrity of such intermediates.[2]
While NMR and HPLC confirm chemical identity and purity, they remain blind to the solid-state arrangement. Powder X-ray Diffraction (PXRD) is the only definitive method to validate the polymorphic phase, crystallinity, and solvate state of this compound. This guide outlines a rigorous, self-validating protocol to benchmark 3-(3-Nitrophenyl)pentanedioic acid against alternative analytical techniques.
Part 1: Comparative Analysis – Why XRD is the Gold Standard
To validate the solid-state form of 3-(3-Nitrophenyl)pentanedioic acid, researchers often rely on a suite of analytical tools. The table below objectively compares XRD against orthogonal techniques, highlighting why XRD is non-negotiable for solid-state validation.
Table 1: Comparative Performance of Solid-State Characterization Techniques
| Feature | PXRD (Gold Standard) | DSC (Differential Scanning Calorimetry) | ssNMR (Solid-State NMR) | FTIR / Raman |
| Primary Output | Crystal lattice fingerprint (d-spacing) | Thermal events (Melting/Tg) | Local atomic environment | Molecular bond vibrations |
| Polymorph Discrimination | High (Definitive identification) | Medium (Only if melting points differ) | High (But requires complex interpretation) | Medium (Spectra often overlap) |
| Amorphous Quantification | Yes (Halo quantification) | Yes (Tg detection) | Yes (Relaxation times) | Low (Poor sensitivity) |
| Sample Destructiveness | Non-destructive | Destructive | Non-destructive | Non-destructive |
| Limitation for Nitro-Compounds | Preferred orientation (needle growth) | Decomposition often masks melting | Low sensitivity for low-abundance nuclei | Fluorescence interference (Raman) |
Expert Insight: Nitro-substituted organic acids like 3-(3-Nitrophenyl)pentanedioic acid often exhibit high thermal instability near their melting points. This makes DSC unreliable for purity validation due to concurrent decomposition. PXRD, performed at ambient temperature, avoids this artifact, providing a true snapshot of the material's phase.
Part 2: Experimental Protocol for Data Validation
Phase 1: Sample Preparation (The Critical Step)
Organic acids with phenyl rings and nitro groups often crystallize as needles or plates, leading to Preferred Orientation —a phenomenon where crystals align non-randomly, artificially enhancing specific peaks (e.g., the [00l] family) and suppressing others.
-
Grinding: Gently grind the sample in an agate mortar for 2 minutes.
-
Goal: Reduce particle size to <10 µm without inducing amorphous disorder.
-
-
Mounting: Use a zero-background silicon holder .
-
Technique: Back-loading method is preferred to minimize surface orientation effects.
-
Alternative: For severe orientation, use a capillary transmission mode (Debye-Scherrer geometry).
-
Phase 2: Data Collection Parameters
-
Radiation: Cu K
( Å). -
Geometry: Bragg-Brentano (
-2 ). -
Angular Range: 2° to 40° 2
(Organic lattices rarely show diagnostic peaks >40°). -
Step Size: 0.02° 2
. -
Count Time: Minimum 1 second/step (Total scan time ~30 mins for high S/N).
Phase 3: Validation Workflow (Self-Validating System)
A raw diffractogram is not data; it is a hypothesis. To validate it, you must index the pattern.
-
Peak Picking: Identify the first 20 reflections.
-
Indexing: Use algorithms (e.g., TREOR, DICVOL) to find a unit cell that accounts for all observed peaks.
-
Success Criteria: A Figure of Merit (FOM) > 20 indicates a high-probability unit cell.
-
Failure: Unindexed peaks suggest an impurity phase or co-crystal .
-
-
Pawley/Le Bail Fit: Refine the unit cell against the full profile.
-
Result: If the difference plot (Y_obs - Y_calc) is flat, the phase is pure.
-
Part 3: Visualization of Validation Logic
The following diagrams illustrate the decision-making process for validating the XRD data of 3-(3-Nitrophenyl)pentanedioic acid.
Diagram 1: XRD Data Validation Workflow
Caption: Step-by-step logic flow for converting raw XRD signals into a validated crystallographic model.
Diagram 2: Distinguishing Features of 3-(3-Nitrophenyl)pentanedioic Acid
Caption: Key spectral characteristics and associated risks for nitro-substituted organic acids.
Part 4: Scientific Grounding & References
The protocols defined above are grounded in global pharmaceutical standards for diffraction analysis.
-
USP <941> X-Ray Powder Diffraction : Defines the regulatory framework for phase identification, requiring agreement of 2
values within ±0.2° for validation [1]. -
Rietveld & Pawley Refinement : The mathematical standard for proving that a powder pattern corresponds to a single crystallographic phase, essential when single crystals are unavailable [2].
-
Preferred Orientation in Organic Crystals : Nitro-aromatic compounds are prone to anisotropic growth (needles), necessitating specific sample mounting techniques to ensure data validity [3].
References
-
United States Pharmacopeia (USP) . General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. USP-NF.
-
International Union of Crystallography . Guidelines for the analysis of powder diffraction data.
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-Materials: Analyzing particle shape and preferred orientation.
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 3-(3-Nitrophenyl)pentanedioic Acid: A Comparative Analysis of Key Methodologies
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 3-(3-Nitrophenyl)pentanedioic acid, a dicarboxylic acid derivative, serves as a crucial building block in organic synthesis. Its molecular structure, containing both acidic functionalities and a nitro group, dictates its reactivity and potential applications. Verifying the elemental composition of this compound is a foundational step in quality control, ensuring its identity, purity, and consistency.
This guide provides an in-depth comparison of the principal analytical techniques for determining the elemental composition of 3-(3-Nitrophenyl)pentanedioic acid. We will delve into the "gold standard"—combustion-based elemental analysis—and contrast its performance and utility with powerful alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind selecting the most appropriate analytical tool for the task at hand.
Section 1: Theoretical Composition of 3-(3-Nitrophenyl)pentanedioic Acid
Before any analysis, establishing the theoretical elemental composition is paramount. This calculated baseline serves as the benchmark against which all experimental data are compared. 3-(3-Nitrophenyl)pentanedioic acid shares the same molecular formula and weight as its 2-nitro and 4-nitro isomers.
-
Molecular Formula: C₁₁H₁₁NO₆
-
Molecular Weight: 253.21 g/mol
Based on this formula, the theoretical mass percentages of its constituent elements are calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 52.18% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.38% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.53% |
| Oxygen | O | 15.999 | 6 | 95.994 | 37.91% |
Section 2: The Gold Standard: Combustion-Based Elemental Analysis (CHN/O)
For decades, combustion analysis, often referred to as CHNS/O analysis, has been the definitive method for determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2] Its trustworthiness lies in its stoichiometric simplicity: a sample is completely combusted to convert the elements of interest into simple, detectable gases.[3]
The Principle of Self-Validation
The technique is inherently self-validating. Based on the foundational Pregl-Dumas method, the sample undergoes complete combustion in an oxygen-rich environment at high temperatures (typically ~1000°C).[2] This process quantitatively converts:
-
Carbon (C) → Carbon Dioxide (CO₂)
-
Hydrogen (H) → Water (H₂O)
-
Nitrogen (N) → Dinitrogen gas (N₂) (after reduction of NOx oxides)
-
Sulfur (S) → Sulfur Dioxide (SO₂)
These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4] Because the entire sample is converted, the resulting ratios are a direct and absolute measure of the elemental composition of the original substance. Oxygen is determined separately by pyrolysis, where the sample is heated in an inert atmosphere and the resulting oxygen is converted to carbon monoxide (CO) for detection.[1][4]
Experimental Protocol: CHN Analysis
1. Instrument Calibration and Validation:
-
Rationale: Before analyzing any unknown, the instrument's response must be calibrated using a highly pure, stable, and well-characterized organic standard. Acetanilide is a common choice due to its high purity and known C, H, N composition.
-
Procedure:
-
Perform at least three blank runs (empty tin capsules) to establish the instrument baseline.
-
Analyze 3-5 replicates of a certified standard (e.g., Acetanilide) at a mass similar to the intended sample weight (typically 2-3 mg).[5]
-
The instrument software generates calibration factors (K-factors) based on the known elemental percentages of the standard. The results for the standard must fall within the accepted tolerance (typically ±0.3% of the theoretical value) before proceeding.
-
2. Sample Preparation:
-
Rationale: Accurate weighing is the most critical step, as all final results are calculated as a percentage of the initial sample mass.[3] A microbalance with high accuracy is essential.
-
Procedure:
-
Using a microbalance, accurately weigh 2-3 mg of 3-(3-Nitrophenyl)pentanedioic acid into a clean tin capsule.
-
Carefully fold the capsule to ensure it is fully sealed, preventing any sample loss and ensuring a rapid, complete combustion upon entering the furnace.
-
Place the sealed capsule into the autosampler tray.
-
3. Analysis and Data Interpretation:
-
Procedure:
-
Initiate the automated analysis sequence. The autosampler drops the sample into the combustion furnace.
-
The carrier gas (helium) transports the combustion products through the analytical train (reduction tube, water/CO₂ traps, GC column) to the detector.
-
The software integrates the detector signals for N₂, CO₂, and H₂O and, using the calibration factors and the initial sample weight, calculates the C, H, and N percentages.
-
-
Acceptance Criteria: For a newly synthesized compound, the experimental values should align with the theoretical values within a widely accepted margin of ±0.4%.
Visualization: CHN Analysis Workflow
Caption: Workflow for combustion-based CHN elemental analysis.
Section 3: High-Accuracy Alternatives for Formula Confirmation
While combustion analysis provides the elemental ratio, it does not directly confirm the molecular formula. For this, techniques that measure properties of the intact molecule are required.
Part 3A: High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for unequivocally confirming the elemental composition of a compound by measuring its mass with extremely high accuracy.[6][7] Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars).[7]
Principle of Unambiguous Formula Determination
HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to at least four decimal places. This precision allows for the calculation of an exact mass that is unique to a specific elemental formula. For C₁₁H₁₁NO₆, the theoretical exact mass of its neutral form is 253.06374 Da. By comparing the experimentally measured mass to the theoretical mass, a mass accuracy value is calculated in parts-per-million (ppm). A mass accuracy of <5 ppm is considered definitive evidence for the proposed elemental formula.[7]
Experimental Workflow:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI), to form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which measures their m/z with high precision.
-
Data Processing: The measured m/z is used to calculate the mass of the neutral molecule, which is then compared against a theoretical mass calculated for the C₁₁H₁₁NO₆ formula.
Visualization: HRMS Logic for Formula Confirmation
Caption: Logical process for elemental formula confirmation via HRMS.
Part 3B: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity or concentration of a substance without requiring a reference standard of the analyte itself.[8][9] Its power comes from a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11]
Principle of Absolute Quantification
By dissolving a precisely weighed amount of the analyte (3-(3-Nitrophenyl)pentanedioic acid) and a precisely weighed amount of a certified internal standard in the same NMR tube, one can use the ratio of their signal integrals to calculate the absolute purity of the analyte.[12] The method is non-destructive and provides structural confirmation simultaneously.[13][14] Its reliability has led to its adoption in international standards, such as ISO 24583.[15]
Experimental Protocol: Purity Determination by qNMR
-
Selection of Internal Standard:
-
Rationale: The standard must be stable, of high purity (>99.9%), not reactive with the analyte, and have at least one sharp resonance that is well-resolved from any analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the analyte into a vial.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial.
-
Dissolve both completely in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Rationale: NMR parameters must be optimized for quantitation, not just for speed. A long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) is critical to ensure all protons fully relax between scans, making the signal integrals directly comparable.
-
Procedure: Acquire a ¹H NMR spectrum with a D1 delay of at least 30 seconds.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:[10] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.
-
-
Section 4: Comparative Analysis and Method Selection
The choice of analytical technique is driven by the specific question being addressed. Is the goal to determine bulk composition, confirm the molecular formula, or measure absolute purity? Each method provides a different piece of the puzzle.
| Feature | Combustion Elemental Analysis (CHN/O) | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Principle | Sample combustion and gas detection.[2] | Precise mass-to-charge ratio measurement.[6] | Signal integration is proportional to molar concentration.[11] |
| Primary Output | Elemental mass percentages (%C, %H, %N). | Exact mass and derived elemental formula.[16][17] | Absolute purity or concentration.[14] |
| Accuracy | High (typically ±0.3-0.4%). | Very High (<5 ppm mass accuracy).[7] | Very High (Uncertainty often <1%).[10] |
| Key Advantage | Robust, cost-effective, direct measure of bulk composition.[1][3] | Unambiguous molecular formula confirmation.[7] | No analyte-specific standard needed; non-destructive.[8][14] |
| Key Limitation | Destructive; does not confirm molecular formula. | Not inherently quantitative for purity; matrix effects can occur. | Requires soluble sample and certified internal standard; lower throughput. |
| Sample Req. | 2-3 mg (solid/liquid). | <1 mg (solution). | 5-20 mg (solid). |
| Best For | Routine purity checks; verifying empirical formula. | Confirming identity of new chemical entities; structural elucidation. | Purity assignment of reference standards; analysis without a specific standard. |
Expert Insights on Method Selection:
-
For Routine Quality Control: Combustion analysis is the workhorse. It is a rapid and cost-effective way to confirm that a batch of 3-(3-Nitrophenyl)pentanedioic acid meets the expected elemental composition, indicating high purity.
-
For Novel Compound Identification: When synthesizing this molecule for the first time, HRMS is essential. It provides definitive proof of the molecular formula, distinguishing it from potential byproducts or isomers.
-
For Creating a Reference Standard: When a batch of material needs to be certified as a reference standard, qNMR is the method of choice. It provides a direct, SI-traceable measurement of purity without relying on a pre-existing standard of the same compound.[14]
These techniques are often used in concert. A new batch of material might first be analyzed by HRMS to confirm its identity, followed by combustion analysis to check for bulk purity against the theoretical values.
Section 5: Broader Context: Elemental Impurity Analysis (ICH Q3D)
For professionals in drug development, the elemental composition of the molecule itself is only part of the story. Regulatory bodies are equally concerned with trace-level elemental impurities —residual metals from catalysts or manufacturing equipment. These are governed by guidelines like ICH Q3D.[18][19]
-
Distinction: While CHN analysis quantifies the core organic elements, the analysis of elemental impurities focuses on detecting toxic metals (e.g., Pb, As, Hg, Pd).
-
Methodology: The standard for this type of analysis is not combustion but rather highly sensitive spectroscopic techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20][21]
-
Relevance: A comprehensive quality assessment of 3-(3-Nitrophenyl)pentanedioic acid for pharmaceutical use requires both the confirmation of its C, H, N, O composition and a risk assessment for potential elemental impurities as outlined in ICH Q3D.[18]
Conclusion
The analytical characterization of 3-(3-Nitrophenyl)pentanedioic acid is a multi-faceted process where the choice of methodology must align with the analytical objective.
-
Combustion Analysis remains the robust, gold-standard technique for verifying bulk elemental composition and is a reliable indicator of overall purity.
-
High-Resolution Mass Spectrometry offers unparalleled certainty in confirming the molecular formula, making it indispensable for structural verification.
-
Quantitative NMR stands out for its ability to provide an absolute measure of purity without an analyte-specific reference material, making it ideal for the certification of standards.
A thorough understanding of the principles, strengths, and limitations of each technique empowers researchers and scientists to build a complete, accurate, and defensible analytical profile for this critical chemical entity, ensuring quality and consistency from the lab bench to final application.
References
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH). [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]
-
Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]
-
Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. [Link]
-
3-[(3-Nitrophenyl)methylene]-2,4-pentanedione. CAS Common Chemistry. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
3-Nitrophenylacetic acid | C8H7NO4 | CID 15876. PubChem - NIH. [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. [Link]
-
Methods - C/H/N. Mikroanalytisches Laboratorium. [Link]
-
ORGANIC ELEMENTAL ANALYZER (CHNS/O). ARUM. [Link]
-
3-Phenylglutaric acid | C11H12O4 | CID 77823. PubChem - NIH. [Link]
-
Chemical Properties of Pentanedioic acid (CAS 110-94-1). Cheméo. [Link]
-
Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Glutaric acid. Wikipedia. [Link]
-
Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. [Link]
-
Elemental analysis according to ICH Q3D guidelines. Interlabor.ch. [Link]
-
ANALYTICAL METHOD OF ANALYSIS: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES BY INDUCTIVELY COUPLED PLASMA MASS SPECTOMETRY (ICP). BioSpectra. [Link]
-
Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge. [Link]
-
Elemental Composition Calculator. University of Illinois. [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. rsc.org [rsc.org]
- 3. mt.com [mt.com]
- 4. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
- 5. C/H/N [mikrolabor.univie.ac.at]
- 6. measurlabs.com [measurlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. azom.com [azom.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. emerypharma.com [emerypharma.com]
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- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
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- 17. ro.uow.edu.au [ro.uow.edu.au]
- 18. interlabor.ch [interlabor.ch]
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- 20. biospectra.us [biospectra.us]
- 21. knowledge.reagecon.com [knowledge.reagecon.com]
Chromatographic Distinction of 3-Substituted Pentanedioic Acid Isomers: A Technical Guide
Topic: Chromatographic Distinction of 3-Substituted Pentanedioic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In drug development and clinical metabolomics, the precise resolution of 3-substituted pentanedioic acids (glutaric acid derivatives) from their positional isomers is a critical quality attribute. These compounds serve as both vital biomarkers for inborn errors of metabolism and key intermediates in the synthesis of GABAergic therapeutics (e.g., Pregabalin analogues).
The analytical challenge lies in the structural similarity between 3-substituted isomers (often achiral/meso) and their 2-substituted regioisomers (chiral). Co-elution of these isomers can lead to:
-
False-positive diagnoses in Glutaric Aciduria Type 1 (GA1) screening due to interference from 2-hydroxyglutaric acid.[1]
-
Impurity carryover in active pharmaceutical ingredient (API) synthesis, affecting enantiomeric purity and potency.
This guide provides an evidence-based chromatographic comparison, focusing on the separation of 3-Hydroxyglutaric Acid (3-HGA) and 3-Methylglutaric Acid (3-MGA) from their respective 2-isomers.
Comparative Analysis of Separation Modalities
The following table summarizes the performance of primary chromatographic techniques for resolving pentanedioic acid isomers.
| Feature | LC-MS/MS (Reverse Phase - Polar) | GC-MS (Derivatized) | HILIC-MS |
| Primary Target | 3-HGA vs. 2-HGA (Clinical) | 3-MGA vs. 2-MGA (General) | Polar Metabolites |
| Resolution (Rs) | High (with specialized columns) | Very High (Isomer specific) | Moderate to High |
| Sample Prep | Minimal (Protein Precip.) | Laborious (Silylation/Esterification) | Minimal (Dilution) |
| Throughput | High (<10 min run) | Low (>30 min run) | Medium |
| Selectivity Mechanism | Hydrophobic/H-bonding differences | Boiling point & steric bulk of derivative | Partitioning into water layer |
| Limit of Quantitation | ~1-5 ng/mL | ~10-50 ng/mL | ~10 ng/mL |
| Best For | High-throughput Clinical Screening | Complex Biological Matrices (Urine) | Highly Polar Acids |
Deep Dive: 3-Hydroxyglutaric Acid (3-HGA) Analysis[1][2][3]
The separation of 3-HGA from 2-HGA is the "gold standard" challenge in this class. 3-HGA is the pathognomonic marker for Glutaric Aciduria Type 1 (GA1), while 2-HGA is a nonspecific metabolite often elevated in hypoxia or specific neoplasias (2-hydroxyglutaric aciduria).
The Causality of Separation
Standard C18 columns often fail to retain these small dicarboxylic acids (logP < 0), leading to elution in the void volume.
-
Solution: Use of Polar-Embedded C18 or High-Strength Silica (HSS) phases.
-
Mechanism: The 2-hydroxy isomer possesses an intramolecular hydrogen bond capability (between the hydroxyl and the adjacent carbonyl) that the 3-hydroxy isomer lacks. This subtle difference in effective polarity and pKa allows for separation when using an acidic mobile phase that suppresses ionization, forcing the molecules into their neutral, interacting states.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 3-HGA in plasma without interference from 2-HGA.
Reagents & Equipment:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent Polar-Endcapped C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Internal Standard: 3-Hydroxyglutaric acid-d5.
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma.
-
Add 10 µL of Internal Standard (IS) working solution.
-
Add 400 µL of ice-cold Methanol (to precipitate proteins).
-
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a clean vial; Evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A.
-
-
Chromatographic Gradient:
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
-
Gradient:
-
0-1.0 min: 100% A (Isocratic hold for polar retention)
-
1.0-6.0 min: Linear ramp to 30% B
-
6.0-6.1 min: Ramp to 95% B (Wash)
-
6.1-8.0 min: Hold 95% B
-
8.1 min: Re-equilibrate at 100% A.
-
-
-
MS/MS Detection (MRM Mode - Negative Electrospray):
-
3-HGA: m/z 147.0 → 85.0 (Quantifier), 147.0 → 129.0 (Qualifier).
-
2-HGA: m/z 147.0 → 129.0 (Note: Transitions overlap; chromatographic resolution is mandatory).
-
IS (d5-3-HGA): m/z 152.0 → 89.0.
-
Self-Validating Check:
-
Inject a neat standard mix of 2-HGA and 3-HGA.
-
Requirement: Baseline resolution (Rs > 1.5) must be observed. 3-HGA typically elutes before 2-HGA on HSS T3 columns due to slightly higher polarity.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific isomer pair and application.
Caption: Analytical decision tree for 3-substituted pentanedioic acid isomer separation.
Synthetic Context: 3-Methylglutaric Acid (3-MGA)
In the synthesis of glutaric acid derivatives (e.g., for Gabapentinoids), 3-methylglutaric acid is a common intermediate. It is achiral (meso). However, contamination with 2-methylglutaric acid introduces chirality and different reactivity profiles.
Chromatographic Behavior
Unlike the hydroxy-derivatives, the methyl-derivatives lack the H-bonding donor at the substituent. Separation relies purely on hydrophobic surface area contact.
-
3-MGA: The methyl group is centrally located, creating a more "globular" hydrophobic shield.
-
2-MGA: The methyl group is proximal to one carboxyl, creating a localized hydrophobic region but leaving the other tail more exposed.
Recommended Method:
-
Technique: HPLC-UV (210 nm) or RI (Refractive Index).
-
Column: Mixed-Mode Anion Exchange/Reverse Phase (e.g., SIELC Newcrom R1 or Primesep).
-
Why? Mixed-mode columns utilize both hydrophobic retention and ion-exchange repulsion/attraction, significantly enhancing selectivity for structural isomers that have identical pKa values but different charge distributions in 3D space.
References
-
Simon, G. A., & Wierenga, A. (2018).[2] Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography B, 1097-1098, 101-110.[2]
-
Dubland, J. A., et al. (2022).[1] A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. Clinical Biochemistry, 105-106, 81-86.[1]
-
SIELC Technologies. (n.d.). Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column. Application Notes.
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Chromatography Guides.
Sources
- 1. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis Absorption Characteristics of 3-(3-Nitrophenyl)pentanedioic Acid
Publish Comparison Guide | Technical Application Note
Executive Summary & Chemical Identity
3-(3-Nitrophenyl)pentanedioic acid (also known as 3-(3-Nitrophenyl)glutaric acid) is a critical dicarboxylic acid intermediate, primarily utilized in the synthesis of bioactive GABA analogues and glutamic acid derivatives.
Unlike simple aliphatic glutaric acids which are transparent in the near-UV region, this molecule possesses a distinct spectral fingerprint driven by the 3-nitrophenyl moiety . This guide characterizes its UV-Vis absorption profile, contrasting it with positional isomers and non-nitrated analogues to aid in reaction monitoring, purity assessment, and structural validation.
| Chemical Property | Details |
| IUPAC Name | 3-(3-Nitrophenyl)pentanedioic acid |
| CAS Number | 5345-19-7 (Generic for isomer class; verify specific batch) |
| Molecular Formula | |
| Chromophores | Nitro group ( |
| Key Absorption Range |
Theoretical Spectral Framework
The UV-Vis spectrum of 3-(3-Nitrophenyl)pentanedioic acid is governed by the superposition of the nitrobenzene chromophore and the auxochromic effects of the alkyl-dicarboxylic acid chain.
Chromophoric Analysis
-
Glutaric Acid Backbone: The pentanedioic acid chain (
) contains carbonyl groups ( ) that absorb weakly around ( ). In standard UV analysis ( ), this backbone is effectively transparent. -
3-Nitrophenyl Group: This is the dominant absorbing species.
-
Primary Band (
/ -band): An intense transition involving the benzene ring and the nitro group. Typically observed at . -
Secondary Band (
): A forbidden, weak transition involving the lone pair electrons of the nitro oxygen atoms. Typically observed as a low-intensity shoulder or broad peak at .
-
Substituent Effects (Meta vs. Para)
The meta positioning of the nitro group relative to the alkyl chain prevents direct resonance conjugation between the substituent and the nitro group (unlike the para isomer).
-
Consequence: The meta isomer (our target) typically exhibits a hypsochromic shift (blue shift) and lower extinction coefficient (
) compared to the para isomer, where through-conjugation can occur if the alkyl group had donor properties (though alkyl is weak).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its direct structural analogues to establish identification criteria.
Table 1: Comparative UV-Vis Characteristics
| Feature | Target: 3-(3-Nitrophenyl) | Alt 1: 3-(4-Nitrophenyl) | Alt 2: 3-Phenylglutaric Acid |
| Primary | |||
| Secondary Band | Absent | ||
| Molar Absorptivity ( | Moderate ( | High ( | Low ( |
| Visual Appearance | Off-white to pale yellow | Yellow / Orange | White / Colorless |
| Detection Basis | Nitro-aromatic | Conjugated CT band | Benzenoid fine structure |
Key Insight: If your spectrum lacks the broad absorption tail extending to
, you likely have the non-nitrated precursor (Alt 2). If the primary peak is significantly red-shifted (), suspect para contamination (Alt 1).
Experimental Protocol: Validated Characterization Workflow
This protocol ensures reproducible spectral data, accounting for the solubility profile of dicarboxylic acids.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or
(for enhanced solubility).-
Note: Acidic pH may decrease solubility; Basic pH ensures full ionization of carboxylates (
), improving solubility without significantly altering the nitro chromophore.
-
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Path Length:
Quartz Cuvette.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh
of 3-(3-Nitrophenyl)pentanedioic acid. -
Dissolve in
Methanol (Concentration or ). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions to reach
range. -
Target Absorbance:
.
-
-
Measurement:
-
Baseline: Run a blank scan with pure solvent.
-
Scan Parameters:
, Medium scan speed. -
Data Point: Record
and Calculate using Beer-Lambert Law: .
-
Workflow Diagram
Caption: Optimized workflow for UV-Vis characterization of nitro-substituted glutaric acids.
Technical Interpretation of Results
The "Nitro Shoulder" Diagnostic
In quality control, the presence of the
-
Absence: Indicates loss of the nitro group (reduction to amine) or misidentification.
-
High Intensity: If this band is unusually strong, suspect contamination with nitro-phenols or other conjugated nitro-aromatics.
pH Sensitivity
While the nitro group is not ionizable, the two carboxylic acid groups are.
-
Acidic Medium: Molecule exists as
. Solubility may be limited. -
Basic Medium: Molecule exists as
. The electrostatic repulsion of the carboxylates may cause a slight solvatochromic shift, but the 3-nitrophenyl spectral signature remains robust , making it a reliable tag for HPLC detection.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
- Parikh, V. M. (1974). Absorption Spectroscopy of Organic Molecules. Addison-Wesley. (Detailed analysis of benzenoid bands).
-
National Institute of Standards and Technology (NIST). UV/Vis Database for Nitrobenzene Derivatives. Available at: [Link]
-
PubChem Compound Summary. 3-(3-Nitrophenyl)pentanedioic acid. National Center for Biotechnology Information. Available at: [Link](Note: Search by structure for specific isomer data).
A Senior Application Scientist's Guide to Validating the Synthesis of 3-(3-Nitrophenyl)pentanedioic Acid
This guide provides an in-depth technical comparison for the validation of synthesized 3-(3-Nitrophenyl)pentanedioic acid against a certified reference standard. As researchers and drug development professionals, the integrity of our starting materials is paramount. A compound's identity, purity, and stability are not mere data points; they are the foundation upon which reliable, reproducible, and ultimately successful research is built. This document moves beyond a simple recitation of protocols to explain the causal logic behind our experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Introduction: The Imperative of Rigorous Validation
3-(3-Nitrophenyl)pentanedioic acid and its analogues are valuable building blocks in medicinal chemistry and materials science. The presence of the nitro group offers a versatile chemical handle for further functionalization, while the dicarboxylic acid moiety provides opportunities for forming salts, esters, or amides, influencing properties like solubility and bioavailability. However, the synthesis of such molecules can yield a variety of impurities, including positional isomers (2-nitro and 4-nitro), unreacted starting materials, and reaction byproducts.
The Synthetic Pathway: A Plausible Approach
While various synthetic routes can be envisioned, a common and logical approach involves a Michael addition reaction. This method is chosen for its reliability and control over regioselectivity. The proposed synthesis is outlined below.
Caption: Proposed synthetic workflow for 3-(3-Nitrophenyl)pentanedioic acid.
Causality in Synthesis: The choice of a Michael addition followed by hydrolysis is deliberate. It allows for the controlled formation of the carbon-carbon bond at the desired position on the pentanedioic acid backbone. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile, which can then be transformed into a suitable nucleophile for the addition step. Each step is chosen to maximize yield and minimize the formation of isomeric impurities that are often difficult to separate.
The Validation Workflow: A Multi-Pronged Approach
Caption: The comprehensive analytical workflow for validation.
Comparative Data Analysis
The core of this guide is the direct comparison of analytical data. All experiments were conducted side-by-side under identical conditions.
| Analytical Test | Method | Reference Standard Specification | Synthesized Batch Result | Conclusion |
| Identity (¹H NMR) | 400 MHz, DMSO-d₆ | Spectrum conforms to structure | Spectrum matches reference | Pass |
| Identity (¹³C NMR) | 100 MHz, DMSO-d₆ | Spectrum conforms to structure | Spectrum matches reference | Pass |
| Identity (Mass) | ESI-MS (Negative) | [M-H]⁻ = 252.06 m/z | [M-H]⁻ = 252.05 m/z | Pass |
| Identity (FTIR) | KBr Pellet | Conforms to reference spectrum | Key peaks match reference | Pass |
| Purity (HPLC) | RP-HPLC, 254 nm | ≥ 98.5% | 99.1% | Pass |
| Melting Point | Capillary Method | 168 - 172 °C | 170 - 172 °C | Pass |
Detailed Experimental Protocols & Rationale
Here, we detail the methodologies used and explain the scientific reasoning behind our choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule. This is the most powerful technique for structural elucidation.
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample (both CRS and synthesized batch) into separate NMR tubes.
-
Dissolution: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve carboxylic acids and to avoid exchange of the acidic -COOH protons.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz spectrometer.
-
Analysis: Process the spectra and compare the chemical shifts (ppm), coupling constants (Hz), and integration values of the synthesized material directly against the CRS.
Interpretation of Results:
-
¹H NMR: We expect to see characteristic signals for the aromatic protons in the 3-nitrophenyl group (typically between 7.5-8.5 ppm) and the aliphatic protons of the pentanedioic acid backbone (around 2.5-3.5 ppm). The acidic carboxyl protons will appear as a broad singlet at a high chemical shift (>12 ppm). The pattern and integration of these peaks must be identical to the reference standard.
-
¹³C NMR: The spectrum should show distinct signals for the carboxyl carbons (~174 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons (30-40 ppm). Any discrepancy in the number or position of peaks would indicate an impurity or incorrect structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the molecular weight of the compound and to provide an orthogonal method for purity assessment.
Protocol:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the CRS and the synthesized batch in a 50:50 mixture of acetonitrile and water. Further dilute to ~10 µg/mL for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm. A C18 column is standard for separating moderately polar small molecules.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid groups are protonated for better retention and peak shape.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. ESI is a soft ionization technique suitable for polar molecules.[3] The negative mode is chosen because carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Mass Range: Scan from 50 to 500 m/z.
-
-
Analysis: Compare the retention time and the mass-to-charge ratio (m/z) of the main peak in the synthesized sample to that of the CRS.
Interpretation of Results: The molecular weight of 3-(3-Nitrophenyl)pentanedioic acid is 253.21 g/mol . In negative ion mode, we expect to see a prominent ion at an m/z of 252.20, corresponding to the deprotonated molecule [M-H]⁻. This must match the CRS precisely.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule. It serves as a rapid and reliable fingerprinting technique.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the synthesized material to the CRS, focusing on characteristic absorption bands.
Interpretation of Results:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹. This is a hallmark of a carboxylic acid dimer.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. This is one of the most intense peaks in the spectrum.[4]
-
N-O Stretch (Nitro Group): Two distinct peaks, one strong and asymmetric around 1520-1550 cm⁻¹ and one symmetric around 1340-1360 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
The entire spectral "fingerprint" of the synthesized batch must overlay perfectly with that of the CRS.
High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To determine the purity of the synthesized compound with high precision and to quantify its concentration (assay) if needed.
Protocol:
-
Sample and Standard Preparation:
-
Accurately prepare a standard solution of the CRS at a known concentration (e.g., 0.5 mg/mL).
-
Accurately prepare a sample solution of the synthesized batch at approximately the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution using a mixture of acidified water and acetonitrile, optimized to achieve good peak shape and resolution from any impurities. A typical starting point could be 60:40 water (0.1% H₃PO₄):acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm, where the nitrophenyl group has strong absorbance.[1]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The validation of this method should adhere to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, and precision.[5]
-
Interpretation of Results: The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For high-quality material intended for drug development, a purity of >98.5% is typically required. The retention time of the main peak in the synthesized sample must match that of the CRS.
Conclusion: A Verdict of Equivalence
Based on the comprehensive, multi-modal analysis, the synthesized batch of 3-(3-Nitrophenyl)pentanedioic acid has been found to be structurally identical to and of comparable purity with the certified reference standard. The convergence of data from NMR, LC-MS, FTIR, and HPLC provides a high degree of confidence in the material's quality. This self-validating workflow, which emphasizes understanding the rationale behind each step, ensures the integrity of the material for its intended use in research and development. Adherence to such rigorous validation standards is non-negotiable for producing reliable and reproducible scientific data.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 17, 2026, from [Link]
-
Guzman, A., et al. (2004). Analytical Methods Validation. Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]
-
Ali, A., et al. (2016). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Taibah University Medical Sciences, 11(5), 481-486. Retrieved February 17, 2026, from [Link]
-
Kovach, C., et al. (2017). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (2018). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
-
ProteomeXchange. (n.d.). Dataset PXD000596. Retrieved February 17, 2026, from [Link]
-
Masterson, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
Sources
Safety Operating Guide
3-(3-Nitrophenyl)pentanedioic acid proper disposal procedures
Executive Summary: The "Stop-Look-Check" Protocol
Do NOT dispose of 3-(3-Nitrophenyl)pentanedioic acid down the drain.[1] Do NOT mix with strong bases, reducing agents (e.g., hydrides), or incompatible oxidizers.[2]
This compound acts as a nitro-substituted dicarboxylic acid . Its disposal profile is governed by two functional behaviors:
-
Acidity: It will react exothermically with bases.
-
Nitro-Aromatic Stability: While mono-nitro aromatics are generally stable, they are energetic precursors. They release toxic nitrogen oxides (NOx) during thermal decomposition.
Immediate Action: Segregate as Solid Organic Acid Waste .
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand what drives its reactivity. This compound is often an intermediate in the synthesis of Gabapentinoids.
| Feature | Specification | Disposal Implication |
| Chemical Name | 3-(3-Nitrophenyl)pentanedioic acid | Label clearly as "Organic Acid, Toxic" |
| Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH) x2 | Incompatible with Bases & Reducers |
| Physical State | Solid (Crystalline powder) | Dust Explosion Hazard (Low but non-zero) |
| Acidity (pKa) | ~4.0–4.5 (Estimated for glutaric acid derivs) | Corrosive to mild steel; requires acid-resistant containers |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.)[3] | Requires dust control during transfer |
The "Why" Behind the Hazard:
The nitro group (
Pre-Disposal: Segregation & Stabilization
The Self-Validating System: Before this chemical leaves your bench, you must validate that it is chemically stable in its waste container. This prevents "drum accidents" in the central waste facility.
Segregation Logic (The "Red/Blue" Rule)
-
Blue Stream (Base): NEVER add this acid to a basic waste stream (e.g., hydroxide solutions). The neutralization heat can pressurize the container.
-
Yellow Stream (Oxidizers): NEVER mix with strong oxidizers (Peroxides, Nitric Acid). Nitro compounds are already partially oxidized; adding more oxidizers increases fire risk.
-
Red Stream (Flammables): Acceptable if the solvent is compatible, but Solid Waste is preferred to minimize volume.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for segregating this specific compound.
Figure 1: Segregation decision tree. Green nodes indicate safe disposal paths; Red nodes indicate critical incompatibilities.
The Disposal Workflow (Step-by-Step)
This protocol assumes you are generating <1 kg of waste. For larger scale-up quantities, consult a specialized hazardous waste contractor immediately.
Step 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloving recommended for nitro-aromatics), safety goggles, lab coat.
-
Ventilation: All handling must occur inside a certified chemical fume hood to manage potential dust (H335).
Step 2: Solid Waste Collection (Preferred)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Use a disposable spatula or powder funnel to transfer the solid.
-
Dust Control: If the powder is fine/fluffy, dampen a paper towel with water, wipe the spatula/funnel, and dispose of the towel in the same container. This prevents dust from becoming airborne later.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "3-(3-Nitrophenyl)pentanedioic acid"
-
Hazard Checkbox: "Toxic," "Irritant."
-
Step 3: Liquid Waste (If in Solution)
-
Compatibility Check: Ensure the carboy does not contain bases (check pH if unsure—it must be neutral or acidic).
-
Solvent: If dissolved in Methanol or DMSO, pour into the "Organic Solvents - Halogen Free" stream (unless mixed with DCM).
-
Rinse: Triple rinse the original flask with the compatible solvent and add rinsate to the waste carboy.
Step 4: Final Handoff
-
Wipe the exterior of the container to remove residue.
-
Move to the Satellite Accumulation Area (SAA).
Visualizing the Operational Workflow
Figure 2: Cradle-to-grave workflow. Note that the final destruction method is high-temperature incineration to manage nitro-group emissions.[3]
Emergency Contingencies
Even with perfect protocols, spills happen. Here is the response logic.
| Scenario | Response Protocol |
| Dry Spill (<10g) | Do NOT dry sweep. This generates dust. Cover with wet paper towels (water or ethanol), wipe up, and place in a sealed bag. |
| Solution Spill | Absorb with vermiculite or clay pads. Do not use combustible materials (sawdust) if concentrated nitric acid is also present (though unlikely here). |
| Skin Contact | Wash with soap and water for 15 minutes. Nitro compounds can absorb through skin; monitor for signs of methemoglobinemia (bluish skin/lips) if exposure was massive (rare for this specific acid). |
| Eye Contact | Flush immediately for 15 minutes.[1][6][7] The acid functionality causes immediate irritation. |
References
-
National Center for Biotechnology Information (PubChem). 3-Nitrophenylacetic acid (Structurally Similar Compound Safety Data). PubChem Compound Summary for CID 15876. [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide. [Link]
Sources
- 1. durhamtech.edu [durhamtech.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. usa.cipla.com [usa.cipla.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

